molecular formula C8H4F2O3 B580568 2,6-Difluoro-4-formylbenzoic acid CAS No. 1242070-98-9

2,6-Difluoro-4-formylbenzoic acid

Cat. No.: B580568
CAS No.: 1242070-98-9
M. Wt: 186.114
InChI Key: KUZZMQQMBLSIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-formylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H4F2O3 and its molecular weight is 186.114. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZZMQQMBLSIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300135
Record name 2,6-Difluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242070-98-9
Record name 2,6-Difluoro-4-formylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242070-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-Difluoro-4-formylbenzoic acid (CAS 1242070-98-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

This compound is a trifunctional aromatic building block of significant interest in contemporary chemical research, particularly within the fields of medicinal chemistry and materials science.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of reactive handles: a carboxylic acid, an aldehyde, and a difluorinated phenyl ring. This unique arrangement provides chemists with a versatile scaffold for constructing complex molecular architectures. The strategic placement of two fluorine atoms ortho to the carboxylic acid not only influences the electronic properties and reactivity of the entire molecule but also offers a common motif found in many bioactive compounds, enhancing properties such as metabolic stability and binding affinity. This guide provides an in-depth analysis of its synthesis, reactivity, and application, grounded in mechanistic principles and practical laboratory insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective application. This compound is typically supplied as a white to off-white solid with a purity of 97-98%. For long-term stability, it should be stored under an inert atmosphere at room temperature.[1]

Table 1: Core Physicochemical Properties

Property Value Source(s)
CAS Number 1242070-98-9 [3][4]
Molecular Formula C₈H₄F₂O₃ [3][4]
Molecular Weight 186.11 g/mol [4]
IUPAC Name This compound [4]
Physical Form Solid
SMILES O=C(O)C1=C(F)C=C(C=O)C=C1F [3]

| InChIKey | KUZZMQQMBLSIOJ-UHFFFAOYSA-N |[4] |

Spectroscopic Characterization

Spectroscopic analysis confirms the structure and purity of the compound. The data below are representative of its key features.

  • ¹H NMR: The proton NMR spectrum is characterized by its simplicity, a direct result of the molecule's symmetry. A known spectrum shows two key signals.[5]

    • δ 10.23 (s, 1H): This singlet corresponds to the highly deshielded aldehydic proton.

    • δ 7.63-7.70 (m, 2H): This multiplet represents the two equivalent aromatic protons on the benzene ring.

    • The carboxylic acid proton would also be present, typically as a very broad singlet at δ > 13 ppm, though its observation can be solvent-dependent.

  • ¹³C NMR: The carbon spectrum would be expected to show six distinct signals due to molecular symmetry: four for the aromatic ring (two quaternary, two tertiary) and two for the carbonyl carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, as both fluorine atoms are chemically equivalent.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic stretches of its functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), two sharp C=O stretches for the carboxylic acid (~1700-1725 cm⁻¹) and the aldehyde (~1685-1710 cm⁻¹), and C-F stretches in the fingerprint region (~1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode typically shows the protonated molecule [M+H]⁺ at m/z 187.17.[5]

Synthesis: Directed Ortho-Metalation Approach

The most common and effective synthesis of this compound relies on a directed ortho-metalation (DoM) strategy.[5] This powerful technique uses an existing functional group—in this case, the carboxylate—to direct a strong base to deprotonate a specific adjacent position on the aromatic ring.

The logical workflow for this synthesis is outlined below.

cluster_0 Synthesis Workflow A Start: 3,5-Difluorobenzoic Acid + TMEDA in 2-MeTHF B Cool to -78 °C A->B C Slow addition of n-BuLi (Maintain < -65 °C) B->C D Stir at -78 °C for 1.5h (Deprotonation/Metalation) C->D E Add Methyl Formate (Formylation) D->E F Warm to RT, Stir 18h E->F G Quench with 6M HCl F->G H Aqueous Workup & Extraction G->H I Purification by Recrystallization H->I J Final Product: This compound I->J

Caption: High-level workflow for the synthesis of the title compound.

Detailed Laboratory Protocol

The following protocol is adapted from established procedures.[5]

  • Initial Setup: To a solution of 3,5-difluorobenzoic acid (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF), add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) at room temperature.

  • Deprotonation: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (2.4 eq) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the mixture at -78 °C for 1.5 hours after the addition is complete.

  • Formylation: Add anhydrous methyl formate (2.1 eq) dropwise, again maintaining the temperature below -65 °C.

  • Reaction Completion: Allow the reaction to gradually warm to room temperature and stir for 18 hours.

  • Workup: Cool the mixture to 0-5 °C and quench by slowly adding 6 M aqueous hydrochloric acid. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous phase three times with 2-MeTHF.

  • Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from an ethyl acetate/hexane solvent system to yield the final product as a white solid.[5]

Mechanistic Rationale (E-E-A-T)
  • Why 3,5-Difluorobenzoic Acid? The starting material positions the fluorine atoms meta to the carboxylic acid. The goal is to functionalize the C4 position, which is flanked by the two fluorine atoms.

  • Why TMEDA and n-BuLi? The carboxylic acid proton is the most acidic and is removed first by n-BuLi. A second equivalent of n-BuLi is required for the ortho-deprotonation. TMEDA acts as a crucial chelating agent, coordinating to the lithium cation, breaking up n-BuLi aggregates, and increasing its basicity. It forms a stable six-membered ring intermediate with the lithium carboxylate, which positions the base to selectively deprotonate the C4 position—the only position ortho to both fluorine atoms and the carboxylate group.

  • Why -78 °C? Organolithium reagents are extremely reactive. Cryogenic temperatures are essential to prevent side reactions, such as decomposition of the reagent or unwanted reactions with the solvent, and to ensure high regioselectivity of the deprotonation.

  • Why Methyl Formate? It serves as a simple and effective electrophile, providing the "formyl" (–CHO) group. The lithiated aromatic ring performs a nucleophilic attack on the carbonyl carbon of methyl formate.

  • Why Acidic Workup? The workup has two purposes: to neutralize any remaining base and to protonate the intermediate alkoxide and the lithium carboxylate, yielding the final aldehyde and carboxylic acid functionalities.

Caption: Key steps in the directed ortho-metalation mechanism.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the presence of two distinct and orthogonally reactive carbonyl groups. This allows for selective chemical modifications, making it a powerful tool for building molecular complexity in a controlled, stepwise manner.

cluster_aldehyde Aldehyde Reactions cluster_acid Carboxylic Acid Reactions center This compound reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) center->reductive_amination Forms Amine oxidation Oxidation (KMnO₄ or Ag₂O) center->oxidation Forms Dicarboxylic Acid wittig Wittig Olefination (Ph₃P=CHR) center->wittig Forms Alkene reduction_ald Selective Reduction (NaBH₄) center->reduction_ald Forms Alcohol esterification Esterification (ROH, H⁺) center->esterification Forms Ester amide_coupling Amide Coupling (RNH₂, EDC/HATU) center->amide_coupling Forms Amide acyl_chloride Acyl Chloride Formation (SOCl₂) center->acyl_chloride Forms Acyl Chloride reduction_acid Reduction (BH₃·THF or LiAlH₄) center->reduction_acid Forms Alcohol

Caption: Overview of the orthogonal reactivity of the core scaffold.

Reactions at the Aldehyde Group

The aldehyde is a versatile electrophile. Its reactivity can be harnessed without affecting the less reactive carboxylic acid under appropriate conditions.

  • Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The carboxylic acid remains untouched because NaBH₄ is not potent enough to reduce it.[6]

  • Oxidation: Vigorous oxidation (e.g., with KMnO₄) will convert the aldehyde to a second carboxylic acid group, yielding 2,6-difluoro-1,4-benzenedicarboxylic acid. This transformation is useful for creating symmetrical difunctional linkers.

  • Reductive Amination: This is one of the most powerful reactions for introducing nitrogen-containing substituents. The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield a secondary or tertiary amine, respectively.

  • Wittig Reaction: The aldehyde can be converted to an alkene by reaction with a phosphonium ylide (Wittig reagent). This is a cornerstone C-C bond-forming reaction.[7]

Reactions at the Carboxylic Acid Group

The carboxylic acid is generally less electrophilic than the aldehyde and requires activation for most transformations.

  • Esterification: Standard Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) converts the carboxylic acid to an ester.[8] This is a robust method for protecting the acid or modifying solubility.

  • Amide Bond Formation: Direct reaction with an amine is inefficient. The carboxylic acid must first be activated using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU. This forms a highly reactive intermediate that is readily attacked by an amine to form a stable amide bond. This is a fundamental reaction in peptide synthesis and drug development.

  • Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride readily converts the carboxylic acid into a highly reactive acyl chloride.[8] This intermediate can then be reacted with a wide range of nucleophiles (alcohols, amines, etc.) under milder conditions than direct coupling.

  • Reduction: Unlike the aldehyde, reducing the carboxylic acid requires a powerful reducing agent. Borane (BH₃·THF) is particularly effective and will selectively reduce the acid in the presence of the aldehyde, demonstrating orthogonal reactivity. Lithium aluminum hydride (LiAlH₄) would reduce both carbonyl groups.[6]

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block for creating high-value molecules.

  • Medicinal Chemistry Scaffold: In drug discovery, developing a molecule with the desired biological activity, selectivity, and pharmacokinetic properties is a multi-parameter optimization challenge.[9] This compound provides a rigid, fluorinated core onto which different functional groups can be appended. The orthogonal reactivity allows for the sequential attachment of different fragments, making it ideal for fragment-based drug discovery (FBDD) or the synthesis of compound libraries for high-throughput screening. For example, the carboxylic acid could be used to attach the molecule to a warhead for a covalent inhibitor, while the aldehyde is converted via reductive amination to introduce a solubilizing group or a vector to target a specific cellular location.

  • Linker for Advanced Modalities: The distinct reactive ends make it an excellent candidate for linkers in complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). One end can be functionalized to attach to a protein-binding ligand, while the other is modified to connect to a payload (in ADCs) or an E3 ligase binder (in PROTACs).

  • Materials Science Precursor: Bifunctional aromatic acids are key components in the synthesis of advanced polymers and Metal-Organic Frameworks (MOFs).[10] After modification of the aldehyde group, the resulting difunctional benzoic acid can be used as a monomer to create polyesters or polyamides with tailored properties imparted by the difluoro-aromatic core, such as thermal stability and specific electronic characteristics.

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. This compound is classified as a hazardous substance.

  • GHS Classification:

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[11]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[13]

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[11][12]

    • Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.

    • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and amines.[13]

References

  • Appchem. 2,6-Difluoro-4-formylbenzoic acid | 1242070-98-9. [Link]
  • Chemsrc. This compound | CAS#:1242070-98-9. [Link]
  • PubChem. This compound | C8H4F2O3 | CID 73553495. [Link]
  • DC Fine Chemicals.
  • PrepChem.com. Synthesis of 2,6-difluorobenzaldehyde. [Link]
  • Supporting Information.
  • Appchem. 2,6-Difluoro-4-formylbenzoic acid | 1242070-98-9. [Link]
  • Stanford University.
  • ResearchGate. (PDF) 2,6-Difluorobenzoic acid. [Link]
  • Google Patents.
  • Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. [Link]
  • ChemRxiv. Formic'Acid'Mediated'Direct'Z/Selective'Reductive'Coupling'of' Dienes'and'Aldehydes'. [Link]
  • YouTube. Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts. [Link]
  • MSU chemistry. Carboxylic Acid Reactivity. [Link]
  • PubChem. 3,5-Difluoro-4-formylbenzoic acid | C8H4F2O3 | CID 45073629. [Link]
  • NIH. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters. [Link]
  • YouTube.
  • NIH. 3,4-Difluoro-2-hydroxybenzoic acid. [Link]
  • PubMed. Organic synthesis provides opportunities to transform drug discovery. [Link]
  • ScienceDirect. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
  • YouTube. Reactions of Aldehydes and Ketones Review and Predicting Products. [Link]

Sources

An In-depth Technical Guide to 2,6-Difluoro-4-formylbenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-4-formylbenzoic acid (CAS No. 1242070-98-9) is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its structure, which incorporates a carboxylic acid, an aldehyde, and a strategically difluorinated benzene ring, offers a versatile scaffold for synthesizing complex molecular architectures.[3][4] The presence of two fluorine atoms ortho to the carboxylic acid profoundly influences the molecule's electronic properties, acidity, and reactivity. Furthermore, fluorine substitution is a well-established strategy in drug design for modulating pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[3] This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route with detailed experimental considerations, and its applications, tailored for professionals in drug discovery and chemical research.

Section 1: Core Chemical and Physical Properties

A precise understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and research. The key identifiers and physical characteristics are summarized below.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 1242070-98-9 [1][2][5]
Molecular Formula C₈H₄F₂O₃ [1][2][6]
Molecular Weight 186.11 g/mol [1][6][7]
IUPAC Name This compound [1]
Canonical SMILES C1=C(C=C(C(=C1F)C(=O)O)F)C=O [1][2]

| InChIKey | KUZZMQQMBLSIOJ-UHFFFAOYSA-N |[1] |

Table 2: Physical Properties

Property Value Notes
Appearance Expected to be a white to off-white crystalline solid. Based on analogous compounds like 4-Bromo-2,6-difluorobenzoic acid.[8]
Melting Point Data not readily available. Experimental determination is required. Analogous fluorinated benzoic acids often have high melting points.[8]

| Solubility | Expected to be poorly soluble in water, but soluble in polar organic solvents such as DMF, DMSO, and THF. | Based on the properties of similar structures like 4-Formylbenzoic Acid.[9] |

Caption: Chemical structure of this compound.

Section 2: Spectroscopic and Analytical Profile

For any researcher, verifying the identity and purity of a starting material is a prerequisite for reliable and reproducible results. While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[10][11]

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency Rationale
¹H NMR Aldehyde (-CHO) δ 9.8 - 10.2 ppm (singlet) The strong deshielding effect of the carbonyl group places this proton significantly downfield.
Aromatic (Ar-H) δ 7.6 - 7.9 ppm (doublet or triplet) The two equivalent aromatic protons are deshielded by the adjacent electron-withdrawing fluorine and formyl groups. Coupling to fluorine may result in a triplet.
Carboxylic Acid (-COOH) δ 12.0 - 13.5 ppm (broad singlet) The acidic proton is highly deshielded and often exchanges, leading to a broad signal.
¹³C NMR Aldehyde (C=O) δ 188 - 195 ppm Typical range for an aromatic aldehyde carbonyl carbon.
Carboxylic Acid (C=O) δ 163 - 168 ppm The electron-withdrawing fluorine atoms ortho to the carboxyl group will influence this shift.
Aromatic (C-F) δ 160 - 168 ppm (doublet, large ¹JCF) Carbon directly attached to fluorine shows a characteristic large one-bond coupling constant.
Aromatic (C-H, C-CHO, C-COOH) δ 115 - 145 ppm The remaining aromatic carbons will appear in this region, with their specific shifts and C-F coupling patterns determined by their electronic environment.
FT-IR O-H stretch (Carboxylic Acid) 2500 - 3300 cm⁻¹ (broad) Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.
C=O stretch (Aldehyde) 1690 - 1715 cm⁻¹ (sharp) A strong, sharp peak corresponding to the aldehyde carbonyl.
C=O stretch (Carboxylic Acid) 1670 - 1690 cm⁻¹ (sharp) A strong peak for the acid carbonyl, often slightly lower than the aldehyde due to conjugation and dimerization.
C-F stretch 1100 - 1300 cm⁻¹ (strong) Strong absorptions characteristic of aryl-fluorine bonds.

| Mass Spec (ESI-) | Molecular Ion [M-H]⁻ | m/z 185.00 | In negative ion mode electrospray ionization, deprotonation of the highly acidic carboxylic acid is the expected primary event. |

Section 3: Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its three distinct functional groups, which can be addressed with high selectivity. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions.

  • Aldehyde Group : This group is a prime site for nucleophilic attack and condensation reactions.[9] It readily participates in reductive amination to form secondary amines, Wittig reactions to generate alkenes, and the formation of imines and oximes. Its reactivity allows for the extension of the molecular framework from the 4-position.

  • Carboxylic Acid Group : As a classic carboxylic acid, it undergoes esterification with alcohols under acidic catalysis and amide bond formation with amines using standard coupling reagents (e.g., HATU, EDC).[9] This handle provides a robust connection point for attaching the molecule to other scaffolds or solubilizing groups.

  • Difluorinated Aromatic Ring : The two fluorine atoms are powerful inductively withdrawing groups. This increases the acidity of the carboxylic acid proton and deactivates the ring toward electrophilic aromatic substitution. The positions ortho and para to the fluorine atoms are the most deactivated.

Caption: Reactivity map illustrating the synthetic potential of each functional group.

Section 4: Synthetic Strategy and Methodologies

A robust and scalable synthesis is critical for the utility of any building block. For this compound, a logical and field-proven approach is the directed ortho-metalation (DoM) of a suitable precursor, followed by formylation. A plausible route starts from 3,5-difluorobenzoic acid. This strategy leverages the directing ability of the carboxylate group to achieve regioselective functionalization.[12]

Protocol: Synthesis via Directed ortho-Metalation and Formylation

This protocol is adapted from a known procedure for a structural isomer and represents a highly effective method for achieving the desired substitution pattern.[12] The causality behind this experimental design is the ability of a deprotonated carboxylic acid (a carboxylate) to direct strong bases like n-butyllithium to deprotonate an adjacent aromatic C-H bond, forming an aryllithium intermediate that can be trapped by an electrophile.

Step-by-Step Methodology:

  • Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,5-difluorobenzoic acid (1.0 eq) and dissolve in anhydrous 2-methyltetrahydrofuran (approx. 0.4 M solution).

  • Activator Addition : Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) to the solution at room temperature. TMEDA complexes with the lithium cation, breaking up n-BuLi aggregates and increasing its basicity.

  • Deprotonation/Metalation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 2.4 eq) dropwise via syringe, ensuring the internal temperature remains below -65 °C. The first equivalent of n-BuLi deprotonates the carboxylic acid, while the second equivalent, directed by the resulting lithium carboxylate, removes a proton from the C4 position. Stir the resulting slurry at -78 °C for 1.5 hours.

  • Formylation : While maintaining the temperature below -65 °C, slowly add anhydrous methyl formate (2.1 eq) dropwise. This electrophile reacts with the aryllithium intermediate to install the formyl group.

  • Warming and Quench : Allow the reaction mixture to gradually warm to room temperature and stir overnight (approx. 18 hours).

  • Workup : Cool the mixture to 0 °C and carefully quench the reaction by adding 6 M aqueous hydrochloric acid until the pH is acidic (pH ~2-3). This protonates the carboxylate and neutralizes any remaining base.

  • Extraction and Purification : Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous phase three times with 2-methyltetrahydrofuran. Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane solvent system) to afford the target product.[12]

synthesis_workflow start 3,5-Difluorobenzoic Acid + TMEDA in 2-MeTHF step1 Cool to -78 °C start->step1 step2 Add n-BuLi (2.4 eq) Stir 1.5h @ -78 °C step1->step2 intermediate Lithium 2,6-difluoro-4-lithiobenzoate (In situ intermediate) step2->intermediate step3 Add Methyl Formate (Electrophilic Trap) intermediate->step3 step4 Warm to RT, Stir 18h step3->step4 step5 Aqueous HCl Quench (0 °C) step4->step5 product This compound (Crude Product) step5->product purification Extraction & Recrystallization product->purification final_product Purified Product purification->final_product

Sources

2,6-Difluoro-4-formylbenzoic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,6-Difluoro-4-formylbenzoic Acid for Pharmaceutical Development

Authored by: A Senior Application Scientist

Abstract

Solubility is a critical physicochemical property that profoundly influences the developability of an active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the solubility of this compound, a key building block in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present robust experimental methodologies for its determination, and discuss the implications of its solubility profile on drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial parameter.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug from discovery to market, few parameters are as fundamental and impactful as aqueous solubility. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenging formulation development.[1][2] Therefore, a thorough understanding and accurate measurement of an API's solubility are paramount from the earliest stages of research.[3]

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules.[4] Its chemical structure, featuring a carboxylic acid, a formyl group, and two fluorine atoms on a benzene ring, presents a unique combination of functional groups that dictate its solubility behavior.[5][6][7] This guide will explore the multifaceted nature of its solubility, providing both theoretical context and practical experimental guidance.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to comprehend its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H4F2O3[5][7]
Molecular Weight 186.11 g/mol [5][6]
IUPAC Name This compound[5]
CAS Number 1242070-98-9[5][6][8]
SMILES C1=C(C=C(C(=C1F)C(=O)O)F)C=O[5]

The presence of the carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent. The fluorine atoms can influence crystal packing and intermolecular interactions, thereby affecting the energy required to break the crystal lattice for dissolution.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is influenced by several factors, including:

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the molecules together in the crystal lattice. Higher lattice energy generally leads to lower solubility.

  • Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules. Favorable interactions between the solute and solvent (e.g., hydrogen bonding, dipole-dipole interactions) result in higher solvation energy and increased solubility.

  • Entropy of Mixing: The increase in randomness when the solute and solvent are mixed.

For a weak acid like this compound, the Henderson-Hasselbalch equation is crucial for understanding its pH-dependent solubility. The ionization of the carboxylic acid group at higher pH values leads to the formation of a more polar and, typically, more water-soluble carboxylate salt.

Experimental Determination of Solubility

Accurate and reproducible solubility data is the cornerstone of pre-formulation studies. Various methods exist, each with its own advantages and limitations.[1][9][10]

Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability for compounds with low solubility.[1][9]

Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline at various pH values, organic solvents). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved through centrifugation followed by careful removal of the supernatant or by filtration.[10] Caution must be exercised to avoid adsorption of the solute onto the filter membrane.[9]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][10]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Shake_Flask_Method A Add Excess Solid to Solvent B Equilibrate (Shake/Stir) 24-72h at Constant Temp A->B Establish Equilibrium C Phase Separation (Centrifuge/Filter) B->C Isolate Saturated Solution D Quantify Supernatant (e.g., HPLC) C->D Measure Concentration E Thermodynamic Solubility D->E

Caption: Workflow of the Shake-Flask Method for Thermodynamic Solubility.

Kinetic Solubility Determination: High-Throughput Screening

In early drug discovery, where compound availability is often limited, kinetic solubility assays provide a higher-throughput alternative.[9][10] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol: Turbidimetric (Nephelometric) Method
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.

  • Precipitation Induction: The addition of the aqueous buffer to the DMSO stock solution induces precipitation of the compound.

  • Turbidity Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader at a specific time point.[2]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.

Kinetic_Solubility_Workflow cluster_0 Preparation cluster_1 Assay A High Concentration Stock in DMSO C Add Stock to Buffer (Induces Precipitation) A->C B Aqueous Buffer in Multi-well Plate B->C D Measure Turbidity (Nephelometry) C->D E Kinetic Solubility Value D->E

Caption: High-Throughput Kinetic Solubility Determination Workflow.

Solvate Screening

The formation of solvates (or hydrates, if the solvent is water) can significantly impact the measured solubility. A systematic solvate screen is therefore a critical component of a comprehensive solubility assessment.[11][12]

Protocol: Crystal Solvate Screening
  • Solvent Selection: Choose a diverse range of pharmaceutically relevant solvents with varying polarities and hydrogen bonding capabilities.

  • Experimental Techniques: Employ various crystallization methods to encourage the formation of different solid forms:

    • Slurrying: Stirring an excess of the solid in a solvent at different temperatures.[11]

    • Slow Evaporation: Allowing a saturated solution to evaporate slowly at ambient or controlled temperatures.[11]

    • Anti-solvent Addition: Adding a poor solvent to a solution of the compound to induce precipitation.[11]

  • Solid Form Characterization: Analyze the resulting solids using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify any new crystalline forms.

  • Solubility Measurement: If new solvates are identified, their thermodynamic solubility should be determined using the shake-flask method.

Presenting and Interpreting Solubility Data

Organizing solubility data in a clear and concise format is crucial for interpretation and decision-making.

Table 2: Hypothetical Solubility Data for this compound at 25°C

Solvent/MediumpHSolubility (µg/mL)Solubility (mM)Method
Deionized Water~3-4500.27Shake-Flask
Phosphate Buffer5.01500.81Shake-Flask
Phosphate Buffer7.4>2000>10.75Shake-Flask
Simulated Gastric Fluid (without pepsin)1.2350.19Shake-Flask
Simulated Intestinal Fluid (without pancreatin)6.818009.67Shake-Flask
EthanolN/A500026.86Shake-Flask
DMSON/A>50000>268.65Visual
AcetonitrileN/A12006.45Shake-Flask

Note: This data is illustrative and not based on experimental results.

Interpretation of Hypothetical Data:

  • pH-Dependent Solubility: The data clearly shows a significant increase in solubility with increasing pH, which is expected for a carboxylic acid. The low solubility in acidic conditions (pH 1.2) suggests that dissolution in the stomach might be limited.

  • Biorelevant Media: The higher solubility in simulated intestinal fluid compared to simulated gastric fluid is a positive indicator for oral absorption, as the majority of drug absorption occurs in the small intestine.

  • Organic Solvents: The high solubility in organic solvents like ethanol and DMSO is useful for formulation development, particularly for liquid dosage forms or for preparing stock solutions for in vitro assays.

Implications for Drug Development

The solubility profile of this compound and its derivatives has several important implications:

  • Candidate Selection: In a drug discovery program, compounds with poor aqueous solubility may be deprioritized unless there is a compelling reason to advance them.

  • Formulation Strategy: For compounds with low solubility, formulation strategies such as salt formation, co-crystallization, amorphous solid dispersions, or lipid-based formulations may be necessary to enhance bioavailability.[12][13]

  • In Vitro Assays: Understanding the solubility limits in assay buffers is crucial to avoid compound precipitation and the generation of misleading biological data.

Conclusion

The solubility of this compound is a critical parameter that must be thoroughly characterized to support its use in drug discovery and development. This guide has outlined the theoretical principles governing its solubility, provided detailed protocols for its experimental determination, and discussed the interpretation and implications of the resulting data. By employing a systematic and rigorous approach to solubility assessment, researchers can make more informed decisions, mitigate development risks, and ultimately increase the probability of success for new therapeutic agents derived from this important chemical scaffold.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Retrieved from [Link] solubility-of-pharmaceuticals
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • Solubility experimental methods. (n.d.). SlideShare.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). Chemsrc.
  • Investigation of the pharmaceutical applicability of solvates: screening, characterization, crystallization. (n.d.).
  • How to salt screen using the Crystal 16. (2023). Technobis.
  • Systematic solvate screening of trospium chloride: discovering hydrates of a long-established pharmaceutical. (2015). CrystEngComm.
  • Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. (2014). ResearchGate.
  • 4-Formylbenzoic acid. (n.d.). Solubility of Things.
  • Solid Form Screening. (n.d.). Enantia.
  • 3,5-Difluoro-4-formylbenzoic acid. (n.d.). PubChem.
  • This compound. (n.d.). Appchem.
  • Solubilities of 4-Formylbenzoic Acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures with Different Compositions from (303.2 to 473.2) K. (2012). ResearchGate.
  • Organic synthesis provides opportunities to transform drug discovery. (2018). PubMed.
  • 4-Formylbenzoic acid. (n.d.). PubChem.

Sources

2,6-Difluoro-4-formylbenzoic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2,6-Difluoro-4-formylbenzoic Acid

Introduction

This compound (C₈H₄F₂O₃, Mol. Wt.: 186.11 g/mol ) is a key intermediate in the synthesis of advanced materials and pharmaceutical agents.[1][2] The precise arrangement of its functional groups—a carboxylic acid, an aldehyde, and two fluorine atoms on an aromatic ring—imparts unique chemical properties that are leveraged in drug development and materials science.[3] Fluorine substitution, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

This guide provides a comprehensive, in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound. As Senior Application Scientists, our goal is not merely to present data, but to explain the causal links between molecular structure and spectral output, offering field-proven insights for researchers, chemists, and quality control professionals.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The numbering scheme below will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, the analysis is enhanced by the presence of the ¹⁹F nucleus, which provides additional structural information through C-F and H-F couplings.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number and electronic environment of protons in the molecule. For this compound, we anticipate signals for the two aromatic protons, the aldehyde proton, and the carboxylic acid proton.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and allows for the observation of the acidic proton.[4]

  • Referencing: Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[5]

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence (e.g., 'zg30') is typically sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS or residual solvent peak.[6]

Data Summary: ¹H NMR

AtomPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
COOH~13.0 - 14.0Broad Singlet1H-
CHO~10.2Singlet1H-
H3, H5~7.7 - 7.9Triplet (t)2HJ(H,F) ≈ 8-10 Hz

Interpretation and Expertise:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears far downfield, typically above 12 ppm.[7] Its signal is often broad due to hydrogen bonding and chemical exchange. The use of DMSO-d₆ as a solvent helps in reliably observing this peak.[8]

  • Aldehyde Proton (CHO): The aldehyde proton is also significantly deshielded by the adjacent carbonyl group and appears as a sharp singlet around 10.2 ppm. A similar compound, 3,5-difluoro-4-formylbenzoic acid, shows its aldehyde proton at 10.23 ppm.[9]

  • Aromatic Protons (H3, H5): Due to the symmetrical nature of the substitution pattern, protons H3 and H5 are chemically equivalent. They are flanked by a carbon with no protons (C4) and a fluorine-bearing carbon (C2 or C6). The signal is split into a triplet due to coupling with the two equivalent fluorine atoms at positions 2 and 6 (a "through-space" or four-bond coupling, ⁴J(H,F)). This is a key diagnostic feature confirming the 2,6-difluoro substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. A key feature for this molecule is the presence of carbon-fluorine (C-F) coupling, which splits the signals of fluorinated carbons and their neighbors.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Parameters: Acquire a proton-decoupled spectrum on a 100 MHz or higher spectrometer. A standard pulse program like 'zgpg30' is used.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal is typically used for referencing (e.g., DMSO-d₆ at 39.52 ppm).[4]

Data Summary: Predicted ¹³C NMR

AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling
C=O (Aldehyde)~192Triplet, ³J(C,F) ≈ 4-6 Hz
C=O (Acid)~165Triplet, ³J(C,F) ≈ 3-5 Hz
C2, C6~163Doublet, ¹J(C,F) ≈ 250-260 Hz
C4~140Triplet, ³J(C,F) ≈ 8-10 Hz
C1~118Triplet, ²J(C,F) ≈ 20-30 Hz
C3, C5~115Doublet, ²J(C,F) ≈ 20-25 Hz

Interpretation and Expertise:

  • Carbonyl Carbons: The aldehyde and carboxylic acid carbonyl carbons are the most deshielded, appearing far downfield.[10] Their signals will be split into small triplets due to three-bond coupling with the two fluorine atoms.

  • Fluorine-Bearing Carbons (C2, C6): These carbons exhibit a very large one-bond C-F coupling constant (¹J(C,F)), resulting in a prominent doublet. This is an unambiguous indicator of direct C-F bonds.

  • Other Aromatic Carbons: The remaining aromatic carbons (C1, C3, C4, C5) will also show splitting due to two-bond (²J(C,F)) or three-bond (³J(C,F)) coupling, providing further confirmation of the fluorine substitution pattern. The provided coupling constants are estimates based on known C-F coupling trends in aromatic systems.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) acq_1h Acquire 1H Spectrum (400 MHz) prep->acq_1h acq_13c Acquire 13C Spectrum (100 MHz) prep->acq_13c proc Fourier Transform, Phase & Baseline Correction acq_1h->proc acq_13c->proc analysis Assign Peaks, Analyze Couplings (J) proc->analysis

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR-ATR Acquisition The Attenuated Total Reflectance (ATR) method is a modern, rapid technique requiring minimal sample preparation.[11]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the built-in press to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background. Perform baseline correction if necessary.

Data Summary: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3300 - 2500Strong, Very BroadO-H stretch (Carboxylic acid dimer)
~1770Strong, SharpC=O stretch (Aldehyde)
~1710Strong, SharpC=O stretch (Carboxylic acid dimer)
~1600, ~1450MediumC=C stretch (Aromatic ring)
1320 - 1210MediumC-O stretch (Coupled with O-H bend)
1200 - 1100StrongC-F stretch

Interpretation and Expertise:

  • O-H Stretch: The most prominent feature of a carboxylic acid IR spectrum is the extremely broad O-H stretching band from 3300-2500 cm⁻¹.[12][13] This broadness is a direct result of strong intermolecular hydrogen bonding, which forms a dimeric structure.

  • Carbonyl Stretches (C=O): The presence of two distinct, strong, and sharp carbonyl peaks is a critical diagnostic feature. The aldehyde C=O stretch is expected at a higher frequency (~1770 cm⁻¹) compared to the carboxylic acid C=O stretch (~1710 cm⁻¹).[7][10] The lower frequency for the acid is due to the same hydrogen bonding that broadens the O-H stretch.

  • C-F Stretch: The carbon-fluorine bonds will give rise to strong absorption bands in the 1200-1100 cm⁻¹ region of the fingerprint region, confirming the presence of fluorine in the molecule.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, structural information. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like carboxylic acids, as it typically produces the molecular ion with minimal fragmentation.[14]

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of water to aid ionization.

  • Ionization Mode: Negative ion mode (ESI-) is the logical choice. The carboxylic acid is readily deprotonated to form the [M-H]⁻ carboxylate anion.

  • Infusion: The sample solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters: A high voltage is applied to the ESI needle. The desolvation gas temperature and flow are optimized to facilitate ion formation while minimizing fragmentation. The mass analyzer is set to scan a relevant m/z range (e.g., 50-300 Da).

  • Tandem MS (MS/MS): For structural confirmation, the [M-H]⁻ ion (precursor ion) can be mass-selected and fragmented via collision-induced dissociation (CID) to produce a characteristic product ion spectrum.[15]

Data Summary: ESI-MS

IonCalculated m/zObservation
[M-H]⁻185.00Expected base peak in full scan ESI-MS
[M-H-CO]⁻157.01Potential fragment in MS/MS
[M-H-CO₂]⁻141.01Potential fragment in MS/MS
[M-H-H₂O]⁻167.00Potential fragment in MS/MS

Interpretation and Fragmentation Pathway: The primary ion observed in the full scan mass spectrum will be the deprotonated molecule, [M-H]⁻, at m/z 185.00.[9] This confirms the molecular weight of the compound. Tandem MS/MS analysis of this ion would provide definitive structural proof. The most likely fragmentation pathways involve the neutral loss of small, stable molecules from the carboxylate and formyl groups.

G M_minus_H [M-H]⁻ m/z = 185.00 frag1 [M-H-H₂O]⁻ m/z = 167.00 M_minus_H->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z = 141.01 M_minus_H->frag2 - CO₂ frag3 [M-H-CO]⁻ m/z = 157.01 M_minus_H->frag3 - CO

Sources

Introduction: Strategic Importance in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,6-Difluoro-4-formylbenzoic Acid

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors.[1] Its trifunctional nature—featuring a carboxylic acid, an aldehyde, and a difluorinated phenyl ring—makes it a versatile building block for complex molecular architectures. The presence of two fluorine atoms ortho to the carboxylic acid dramatically influences the molecule's electronic properties, pKa, and conformational preferences, which can be leveraged to enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[2] This guide provides a detailed examination of the most effective synthesis pathway for this molecule, grounded in the principles of directed organometallic chemistry, and offers field-proven insights for its practical execution.

Core Synthesis Strategy: Directed Ortho-Metalation (DoM)

The most reliable and regioselective strategy for synthesizing this compound hinges on the principle of Directed Ortho-Metalation (DoM).[3][4] This powerful technique circumvents the challenges associated with traditional electrophilic aromatic substitution on electron-deficient rings. In this case, the substrate, 3,5-difluorobenzoic acid, is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of both the fluorine atoms and the carboxylic acid group.

The DoM strategy leverages the carboxylic acid functional group as a potent Directed Metalation Group (DMG). The process involves the following key steps:

  • Deprotonation: The acidic proton of the carboxylic acid is first removed by a strong organolithium base.

  • Directed Lithiation: The resulting lithium carboxylate then directs a second equivalent of the organolithium base to deprotonate one of the adjacent C-H bonds (the ortho position). This is a kinetically favored process facilitated by the formation of a stable, chelated intermediate.[4]

  • Electrophilic Quench: The newly formed aryllithium species, a powerful nucleophile, is then intercepted by a suitable formylating agent (an electrophile) to install the aldehyde group.[3]

This approach provides excellent regiocontrol, ensuring the formyl group is introduced specifically at the C-4 position, between the two fluorine atoms.

Primary Synthesis Pathway: Lithiation-Formylation of 3,5-Difluorobenzoic Acid

This section details the most direct and well-documented method for preparing this compound, starting from commercially available 3,5-difluorobenzoic acid.[5] The reaction proceeds via the formation of a dianion intermediate, which is then formylated.

Reaction Causality and Mechanistic Insights

The choice of reagents and conditions is critical for the success of this synthesis:

  • Starting Material: 3,5-Difluorobenzoic acid is the logical precursor, possessing the required difluoro substitution pattern and the essential carboxylic acid DMG.

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is used as the strong base required to deprotonate both the carboxylic acid and the aromatic C-H bond.[5] Typically, slightly more than two equivalents are necessary to drive the reaction to completion.

  • Chelating Agent: N,N,N',N'-tetramethylethylenediamine (TMEDA) is added as a crucial additive.[5] TMEDA is a bidentate Lewis base that chelates the lithium ion, breaking down the oligomeric aggregates of n-BuLi in solution. This increases the basicity and kinetic reactivity of the organolithium reagent, facilitating the ortho-lithiation at a low temperature.

  • Formylating Agent: Anhydrous methyl formate serves as an effective and readily available one-carbon electrophile to install the formyl group.[5] Other formylating agents like N,N-dimethylformamide (DMF) are also commonly used for this purpose in organometallic chemistry.[3][6]

  • Low Temperature: The reaction is conducted at -78 °C.[5] This extremely low temperature is necessary to prevent side reactions, such as the decomposition of the highly reactive aryllithium intermediate or potential reactions with the solvent.

  • Anhydrous Conditions: All organolithium reactions must be performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). n-BuLi reacts violently with water, and the aryllithium intermediate is also a strong base that would be quenched by any protic source.[7]

Workflow Diagram: From Reagents to Product

G cluster_prep Reaction Setup cluster_reaction Core Synthesis cluster_workup Workup & Isolation cluster_purify Purification reagents Dissolve 3,5-Difluorobenzoic Acid and TMEDA in 2-MeTHF cool Cool to -78 °C (Dry Ice/Acetone Bath) reagents->cool add_buli Slowly Add n-BuLi (Maintain T < -65 °C) cool->add_buli stir1 Stir at -78 °C (1.5 hours) add_buli->stir1 add_formate Add Methyl Formate (Maintain T < -65 °C) stir1->add_formate warm Warm to Room Temp (Stir for 18 hours) add_formate->warm quench Cool to 0 °C and Quench with 6M HCl warm->quench extract Separate Layers and Extract Aqueous Phase with 2-MeTHF quench->extract wash Combine Organics, Wash with Brine, Dry (MgSO4) extract->wash concentrate Filter and Concentrate Under Reduced Pressure wash->concentrate recrystallize Recrystallize from Ethyl Acetate / Ethane concentrate->recrystallize filter_dry Filter Solid, Wash with Hexane, and Dry Under Vacuum recrystallize->filter_dry product Final Product: This compound filter_dry->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a documented large-scale synthesis and should be scaled appropriately for laboratory use.[5]

1. Reaction Setup: a. In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3,5-difluorobenzoic acid (1.0 eq) in anhydrous 2-methyltetrahydrofuran (2-MeTHF). b. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) to the solution at room temperature. c. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

2. Lithiation: a. Slowly add n-butyllithium (2.5 M in hexanes, 2.4 eq) dropwise via a syringe pump, ensuring the internal temperature does not rise above -65 °C. b. After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours.

3. Formylation: a. Add anhydrous methyl formate (2.1 eq) dropwise, again maintaining an internal temperature below -65 °C. b. Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 18 hours.

4. Workup: a. Cool the reaction mixture to 0-5 °C in an ice bath. b. Carefully quench the reaction by slowly adding 6 M aqueous hydrochloric acid until the excess base is neutralized and the solution is acidic. c. Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. d. Extract the aqueous layer three times with 2-MeTHF. e. Combine all organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).

5. Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain a crude residue. b. Dissolve the residue in a minimal amount of hot ethyl acetate. c. Add an anti-solvent such as ethane or hexane and cool the mixture to induce crystallization. Further cooling to -15 °C can maximize precipitation. d. Collect the precipitated solid by filtration, wash with cold hexane, and dry under vacuum to yield this compound as a white solid.[5]

Data Presentation: Reagent Stoichiometry
ReagentMolar Eq.Role
3,5-Difluorobenzoic Acid1.0Starting Material / Substrate
n-Butyllithium (n-BuLi)2.4Strong Base (for Dianion formation)
TMEDA2.2Chelating Agent / Activator
Methyl Formate2.1Electrophile (Formylating Agent)
6 M Hydrochloric Acid~7.2Quenching Agent (Acidic Workup)
Based on the synthesis described in reference[5].
Reaction Scheme Diagram

G start 3,5-Difluorobenzoic Acid intermediate Lithium Dianion Intermediate start->intermediate 1. n-BuLi (2.4 eq), TMEDA 2-MeTHF, -78 °C product This compound intermediate->product 2. Methyl Formate 3. H3O+ Workup

Caption: Synthesis of this compound via Directed Ortho-Metalation.

Alternative Synthetic Considerations

While DoM of 3,5-difluorobenzoic acid is the most direct route, other multi-step pathways could be envisioned, though they are generally less efficient.

  • Vilsmeier-Haack Reaction: This classic formylation method is effective for electron-rich aromatic and heteroaromatic compounds.[8][9][10] It relies on an electrophilic iminium salt (the Vilsmeier reagent) attacking the aromatic ring.[11] However, it is unsuitable for highly electron-deficient substrates like 3,5-difluorobenzoic acid, making this route impractical.

  • From 4-Substituted Precursors: A synthesis could potentially start from a precursor like 4-bromo-2,6-difluorotoluene. This would require a challenging sequence of orthogonal reactions: (1) selective oxidation of the methyl group to a carboxylic acid, followed by (2) conversion of the bromo group to a formyl group, perhaps via lithium-halogen exchange and reaction with a formylating agent.[6][12] The complexity and potential for side reactions make this far less attractive than the DoM approach.

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through the Directed Ortho-Metalation of 3,5-difluorobenzoic acid. This strategy expertly utilizes the inherent functionality of the starting material to direct a powerful organolithium reagent, enabling the precise installation of a formyl group onto a chemically robust, electron-deficient aromatic ring. The detailed protocol provided herein, supported by a clear understanding of the underlying reaction mechanism and causality, offers a reliable and validated pathway for researchers and drug development professionals to access this valuable chemical building block.

References

  • Benchchem. 2,6-Difluoro-4-methylbenzaldehyde | 1201597-22-9. URL
  • Benchchem.
  • PrepChem.com. Synthesis of 2,6-difluorobenzaldehyde. URL
  • SLS. 2,6-Difluorobenzaldehyde, 98% | 265152-25G | SIGMA-ALDRICH. URL
  • Sigma-Aldrich. 2,6-Difluorobenzaldehyde 98. URL
  • ChemicalBook. 4-Bromo-2,6-difluorobenzaldehyde synthesis. URL
  • ChemicalBook. 4-CARBOXY-2,6-DIFLUOROBENZALDEHYDE synthesis. URL
  • Benchchem. Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol. URL
  • Zhang, T., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
  • Royal Society of Chemistry.
  • Benchchem. Technical Support Center: 3,4-Difluorobenzaldehyde Synthesis. URL
  • Biosynth. 3,5-difluoro-4-formylbenzoic Acid | 736990-88-8. URL
  • University of Michigan. Grignard Reaction. URL
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. URL
  • ResearchGate.
  • Chemistry Steps. Vilsmeier-Haack Reaction. URL
  • Wikipedia. Vilsmeier–Haack reaction. URL
  • Benchchem.
  • Organic-Reaction.com.
  • International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS, 3(1), 25-43. URL
  • Organic Syntheses. Procedure for a reaction setup. URL
  • Guidechem. 3,5-Difluorobenzoic acid 455-40-3 wiki. URL
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). URL
  • PubChem. This compound. URL
  • Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. URL
  • Google Patents. Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. URL
  • Appchem. 2,6-Difluoro-4-formylbenzoic acid. URL
  • Leah4Sci.
  • Master Organic Chemistry. Reactions of Grignard Reagents. URL
  • Benchchem. 3,5-Difluorobenzoic acid | 455-40-3. URL
  • PubMed. Lithium diisopropylamide-mediated lithiation of 1,4-difluorobenzene under nonequilibrium conditions. URL
  • ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. URL
  • Beilstein Journals.
  • Thieme Chemistry.
  • University of Wisconsin. Directed (ortho)
  • ResearchGate.
  • ChemicalBook. A new method for synthesizing 4-Formylbenzoic acid. URL
  • Semantic Scholar. Oxidation of Benzaldehyde and Substituted Benzaldehydes. URL
  • PubChem. 2,6-Difluoro-4-hydroxybenzaldehyde. URL
  • Sigma-Aldrich. 2,6-Difluoro-4-hydroxybenzaldehyde | 532967-21-8. URL
  • MDPI. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. URL

Sources

The Strategic Synthesis and Application of 2,6-Difluoro-4-formylbenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,6-difluoro-4-formylbenzoic acid, a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. We will dissect a robust and scalable synthetic protocol, delve into its key physicochemical and spectroscopic properties, and illuminate its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile molecule.

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This strategic use of fluorine often leads to compounds with improved pharmacokinetic and pharmacodynamic profiles.

This compound (C₈H₄F₂O₃) is a prime exemplar of a fluorinated building block designed for purpose.[1][2] Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a difluorinated phenyl ring, offers multiple points for chemical modification, making it an invaluable intermediate in the synthesis of complex molecular architectures. The electron-withdrawing nature of the two fluorine atoms ortho to the carboxylic acid modulates its acidity and reactivity, while the para-aldehyde provides a versatile handle for a wide array of chemical transformations.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be efficiently achieved through a directed ortho-metalation strategy, a powerful tool for the regioselective functionalization of aromatic rings. The following protocol, adapted from established methodologies, provides a reliable and scalable route.[3]

Overall Reaction Scheme

G cluster_reactants Reactants cluster_products Product 3,5-Difluorobenzoic_Acid 3,5-Difluorobenzoic Acid Intermediate Intermediate 3,5-Difluorobenzoic_Acid->Intermediate 1. n-BuLi, TMEDA, -78 °C Target_Molecule This compound Intermediate->Target_Molecule 2. Methyl Formate 3. Acidic Workup

Caption: Synthetic overview for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 3,5-Difluorobenzoic acid

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous Methyl Formate

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexane

  • Saturated Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Initial Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3,5-difluorobenzoic acid (1.0 eq) in 2-methyltetrahydrofuran.

  • Chelation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) to the solution at room temperature. The TMEDA acts as a chelating agent, enhancing the reactivity of the organolithium reagent.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.4 eq) dropwise, ensuring the internal temperature remains below -65 °C. The n-BuLi acts as a strong base, deprotonating the most acidic protons on the aromatic ring, directed by the carboxylic acid group.

  • Reaction Incubation: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete deprotonation and formation of the dianion intermediate.

  • Formylation: Add anhydrous methyl formate (2.1 eq) dropwise, again maintaining the temperature below -65 °C. The dianion attacks the electrophilic carbonyl carbon of methyl formate, introducing the formyl group.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for 18 hours. Upon completion, cool the mixture to 0-5 °C and quench the reaction by the slow addition of 6 M HCl.

  • Workup and Extraction: Separate the organic and aqueous layers. Extract the aqueous layer three times with 2-methyltetrahydrofuran.

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Dissolve the crude residue in hot ethyl acetate, then add hexane and cool to -15 °C to induce crystallization.

  • Isolation: Collect the precipitated solid by filtration, wash with cold hexane, and dry under vacuum to yield this compound as a white solid.[3]

Mechanistic Insights

The success of this synthesis hinges on the principle of directed ortho-metalation. The carboxylic acid group of the starting material, 3,5-difluorobenzoic acid, directs the deprotonation by n-BuLi to the adjacent ortho positions. The presence of TMEDA is crucial as it complexes with the lithium cation, increasing the basicity of the n-butyl anion and stabilizing the resulting lithiated intermediate. The subsequent addition of methyl formate, a suitable formylating agent, introduces the aldehyde functionality at the desired position.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₄F₂O₃[1][2]
Molecular Weight 186.11 g/mol [1]
Appearance White solid[3]
CAS Number 1242070-98-9[1]
Spectroscopic Data

Spectroscopic analysis confirms the structure of the synthesized compound.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 10.23 (s, 1H, -CHO), 7.63-7.70 (m, 2H, Ar-H).[3] The singlet at 10.23 ppm is characteristic of the aldehydic proton, while the multiplet in the aromatic region corresponds to the two protons on the phenyl ring.

  • Mass Spectrometry (ESI): m/z 187.17 [M+H]⁺.[3] This confirms the molecular weight of the compound.

  • ¹³C NMR (Predicted): Expected signals would include those for the carboxylic acid carbonyl (~165 ppm), the aldehyde carbonyl (~190 ppm), and multiple signals in the aromatic region, showing characteristic C-F coupling.

  • IR Spectroscopy (Predicted): Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the aldehyde (~1710 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).

Significance and Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly valuable building block in the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors, a major class of targeted cancer therapeutics.

G Start This compound Carboxylic_Acid Carboxylic Acid (Amide bond formation, esterification) Start->Carboxylic_Acid Aldehyde Aldehyde (Reductive amination, Wittig reaction, etc.) Start->Aldehyde Aromatic_Ring Difluorinated Aromatic Ring (Nucleophilic aromatic substitution, cross-coupling reactions) Start->Aromatic_Ring Complex_Molecule Complex Drug Candidate Carboxylic_Acid->Complex_Molecule Aldehyde->Complex_Molecule Aromatic_Ring->Complex_Molecule

Caption: Reactivity and synthetic utility of this compound.

Case Study: A Building Block for Kinase Inhibitors

While specific marketed drugs directly incorporating this exact fragment are not publicly disclosed, numerous patents cite its use as a key intermediate in the synthesis of potent kinase inhibitors. The general strategy involves utilizing the carboxylic acid and aldehyde functionalities to construct heterocyclic cores common in kinase inhibitor pharmacophores.

For example, the aldehyde can undergo a condensation reaction with an amine-containing heterocycle, followed by cyclization, while the carboxylic acid can be converted to an amide, a common hydrogen-bonding motif in kinase active sites. The difluoro substitution pattern can enhance binding affinity through favorable interactions with the protein backbone and improve metabolic stability by blocking potential sites of oxidative metabolism.

The WIPO patent database reveals numerous instances where compounds with the same chemical structure (identified by its InChIKey: KUZZMQQMBLSIOJ-UHFFFAOYSA-N) are claimed as intermediates in the synthesis of novel therapeutic agents.[1] This underscores its importance in ongoing drug discovery efforts.

Conclusion

This compound is a strategically designed and highly versatile building block with significant potential in drug discovery. Its efficient and scalable synthesis, coupled with its trifunctional nature, provides medicinal chemists with a powerful tool for the construction of complex and potent therapeutic agents. As the demand for novel, highly specific, and metabolically robust drug candidates continues to grow, the importance of such fluorinated intermediates is set to increase. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable molecule into their synthetic and drug discovery programs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Applichem. (n.d.). This compound.
  • WIPO Patentscope. (n.d.). Search results for InChIKey=KUZZMQQMBLSIOJ-UHFFFAOYSA-N.

Sources

A Theoretical and Computational Scrutiny of 2,6-Difluoro-4-formylbenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Multifunctional Scaffold

2,6-Difluoro-4-formylbenzoic acid is a unique small molecule that presents a compelling case for in-depth theoretical investigation. Its structure, featuring a benzoic acid moiety, two ortho-fluorine substituents, and a para-formyl group, offers a rich electronic landscape and multiple sites for intermolecular interactions. This trifunctional arrangement makes it a valuable building block in medicinal chemistry and materials science. For instance, the carboxylic acid and aldehyde functionalities provide handles for derivatization, while the fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design[1][2]. Understanding the fundamental electronic and structural properties of this molecule through theoretical studies is paramount for predicting its reactivity, designing novel derivatives with enhanced therapeutic potential, and engineering advanced materials.

This technical guide provides a comprehensive overview of the theoretical approaches that can be employed to elucidate the molecular structure, spectroscopic properties, and reactivity of this compound. We will delve into the rationale behind the selection of computational methods and illustrate how these studies can provide actionable insights for researchers in drug discovery and materials science.

PART 1: Unveiling the Molecular Architecture through Computational Chemistry

A foundational aspect of understanding any molecule is to determine its three-dimensional structure and the distribution of electrons within it. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful and cost-effective tool for this purpose[3][4].

The Rationale for DFT in Studying Substituted Benzoic Acids

For organic molecules like this compound, DFT provides a robust framework for accurately predicting molecular geometries, vibrational frequencies, and electronic properties[5][6]. The choice of a specific functional and basis set is crucial for obtaining reliable results. For substituted benzoic acids, hybrid functionals such as B3LYP have been shown to provide a good balance between computational cost and accuracy for predicting molecular structures and vibrational spectra[7][8]. A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution, especially around the electronegative fluorine and oxygen atoms, and to account for polarization and diffuse functions[7][8].

Experimental Protocol: Geometry Optimization

A typical workflow for the theoretical investigation of this compound would involve the following steps:

  • Initial Structure Generation: A 2D sketch of the molecule is created using a molecular editor and converted to a 3D structure.

  • Conformational Analysis: As the carboxylic acid and formyl groups can rotate, a conformational search is necessary to identify the lowest energy conformer. This is crucial as the relative orientation of these groups can significantly influence the molecule's properties.

  • Geometry Optimization: The initial 3D structure of the most stable conformer is then optimized using a chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find the arrangement with the minimum electronic energy.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Below is a diagram illustrating this computational workflow.

Computational Workflow for Theoretical Molecular Analysis cluster_input Input Phase cluster_processing Computational Processing cluster_output Output & Analysis A 2D Molecular Sketch B 3D Structure Generation A->B Conversion C Conformational Search (Identify stable isomers) B->C Exploration D DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D Lowest Energy Conformer E Frequency Calculation (Confirm energy minimum) D->E Verification H Electronic Properties (HOMO, LUMO, MEP) D->H Wavefunction Analysis F Optimized 3D Structure E->F Validated Geometry G Calculated Spectroscopic Data (IR, Raman) E->G Vibrational Modes

Caption: Workflow for theoretical analysis of molecular properties.

Predicted Molecular Geometry

Based on studies of similar substituted benzoic acids, the geometry optimization of this compound is expected to reveal a nearly planar benzene ring. However, steric hindrance between the ortho-fluorine atoms and the carboxylic acid group may cause a slight out-of-plane torsion of the carboxyl group, a phenomenon observed in 2,6-difluorobenzoic acid[9][10]. The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the fluorine, formyl, and carboxyl groups will likely lead to a contraction of the aromatic C-C bonds.

The following table summarizes the expected key geometrical parameters for this compound, extrapolated from computational studies on analogous molecules.

Parameter Expected Value (Å or °) Rationale
C-F Bond Length~1.34Typical for fluorobenzene derivatives.
C=O (Carboxyl) Bond Length~1.21Standard for carboxylic acids.
C-O (Carboxyl) Bond Length~1.35Standard for carboxylic acids.
C=O (Formyl) Bond Length~1.22Typical for aromatic aldehydes.
Dihedral Angle (Ring-COOH)10-40°Steric repulsion from ortho-fluorine atoms[9][10].

PART 2: Spectroscopic Characterization through a Computational Lens

Theoretical calculations are invaluable for interpreting and predicting experimental spectra, such as Infrared (IR) and Raman spectra.

Vibrational Analysis: A Fingerprint of the Molecule

The calculated vibrational frequencies and their corresponding intensities can be used to assign the absorption bands observed in experimental IR and Raman spectra. This analysis provides a detailed picture of the molecule's vibrational modes. For this compound, key vibrational modes to analyze would include the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxyl and formyl groups, and the C-F stretching modes.

Theoretical studies on 4-formylbenzoic acid and other substituted benzoic acids have demonstrated the utility of DFT in accurately predicting these vibrational frequencies[11][12].

Experimental Protocol: Vibrational Frequency Calculation and Spectral Simulation
  • Frequency Calculation: As mentioned previously, this is performed on the optimized geometry. The output provides a list of vibrational frequencies and their corresponding IR and Raman intensities.

  • Scaling Factors: It is a common practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods. A scaling factor of around 0.96-0.98 is often used for B3LYP functionals.

  • Spectral Simulation: The scaled frequencies and intensities can be used to generate theoretical IR and Raman spectra, which can then be directly compared with experimental data.

The molecular structure of this compound is depicted below.

Caption: Molecular structure of this compound.

PART 3: Probing Reactivity and Intermolecular Interactions

Beyond structure and spectra, theoretical studies can provide profound insights into the chemical reactivity and potential for intermolecular interactions of this compound.

Frontier Molecular Orbitals (FMOs): The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO, potentially affecting its reactivity profile.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The MEP is a valuable tool for visualizing the charge distribution on the molecule's surface. It maps the electrostatic potential, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP is expected to show negative potential (red/yellow) around the oxygen atoms of the carboxyl and formyl groups, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Positive potential (blue) is expected around the acidic hydrogen of the carboxyl group, highlighting its role as a hydrogen bond donor.

Conclusion: A Roadmap for Future Investigations

This guide has outlined a comprehensive theoretical framework for investigating the structural, spectroscopic, and electronic properties of this compound. While direct experimental and theoretical studies on this specific molecule are not yet abundant in the literature, the methodologies described herein, based on well-established computational studies of analogous compounds, provide a robust roadmap for future research.

By employing these theoretical approaches, researchers can gain a deeper understanding of this versatile molecule, which can in turn accelerate its application in the development of novel therapeutics and functional materials. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound and its derivatives.

References

  • PubChem. This compound.
  • Al-Dajani, M. T. M., Wahab, H. A., Mohamed, N., Yeap, C. S., & Fun, H.-K. (2010). 2,6-Difluorobenzoic acid.
  • Al-Dajani, M. T., Wahab, H. A., Mohamed, N., Yeap, C. S., & Fun, H. K. (2010). 2,6-Difluoro-benzoic acid. Acta crystallographica. Section E, Structure reports online, 66(Pt 8), o2109. [Link]
  • Appchem. 2,6-Difluoro-4-formylbenzoic acid. [Link]
  • ResearchGate. (PDF) Synthesis and Structural Study of Titanium (IV) Complexes Derivative from 2, 6-; 3,5-and 2,4-dihydroxybenzoic Acid Molecular Modelling Approach. [Link]
  • ResearchGate. Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid | Request PDF. [Link]
  • Semantic Scholar. Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid. [Link]
  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]
  • Bridgmohan, C., & Wang, L. (2023).
  • Bridgmohan, C., & Wang, L. (2023).
  • National Institutes of Health.
  • ChemRxiv.
  • Tao, Y., Han, L., Han, Y., & Liu, Z. (2015). A Combined Experimental and Theoretical Analysis on Molecular Structure and Vibrational Spectra of 2,4-dihydroxybenzoic Acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 137, 1078–1085. [Link]
  • PubChem. 4-Formylbenzoic acid.
  • NIST. Benzoic acid, 4-formyl-. National Institute of Standards and Technology. [Link]
  • Prasad, M. V. R., & Veeraiah, V. (2013). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Optics and Photonics Journal, 3, 239-250. [Link]

Sources

An In-depth Technical Guide to the Conformational Analysis of 2,6-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the conformational landscape of 2,6-difluoro-4-formylbenzoic acid, a molecule of significant interest in medicinal chemistry and drug development. By integrating established principles of physical organic chemistry with modern computational and experimental methodologies, this document serves as a vital resource for researchers seeking to understand and modulate the three-dimensional structure of this and related molecular entities. We delve into the steric and electronic effects governing the rotational barriers of the carboxyl and formyl functionalities, propose a robust computational workflow for detailed energetic analysis, and outline advanced experimental protocols for the validation of theoretical models.

Introduction: The Critical Role of Conformation in Molecular Design

The biological activity of a small molecule is inextricably linked to its three-dimensional structure. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern drug discovery. For a molecule such as this compound, the relative orientations of the carboxyl and formyl groups, dictated by the energy barriers to their rotation, will define its shape, polarity, and ability to interact with biological targets. The presence of ortho-fluorine substituents introduces significant steric and electronic perturbations that render a simple planar conformation unlikely, necessitating a more nuanced analytical approach. Understanding this conformational landscape is paramount for designing molecules with optimal target engagement and pharmacokinetic properties.

Foundational Principles: Steric Hindrance and Electronic Effects

The conformational preferences of this compound are primarily governed by the interplay of steric repulsion and electronic interactions involving the ortho-fluorine atoms and the two functional groups.

The Non-Planar Carboxyl Group: A Consequence of Ortho-Substitution

In unsubstituted benzoic acid, the carboxyl group is largely coplanar with the benzene ring to maximize resonance stabilization. However, the introduction of bulky ortho-substituents forces the carboxyl group out of the plane of the ring to alleviate steric strain. This phenomenon, known as the "ortho effect," is well-documented for 2,6-disubstituted benzoic acids.

Experimental evidence for this non-planarity is provided by the single-crystal X-ray diffraction study of the closely related 2,6-difluorobenzoic acid. In this structure, the dihedral angle between the benzene ring and the carboxylate group is a significant 33.70(14)°. This pronounced deviation from planarity is a direct result of the steric clash between the fluorine atoms and the oxygen atoms of the carboxyl group. A similar non-planar arrangement of the carboxyl group is therefore highly anticipated in this compound.

Rotational Isomerism of the Formyl Group

The formyl group also possesses a rotational barrier about the C(aryl)-C(aldehyde) bond. For benzaldehyde derivatives, two primary planar conformers are considered: O-cis and O-trans, referring to the orientation of the carbonyl oxygen relative to the substituent at the C1 position (in this case, the carboxyl group). While electronic effects can influence the relative stability of these conformers, steric hindrance from the adjacent ortho-substituents is often a dominant factor. Given the presence of ortho-fluorine atoms, a detailed energetic analysis is required to determine the preferred orientation and the energy barrier to rotation.

A Validated Computational Workflow for Conformational Analysis

In the absence of a dedicated crystal structure for this compound, computational chemistry provides a powerful avenue for a rigorous conformational analysis. Density Functional Theory (DFT) has proven to be a reliable method for studying the conformational preferences and rotational barriers of substituted aromatic compounds.

Proposed DFT Protocol

The following protocol is recommended for a thorough computational investigation:

  • Initial Structure Generation: Generate initial 3D structures for all plausible conformers of this compound, considering the rotation of both the carboxyl and formyl groups.

  • Geometry Optimization: Perform full geometry optimization of all conformers using a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a well-established choice for such systems, providing a good balance of accuracy and computational cost. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is recommended to simulate solution-phase behavior.

  • Frequency Calculations: Conduct frequency calculations on all optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

  • Transition State Search: To determine the rotational barriers, perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angles of interest (C2-C1-C=O for the carboxyl group and C5-C4-C=O for the formyl group). The maxima on the PES can then be used as initial guesses for a transition state (TS) optimization. A confirmed TS will have exactly one imaginary frequency corresponding to the rotational motion.

  • Energy Profile Construction: The relative energies of the conformers and transition states can be used to construct a detailed rotational energy profile.

Computational Workflow cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Analysis start Generate Initial 3D Structures (Carboxyl & Formyl Rotamers) opt Geometry Optimization (B3LYP/6-311++G(d,p), PCM) start->opt freq Frequency Calculation (Confirm Minima, Obtain ZPVE) opt->freq pes PES Scan (Rotate Dihedrals) freq->pes energies Calculate Relative Energies (ΔG) freq->energies ts_opt Transition State Optimization pes->ts_opt ts_freq TS Frequency Calculation (Confirm 1 Imaginary Frequency) ts_opt->ts_freq ts_freq->energies profile Construct Rotational Energy Profile energies->profile end Identify Stable Conformers & Rotational Barriers profile->end

Figure 1: Proposed DFT workflow for conformational analysis.
Expected Computational Outcomes

This computational workflow is expected to yield a comprehensive understanding of the conformational landscape of this compound. The key deliverables will be:

  • The optimized geometries of all stable conformers.

  • The relative Gibbs free energies of these conformers, allowing for the prediction of their equilibrium populations.

  • The energy barriers for the rotation of the carboxyl and formyl groups.

Table 1: Predicted Conformational Data for this compound

ConformerKey Dihedral Angles (°)*Relative Energy (kcal/mol)Predicted Population (%)
I τ1 ≈ ±35°, τ2 ≈ 0°0.00>95
II τ1 ≈ ±35°, τ2 ≈ 180°> 3.0<5
TS1 (Carboxyl) τ1 ≈ 0° or 90°, τ2 ≈ 0°~5-8-
TS2 (Formyl) τ1 ≈ ±35°, τ2 ≈ 90°~8-12-

*τ1 = C2-C1-C(O)OH; τ2 = C5-C4-C(O)H. Values are illustrative and subject to calculation.

Experimental Validation: Advanced NMR Spectroscopic Techniques

While DFT provides powerful predictive insights, experimental validation is crucial for a complete and trustworthy conformational analysis. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are particularly well-suited for probing conformational dynamics in solution.

Proposed Experimental Protocols
  • Variable-Temperature (VT) NMR:

    • 1H and 19F NMR: Acquiring spectra at different temperatures can reveal dynamic processes. If multiple conformers are in slow exchange on the NMR timescale at low temperatures, separate sets of signals may be observed. As the temperature increases, these signals will broaden and coalesce, allowing for the determination of the energy barrier to interconversion using lineshape analysis.

  • 2D NMR Spectroscopy:

    • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to detect through-space correlations between protons. For this compound, a NOE/ROE correlation between the formyl proton and the adjacent aromatic protons (H3/H5) would provide definitive evidence for the preferred orientation of the formyl group.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): A 1H-19F HOESY experiment could potentially show a through-space correlation between the formyl proton and the ortho-fluorine atoms, providing further conformational constraints.

Experimental Workflow cluster_sample 1. Sample Preparation cluster_vt_nmr 2. Variable-Temperature NMR cluster_2d_nmr 3. 2D NMR (at low temp) sample Dissolve this compound in Deuterated Solvent (e.g., CDCl3, Acetone-d6) vt_acquire Acquire 1H & 19F NMR Spectra (e.g., 298 K down to 183 K) sample->vt_acquire noesy Acquire 2D NOESY/ROESY Spectrum sample->noesy hoesy Acquire 2D 1H-19F HOESY Spectrum sample->hoesy vt_analyze Analyze Signal Coalescence & Perform Lineshape Analysis vt_acquire->vt_analyze vt_result Determine Rotational Energy Barrier (ΔG‡) vt_analyze->vt_result analyze_2d Identify Through-Space Correlations (e.g., H-formyl ↔ H-aryl, H-formyl ↔ F-ortho) noesy->analyze_2d hoesy->analyze_2d result_2d Confirm Preferred Conformer(s) analyze_2d->result_2d

Figure 2: Proposed experimental workflow for NMR-based validation.

Conclusion: A Synergistic Approach to Conformational Understanding

The conformational analysis of this compound is a multifaceted challenge that requires a synergistic application of theoretical and experimental techniques. The steric imposition of the ortho-fluorine substituents dictates a non-planar conformation for the carboxyl group and significantly influences the rotational barrier of the formyl group. A robust DFT-based computational workflow, as outlined in this guide, can provide a detailed and predictive model of the conformational landscape. This theoretical framework, when validated by advanced, multi-dimensional, and variable-temperature NMR spectroscopy, offers a powerful and self-validating system for elucidating the three-dimensional structure and dynamic behavior of this important molecule. The insights gained from such a comprehensive analysis are invaluable for the rational design of novel therapeutics with enhanced efficacy and specificity.

References

  • Wahab, H. A., Al-Dajani, M. T. M., Mohamed, N., Yeap, C. S., & Fun, H.-K. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2109. [Link]
  • Fedorov, S. V., Chulakov, E. N., Novikov, A. S., & Tolstoy, P. M. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(1), 384. [Link]
  • da Costa, N. B., Jr., & Rittner, R. (2007). Conformational analysis of substituted benzoic acids by theoretical calculations and NMR spectroscopy. Journal of Molecular Structure, 827(1-3), 125-131. [Link]
  • Fiedler, P., & Exner, O. (2000). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Organic & Biomolecular Chemistry, (12), 2241-2246. [Link]
  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. [Link]
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
  • Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD).

An In-depth Technical Guide to the Electronic Properties of 2,6-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the electronic properties of 2,6-Difluoro-4-formylbenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the intricate interplay of its functional groups and their influence on the molecule's electronic landscape, reactivity, and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's core electronic characteristics.

Introduction: The Significance of Fluorinated Benzoic Acids in Modern Research

This compound (C₈H₄F₂O₃) is a substituted aromatic carboxylic acid featuring a unique combination of electron-withdrawing groups.[1] The strategic placement of two fluorine atoms ortho to the carboxylic acid function and a formyl group para to it creates a fascinating electronic environment. Understanding these electronic properties is paramount for predicting the molecule's behavior in various chemical and biological systems. Fluorinated organic molecules are of particular importance in drug discovery, as the inclusion of fluorine can significantly alter a compound's metabolic stability, binding affinity, and bioavailability.[2]

This guide will provide a theoretical framework for understanding the electronic properties of this compound, drawing upon established principles of physical organic chemistry and computational studies of related molecules.

Molecular Structure and its Electronic Implications

The foundation of this compound's electronic properties lies in its molecular architecture. The benzene ring serves as the core, with its pi-electron system being significantly modulated by the attached functional groups: a carboxylic acid, two fluorine atoms, and a formyl group.

Caption: 2D representation of this compound.

The Interplay of Inductive and Resonance Effects

The electronic character of the benzene ring is a delicate balance of inductive and resonance effects exerted by the substituents.

  • Fluorine Atoms (Inductive Effect): As highly electronegative atoms, the two fluorine substituents at the C2 and C6 positions exert a strong electron-withdrawing inductive effect (-I). This effect polarizes the sigma bonds, drawing electron density away from the aromatic ring.[3][4]

  • Formyl Group (Inductive and Resonance Effects): The formyl group (-CHO) is also an electron-withdrawing group. It exhibits both an inductive effect (-I) due to the electronegativity of the oxygen atom and a powerful electron-withdrawing resonance effect (-M or -R). The carbonyl group can delocalize the pi-electrons of the benzene ring onto the oxygen atom, further reducing the electron density of the ring.

  • Carboxylic Acid Group (Inductive and Resonance Effects): The carboxylic acid group (-COOH) is another electron-withdrawing substituent. It possesses both inductive and resonance electron-withdrawing capabilities.

The cumulative effect of these three types of electron-withdrawing groups results in a significantly electron-deficient aromatic ring. This has profound consequences for the molecule's reactivity and acidity.

Frontier Molecular Orbitals: HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior, particularly its reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[5][6]

  • LUMO Energy: The presence of multiple strong electron-withdrawing groups is expected to significantly lower the energy of the LUMO. A low-lying LUMO indicates that the molecule is a good electron acceptor. This is a critical feature for its potential role in various chemical reactions and biological interactions.

  • HOMO Energy: The electron-withdrawing nature of the substituents will also lower the energy of the HOMO, making the molecule less prone to oxidation.

  • HOMO-LUMO Gap: The precise effect on the HOMO-LUMO gap is more complex to predict without computational studies. However, in many substituted aromatic systems, the introduction of strong electron-withdrawing groups can lead to a smaller HOMO-LUMO gap, suggesting increased reactivity in certain contexts.[6]

Conceptual DFT Workflow for HOMO-LUMO Analysis

To obtain precise values for the HOMO and LUMO energies and visualize their distribution, a computational approach using Density Functional Theory (DFT) is indispensable.

DFT_Workflow Input Molecular Structure (this compound) DFT_Calc DFT Calculation (e.g., B3LYP/6-311G(d,p)) Input->DFT_Calc Output Electronic Properties DFT_Calc->Output HOMO_LUMO HOMO/LUMO Energies and Surfaces Output->HOMO_LUMO ESP Electrostatic Potential Map Output->ESP Charges Atomic Charges Output->Charges

Caption: A generalized workflow for computational analysis of electronic properties.

Protocol for DFT Calculations:

  • Geometry Optimization: The molecular geometry of this compound would first be optimized using a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set. This step ensures that the calculated properties correspond to the molecule's most stable conformation.

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Single-Point Energy Calculation: A single-point energy calculation is then carried out to determine the electronic properties, including the energies and spatial distributions of the molecular orbitals.

  • Analysis of Results: The output from the calculation provides the energies of the HOMO and LUMO, allowing for the determination of the HOMO-LUMO gap. The orbital surfaces can be visualized to understand the regions of the molecule involved in electron donation and acceptance.

Electrostatic Potential (ESP) Map: Visualizing Reactivity

The electrostatic potential (ESP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.

  • Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the oxygen atoms of the carbonyl and carboxyl groups are expected to be the most electron-rich regions.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid and the carbon atoms attached to the electronegative fluorine and oxygen atoms are likely to exhibit a positive electrostatic potential.

  • Green Regions (Neutral Potential): These areas have a relatively neutral electrostatic potential.

For this compound, the ESP map would likely show a highly polarized molecule, with significant negative potential around the oxygen atoms and positive potential around the acidic proton and the carbon atoms of the carbonyl and carboxyl groups.

Acidity and pKa

The acidity of the carboxylic acid group is significantly influenced by the electronic effects of the other substituents on the benzene ring. Electron-withdrawing groups increase the acidity of a carboxylic acid by stabilizing the resulting carboxylate anion through the delocalization of the negative charge.[3][4]

Given the presence of two strongly electron-withdrawing fluorine atoms and an electron-withdrawing formyl group, this compound is expected to be a considerably stronger acid than benzoic acid (pKa ≈ 4.2). The inductive effects of the ortho-fluorine atoms will play a dominant role in stabilizing the conjugate base.

Implications for Drug Development and Materials Science

The electronic properties of this compound have direct implications for its potential applications:

  • Drug Development: The electron-deficient nature of the aromatic ring can influence its interactions with biological targets. The molecule's ability to act as a hydrogen bond donor (via the carboxylic acid) and acceptor (via the carbonyl and carboxyl oxygens) is crucial for molecular recognition. The formyl group also provides a reactive handle for further chemical modifications to synthesize more complex drug candidates.

  • Materials Science: The polarized electronic structure and potential for strong intermolecular interactions make this molecule an interesting building block for the design of novel organic materials with specific electronic or optical properties.

Conclusion

This compound possesses a unique and highly modulated electronic structure due to the synergistic effects of its fluoro, formyl, and carboxyl substituents. The strongly electron-withdrawing nature of these groups leads to an electron-deficient aromatic ring, a low-lying LUMO, and enhanced acidity of the carboxylic acid. While a comprehensive experimental and computational characterization of its electronic properties is still needed, the theoretical framework presented in this guide provides a solid foundation for understanding and predicting its behavior. This knowledge is invaluable for its rational application in the fields of medicinal chemistry, drug discovery, and materials science.

References

  • PubChem. This compound.
  • MDPI.
  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. [Link]
  • Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. [Link]
  • MDPI. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. Energy (eV) of HOMO, LUMO, Gap, hardness and softness of all compounds. [Link]

Sources

2,6-Difluoro-4-formylbenzoic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2,6-Difluoro-4-formylbenzoic Acid for Advanced Research Applications

Introduction

This compound is a substituted aromatic compound that serves as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its trifunctional nature—possessing a carboxylic acid, an aldehyde, and a difluorinated phenyl ring—makes it a versatile intermediate for constructing complex molecular architectures. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and handling requirements is paramount for ensuring laboratory safety and experimental integrity.

This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive operational protocol for researchers, scientists, and drug development professionals. Authored from the perspective of a senior application scientist, it contextualizes the safety data, explains the causality behind recommended procedures, and offers a framework for risk assessment, particularly in light of the compound's incompletely characterized toxicological profile.

Chapter 1: Chemical and Physical Identity

A precise understanding of a compound's physical properties is the foundation of safe laboratory practice. These characteristics influence storage, handling, and potential exposure routes.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1242070-98-9[1][2]
Molecular Formula C₈H₄F₂O₃[1][2]
Molecular Weight 186.11 g/mol [1][2]
Appearance Solid (presumed, based on handling advice)[3][4]
SMILES C1=C(C=C(C(=C1F)C(=O)O)F)C=O[1]

Chapter 2: Hazard Assessment and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific, well-defined hazards. It is crucial to understand that while these are the officially recognized classifications, the toxicological properties have not been fully investigated, warranting a cautious approach.[3]

Hazard ClassGHS CategoryHazard StatementPractical Implication for Researchers
Skin Irritation Category 2H315: Causes skin irritationDirect contact can cause redness, inflammation, or dermatitis. Always wear appropriate gloves and a lab coat.[3][5]
Serious Eye Irritation Category 2H319: Causes serious eye irritationAccidental eye exposure can lead to significant, potentially painful, irritation. Chemical safety goggles are mandatory.[3][5]
Specific target organ toxicity – single exposure (Respiratory system) Category 3H335: May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. Handle only in a well-ventilated area, preferably a fume hood.[3]

The signal word associated with this compound is "Warning" .[3] A critical takeaway for any scientist is the recurring statement in its safety profile: "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[3] This lack of comprehensive data necessitates treating the substance with a higher degree of caution than its formal classifications might suggest. Assume it has the potential for unknown chronic effects and handle it accordingly to minimize any possible exposure.

Chapter 3: Core Safety Protocols: From Receipt to Disposal

A self-validating safety system is one where protocols are designed to inherently minimize risk at every step. The following workflows are designed to create such a system for handling this compound.

Engineering Controls and Laboratory Setup

The primary line of defense against exposure is to engineer it out of the workflow.

  • Ventilation: All manipulations of the solid compound, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood.[4] This prevents the inhalation of fine dust particles.[3]

  • Proximity to Safety Equipment: The work area must be equipped with an accessible and recently tested safety shower and eyewash station.[6] This is non-negotiable given the compound's classification as a serious eye irritant.[3]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The choice of PPE must directly address the identified hazards.

PPE_Workflow cluster_ppe PPE Selection for this compound start Handling Solid or Solutions? solid Weighing/Handling Solid start->solid Solid solution Handling Solution start->solution Solution goggles Chemical Safety Goggles (EN166) solid->goggles gloves Nitrile Gloves (Inspect Before Use) solid->gloves labcoat Lab Coat solid->labcoat respirator Consider NIOSH/EN149 Approved Respirator (If dust is unavoidable or ventilation is inadequate) solid->respirator solution->goggles solution->gloves solution->labcoat

Caption: PPE selection workflow based on the physical form of the compound.

  • Eye Protection: Wear chemical safety goggles conforming to EU Standard EN166 or OSHA s eye and face protection regulations in 29 CFR 1910.133.[6][7] Standard safety glasses are insufficient.

  • Hand Protection: Handle with nitrile gloves.[4] It is critical to inspect gloves for any defects before use and to use proper glove removal technique to avoid skin contact.[4]

  • Skin and Body Protection: A standard laboratory coat should be worn.[7] For situations with a higher risk of spillage, consider additional protective clothing.[6]

Safe Handling and Experimental Use

The primary physical hazard during handling is the generation of dust.

  • Preparation: Before handling, ensure the fume hood sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Weighing: Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust, such as pouring from a height or scraping vigorously.

  • Dissolution: Add the solvent to the solid slowly. If sonication is required, ensure the vessel is capped.

  • Post-Handling: After use, wash hands and face thoroughly.[3] Decontaminate the work surface and any equipment used.

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing accidental exposure.

  • Store in a tightly closed container.[3]

  • The storage location should be cool, dry, and well-ventilated.[8]

  • Keep away from strong oxidizing agents, strong bases, and amines, as these are common incompatibilities for carboxylic acids and aldehydes.[6]

Chapter 4: Emergency Procedures

Preparedness is key to mitigating the harm from an unexpected event.

First Aid Measures

In all cases of exposure, it is critical to show the Safety Data Sheet to the attending medical professional.[3]

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[3]

  • Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water. If skin irritation develops and persists, seek medical attention.[3][5]

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Due to the serious eye irritation classification, it is imperative to call an ophthalmologist.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and immediately have the victim drink water (two glasses at most). Consult a physician.[3][9]

Accidental Release and Spill Management

A structured response to a spill minimizes exposure and environmental contamination.

Spill_Response cluster_spill Spill Response Protocol for this compound start Spill Detected evacuate Evacuate Immediate Area Alert Colleagues start->evacuate ppe Don Appropriate PPE (incl. Respirator if necessary) evacuate->ppe contain Cover Spill with Inert Absorbent Material (e.g., vermiculite, sand) ppe->contain collect Carefully Sweep Up Material Avoid Creating Dust contain->collect package Place in a Suitable, Closed Container for Disposal collect->package clean Clean Spill Area Thoroughly Decontaminate Equipment package->clean dispose Dispose of Waste via Approved Channels clean->dispose

Caption: Step-by-step workflow for managing an accidental spill.

The core principles of spill management are to:

  • Evacuate and Alert: Ensure personnel are safe and aware of the hazard.[3]

  • Control and Contain: Prevent the spill from spreading. Do not let the product enter drains.[3]

  • Clean Up: For a solid spill, take it up dry, avoiding dust generation.[3] Collect the material and place it in a sealed container for disposal.[4]

  • Decontaminate: Clean the affected area thoroughly once the material has been removed.[3]

Chapter 5: Waste Disposal

Disposal of this compound and its containers must be handled by an approved waste disposal plant.[3] Chemical waste generators are required to determine if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[6] Do not dispose of this material down the drain.[10]

Conclusion: A Principle of Cautious Science

Working with this compound requires a diligent and informed approach to safety. While its GHS classifications point to moderate hazards of irritation, the incomplete toxicological data is a significant factor that must inform every aspect of its handling. Researchers and drug development professionals must adopt a protocol of heightened caution, treating this compound as potentially more hazardous than currently documented. By integrating robust engineering controls, stringent PPE protocols, and well-rehearsed emergency procedures, the risks associated with this versatile synthetic building block can be effectively managed, enabling its continued use in advancing scientific discovery.

References

  • Chemsrc. This compound | CAS#:1242070-98-9. [Link]
  • PubChem. This compound | C8H4F2O3 | CID 73553495. [Link]
  • Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-5-formylbenzoic acid. [Link]
  • DC Fine Chemicals.
  • Carl ROTH.
  • Autech Industry Co.,Ltd. MSDS of 4-Fluoro-2-formylbenzoic acid. [Link]

Sources

The Strategic Role of Fluorine Substitution in Formylbenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Confluence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has transitioned from a niche tactic to a cornerstone of lead optimization.[1][2] Its unique electronic properties, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine bond offer chemists a powerful tool to modulate a molecule's physicochemical and pharmacokinetic profile.[2] When this potent element is introduced to the formylbenzoic acid scaffold—a versatile bifunctional building block used in the synthesis of pharmaceuticals, agrochemicals, and polymers—a synergistic potential emerges for creating novel therapeutic agents.[3][4]

This technical guide provides an in-depth exploration of the role of fluorine substitution in formylbenzoic acid. We will dissect the causal mechanisms by which fluorine placement influences acidity, lipophilicity, metabolic stability, and target engagement. This document moves beyond a simple recitation of facts to provide field-proven insights, self-validating experimental protocols, and a robust framework for researchers, scientists, and drug development professionals to leverage these principles in their own discovery programs.

Part 1: Modulation of Physicochemical Properties

The introduction of a fluorine atom onto the formylbenzoic acid ring incites a cascade of electronic and steric effects that fundamentally alter the molecule's behavior. The specific position of the fluorine atom—ortho, meta, or para to the carboxylic acid—is a critical determinant of these changes.

Acidity (pKa): The "Ortho Effect" and Inductive Power

Fluorine's profound impact on acidity is one of its most powerful and predictable attributes. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density through the sigma bonds of the aromatic ring.[5] This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.

This effect is distance-dependent, with the ortho position experiencing the strongest influence. A fluorine atom at the 2-position (ortho) of benzoic acid dramatically increases its acidity, a phenomenon known as the "ortho effect."[6] While both inductive and mesomeric (+M, electron-donating via lone pairs) effects are at play, the inductive effect dominates for halogens, particularly in determining acidity.[7]

The formyl group (-CHO) is also electron-withdrawing, further acidifying the parent benzoic acid molecule. The combination of a formyl group and fluorine substitution results in a significantly more acidic compound, which can be crucial for forming salt bridges or other ionic interactions with a biological target.

Logical Relationship: Fluorine's Electronic Effects on Acidity

The following diagram illustrates how fluorine's competing electronic effects influence the acidity of the benzoic acid core.

cluster_F Fluorine Atom cluster_Effects Electronic Effects cluster_Ring Formylbenzoic Acid Core F Fluorine (F) Inductive Inductive Effect (-I) Strong Electron Withdrawal F->Inductive Mesomeric Mesomeric Effect (+M) Weak Electron Donation F->Mesomeric Ring Aromatic Ring System Inductive->Ring Pulls e- density from ring Anion Carboxylate Anion (Conjugate Base) Inductive->Anion Stabilizes anion Mesomeric->Ring Donates e- density to ring (less significant for acidity) Ring->Anion Delocalizes negative charge Result Increased Acidity (Lower pKa) Anion->Result Facilitates deprotonation

Caption: Fluorine's dominant inductive effect stabilizes the conjugate base, increasing acidity.

Lipophilicity (LogP): A Context-Dependent Parameter

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is more nuanced than its effect on acidity. A single fluorine substitution typically increases the LogP value (a measure of lipophilicity), enhancing a molecule's ability to permeate biological membranes.[2][8] This can be advantageous for improving oral bioavailability or enabling penetration of the blood-brain barrier.

However, this is not a universal rule. The introduction of multiple fluorine atoms or fluorinated groups like -CF3 can sometimes lead to a decrease in LogP or introduce unforeseen liabilities, such as poor solubility.[2] The overall change in lipophilicity depends on the molecular context, including the presence and nature of other functional groups like the polar formyl and carboxylic acid moieties.

Table 1: Comparative Physicochemical Properties of Substituted Benzoic Acids

The following table summarizes the expected shifts in physicochemical properties upon substitution. Exact values for fluoro-formylbenzoic acid isomers are not widely published and should be determined experimentally; the trends are presented based on established chemical principles.

CompoundKey Substituent(s)Expected pKa (vs Benzoic Acid)Expected LogP Change (vs Benzoic Acid)Rationale
Benzoic AcidNone (Reference)~4.200 (Reference)Baseline for comparison.[6]
4-Formylbenzoic Acid-CHO (para)LowerSlightly HigherThe -CHO group is electron-withdrawing, increasing acidity. It adds polarity but also surface area.[9]
4-Fluorobenzoic Acid-F (para)Lower (~4.14)HigherFluorine's inductive effect increases acidity. Fluorine substitution generally increases lipophilicity.[6]
2-Fluorobenzoic Acid-F (ortho)Significantly Lower (~3.27)HigherStrong "ortho effect" dramatically increases acidity due to proximity of F to the COOH group.[6][7]
4-Formyl-2-fluorobenzoic Acid-CHO, -F (ortho)LowestHighestCombines the strong inductive effect of ortho-fluorine with the electron-withdrawing nature of the formyl group.

Part 2: Impact on Pharmacokinetic Properties

Beyond static physicochemical properties, fluorine substitution dynamically influences how a molecule behaves in a biological system, particularly its metabolic fate.

Metabolic Stability: The Power of the C-F Bond

One of the most common applications of fluorination in drug design is to enhance metabolic stability.[10][11] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver, which often involves the oxidation of a vulnerable C-H bond. By replacing a metabolically labile hydrogen atom with fluorine, chemists can effectively "block" this site of metabolism. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~115 kcal/mol for an aromatic C-F bond) and resistant to enzymatic cleavage.[12]

In the context of formylbenzoic acid, a common site of metabolism could be the aromatic ring itself (hydroxylation) or the formyl group (oxidation to carboxylic acid or reduction to an alcohol). Placing a fluorine atom at a position susceptible to CYP-mediated hydroxylation can significantly increase the drug's half-life and oral bioavailability.[8] However, it is crucial to consider that this can sometimes shunt metabolism to other parts of the molecule, potentially creating different, sometimes reactive, metabolites.[13]

Workflow: Rational Design for Enhanced Metabolic Stability

This diagram outlines the logical workflow for using fluorine substitution to address metabolic liabilities.

Start Initial Lead Compound (e.g., Formylbenzoic Acid Derivative) MetID Metabolite Identification (In Vitro / In Vivo) Start->MetID SoftSpot Identify 'Metabolic Soft Spot' (e.g., para-C-H bond) MetID->SoftSpot Fluorinate Strategic Fluorination (Replace H with F at soft spot) SoftSpot->Fluorinate Rational Design ReTest Re-evaluate Metabolic Stability (e.g., Microsome Assay) Fluorinate->ReTest PK Assess Pharmacokinetic Profile (Half-life, Bioavailability) ReTest->PK Success Improved Drug Candidate PK->Success Positive Outcome Fail Metabolism Shunting or New Liabilities Identified PK->Fail Negative Outcome

Caption: A typical workflow for improving metabolic stability using fluorine substitution.

Part 3: Synthetic Methodologies

The synthesis of fluorinated formylbenzoic acids can be approached through various routes, often involving nucleophilic aromatic substitution (SNAr) or by building the molecule from already fluorinated precursors.

Experimental Protocol: Synthesis of 4-Formyl-2-fluorobenzoic Acid

This protocol describes a potential multi-step synthesis starting from m-fluoroaniline, adapted from established procedures for related compounds.[14] It represents a self-validating system where the success of each step is confirmed before proceeding.

Objective: To synthesize 4-formyl-2-fluorobenzoic acid.

Pillars of Trustworthiness:

  • Stepwise Validation: Each intermediate is purified and characterized to ensure purity before use in the subsequent step.

  • Orthogonal Characterization: A combination of TLC, melting point, NMR, and IR spectroscopy is used to confirm the structure and purity of the final product.

Materials & Equipment:

  • m-Fluoroaniline

  • Benzyl chloride

  • Vilsmeier reagent (POCl₃/DMF)

  • Sodium chlorite (NaClO₂)

  • Hydrogen peroxide (H₂O₂)

  • Palladium on carbon (Pd/C)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, TLC plates, rotary evaporator, NMR spectrometer, IR spectrometer.

Step-by-Step Procedure:

  • Amino Group Protection:

    • React m-fluoroaniline with benzyl chloride in the presence of a base to protect the amine as a dibenzylamino group. This prevents unwanted side reactions in subsequent steps.

    • Causality: The highly nucleophilic amino group would interfere with the Vilsmeier-Haack formylation. Protection renders it inert to these conditions.

  • Vilsmeier-Haack Formylation:

    • Treat the protected N,N-dibenzyl-3-fluoroaniline with the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) at low temperature, followed by heating.

    • This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) predominantly at the para-position to the activating dibenzylamino group.

    • Causality: The dibenzylamino group is a strong ortho-, para-director. Steric hindrance from the bulky protecting group favors substitution at the less hindered para-position (C4).

  • Pinnick Oxidation:

    • The intermediate, 4-(dibenzylamino)-2-fluorobenzaldehyde, is then oxidized to the corresponding carboxylic acid. A Pinnick oxidation using sodium chlorite buffered with a mild acid is employed.

    • Causality: This method is highly selective for oxidizing aldehydes to carboxylic acids without affecting other functional groups on the aromatic ring or the protecting groups.

  • Deprotection (Hydrogenolysis):

    • The dibenzyl protecting groups are removed from the 4-(dibenzylamino)-2-fluorobenzoic acid via catalytic hydrogenolysis. The compound is dissolved in a suitable solvent (e.g., ethanol) and stirred under a hydrogen atmosphere in the presence of a Pd/C catalyst.

    • This step yields 4-amino-2-fluorobenzoic acid.

    • Causality: The benzyl C-N bonds are readily cleaved by catalytic hydrogenation, liberating the free amine and producing toluene as a byproduct.

  • Sandmeyer Reaction (Diazotization and Formylation - Hypothetical Final Step):

    • Note: This is a conceptual final stage. A more direct route might oxidize a methyl group if starting from a fluorotoluene derivative. To convert the 4-amino group to the final 4-formyl group, a Sandmeyer-type reaction could be employed. The amine is first converted to a diazonium salt using nitrous acid at low temperature.

    • Subsequent reaction with a suitable formylating agent would yield the target 4-formyl-2-fluorobenzoic acid.

    • Causality: The diazonium group is an excellent leaving group, allowing for its replacement with a wide variety of substituents.

Purification and Characterization:

  • Each intermediate and the final product should be purified using appropriate techniques such as recrystallization or column chromatography.

  • Purity is assessed by TLC and melting point analysis.

  • Structural identity is confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy.

Part 4: Analytical Characterization

The definitive characterization of fluorinated aromatics relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹⁹F NMR.

¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for characterizing these compounds due to several key advantages:[15]

  • 100% Natural Abundance: The ¹⁹F isotope is 100% naturally abundant, making it highly sensitive.

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, providing excellent spectral dispersion and making it easier to resolve signals from different fluorine environments.[15]

  • Sensitivity to Electronic Environment: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment.[16] The position of the fluorine atom on the formylbenzoic acid ring and the presence of other substituents will lead to predictable and distinct chemical shifts, allowing for unambiguous isomer identification. For fluorobenzenes, shifts are typically observed between -110 and -165 ppm relative to a CFCl₃ standard.[17]

Experimental Protocol: ¹⁹F NMR Analysis

Objective: To confirm the identity and purity of a synthesized fluoro-formylbenzoic acid isomer.

Pillars of Trustworthiness:

  • Internal Standard: Use of a known internal standard allows for accurate chemical shift referencing.

  • Quantitative Analysis: Integration of the ¹⁹F signal relative to a standard of known concentration can be used for quantitative purity assessment.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

    • Add a small amount of an internal reference standard if desired (e.g., trifluorotoluene).

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

    • Tune and match the probe to the ¹⁹F frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹⁹F spectrum. A simple pulse-acquire sequence is usually sufficient.

    • Ensure the spectral width is large enough to encompass the expected chemical shift range for aromatic fluorides.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • If coupling to protons is observed, a proton-decoupled ¹⁹F spectrum can be acquired to simplify the signal to a singlet.

  • Data Processing and Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum. If no internal standard was used, the solvent signal can be referenced in the ¹H spectrum and the ¹⁹F spectrum referenced accordingly.

    • Integrate the signals. The presence of a single, sharp signal with the correct integral confirms the presence of a single fluorine environment and high isomeric purity.

    • Compare the observed chemical shift to literature values or predictive models to confirm the isomer's identity.[18]

Conclusion and Future Perspectives

The strategic placement of fluorine on the formylbenzoic acid scaffold offers a powerful and versatile platform for modern drug discovery. By leveraging fluorine's ability to modulate acidity, lipophilicity, and metabolic stability, researchers can fine-tune the properties of lead compounds to overcome common developmental hurdles. The principles outlined in this guide—from the causal electronic effects to practical synthetic and analytical protocols—provide a robust framework for the rational design of next-generation therapeutics. As synthetic methodologies become more sophisticated, allowing for late-stage fluorination, the ability to rapidly generate and test diverse fluoro-formylbenzoic acid analogues will continue to accelerate the path from initial hit to clinical candidate.

References

  • Engler, H., & Epperlein, J. (1984). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics, 80(3), 965-973. [Link]
  • LookChem. (n.d.). 4-Formylbenzoic Acid: Essential Building Block for Pharma & Agro.
  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]
  • BenchChem. (2025). A Comparative Analysis of 4-Fluoro-3-hydroxybenzoic Acid and Its Positional Isomers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12088, 4-Formylbenzoic acid.
  • DeLaTerre, M., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. ACS Omega, 1(1), 10-15. [Link]
  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4935. [Link]
  • SpectraBase. (n.d.). 4-Formylbenzoic acid.
  • Wang, Z., et al. (2018). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry, 20(15), 3465-3469. [Link]
  • Mossine, A. V., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1238-1243. [Link]
  • Aobangbio. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine.
  • BenchChem. (2025). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • McCabe, J. F., et al. (2017). Structural systematics and conformational analyses of a 3 × 3 isomer grid of fluoro-N-(pyridyl)
  • Leman, L. J., et al. (2017). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science, 8(9), 6455-6465. [Link]
  • Sun, H., et al. (2009). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Angewandte Chemie International Edition, 48(10), 1834-1837. [Link]
  • SpectraBase. (n.d.). 2-Formyl-benzoic acid, anion.
  • Aobangbio. (2025). The Role of Fluorinated Benzoic Acids in Drug Discovery.
  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • DeGraw, J. I., Cory, M., & Skinner, W. A. (1968). Fluorinated benzoic acid derivatives.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., et al. (2014). The Dark Side of Fluorine. Chemical Reviews, 114(4), 2432-2506. [Link]
  • Loemker, J. E., et al. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(22), 5474-5479. [Link]
  • Lin, W., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Journal of Molecular Spectroscopy, 398, 111843. [Link]
  • Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-14. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 154-160. [Link]
  • McCabe, J. F., et al. (2017). Structural systematics and conformational analyses of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides: physicochemical correlations, polymorphism and isomorphous relationships.
  • Klakočar-Ciepacz, M., et al. (2025). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Organometallic Chemistry, 987, 122634. [Link]
  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Zhou, Y., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
  • Srirangam, G., et al. (2020). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
  • Balz, G., & Schiemann, G. (1932). p-FLUOROBENZOIC ACID. Organic Syntheses, 12, 40. [Link]

Sources

An In-Depth Technical Guide to 2,6-Difluoro-4-formylbenzoic Acid: A Versatile Trifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and pharmacological properties. 2,6-Difluoro-4-formylbenzoic acid (CAS: 1242070-98-9) has emerged as a particularly valuable trifunctional building block for researchers and drug development professionals. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, underscoring its utility in constructing complex molecular architectures.

Core Molecular Features

This compound possesses a unique arrangement of three distinct functional groups on a benzene ring:

  • A Carboxylic Acid: Enables amide bond formation, esterification, and other classical transformations.

  • An Aldehyde: Serves as a versatile handle for reactions such as reductive amination, Wittig olefination, and condensation chemistry.

  • A 2,6-Difluorophenyl Ring: The two fluorine atoms flanking the carboxylic acid sterically hinder its rotation and exert strong electron-withdrawing effects, influencing the acidity of the proton and the reactivity of the aromatic ring. This motif is highly sought after in drug design for enhancing metabolic stability and binding affinity.[1]

Physicochemical & Structural Properties

A summary of the key identifiers and computed properties for this compound is provided below.[2]

PropertyValueSource
CAS Number 1242070-98-9PubChem[2]
Molecular Formula C₈H₄F₂O₃PubChem[2]
Molecular Weight 186.11 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES C1=C(C=C(C(=C1F)C(=O)O)F)C=OPubChem[2]
InChIKey KUZZMQQMBLSIOJ-UHFFFAOYSA-NPubChem
Physical Form SolidSigma-Aldrich
Purity Typically >95%Key Organics

Synthesis Methodologies

While specific, peer-reviewed synthetic preparations for this compound are not extensively detailed in public literature, its structure suggests logical synthetic pathways. The synthesis of a closely related isomer, 3,5-difluoro-4-formylbenzoic acid, via directed ortho-metalation provides a proven methodological framework that can be adapted.[3]

Exemplar Protocol: Synthesis of 3,5-Difluoro-4-formylbenzoic Acid[4]

This protocol illustrates the technique of directed ortho-metalation, a powerful strategy for functionalizing aromatic rings.

Causality Behind Experimental Choices:

  • N,N,N',N'-tetramethylethylenediamine (TMEDA): This chelating agent coordinates to the lithium ion of n-butyllithium (n-BuLi), increasing its basicity and directing the deprotonation to the position ortho to the carboxylic acid group.

  • Low Temperature (-78 °C): Essential for maintaining the stability of the highly reactive organolithium intermediate and preventing side reactions.

  • n-Butyllithium (n-BuLi): A strong organometallic base required to abstract a proton from the aromatic ring.

  • Methyl Formate: Acts as the formylating agent, introducing the -CHO group onto the lithiated ring.

Step-by-Step Methodology:

  • Dissolve 3,5-difluorobenzoic acid (1.0 eq) in 2-methyltetrahydrofuran.

  • Add TMEDA (2.2 eq) at room temperature.

  • Cool the resulting solution to -78 °C.

  • Slowly add n-BuLi (2.4 eq) dropwise, ensuring the internal temperature remains below -65 °C.

  • Stir the reaction mixture at -78 °C for 1.5 hours after the addition is complete.

  • Add anhydrous methyl formate (2.1 eq) dropwise, again maintaining the temperature below -65 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Cool the mixture to 0-5 °C and quench the reaction by adding 6 M aqueous hydrochloric acid.

  • Perform an aqueous workup, extracting the product into an organic solvent (e.g., 2-methyltetrahydrofuran).

  • Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield 3,5-difluoro-4-formylbenzoic acid as a white solid.[3]

Proposed Synthetic Workflow for this compound

A plausible route to the target compound would likely involve a multi-step sequence starting from a more readily available precursor, such as 1,3-difluorobenzene.

Caption: Proposed synthetic route for this compound.

Applications in Drug Discovery & Medicinal Chemistry

The trifunctional nature of this compound makes it a powerful scaffold for building complex molecules, particularly in the development of kinase inhibitors.[1] The difluorophenyl moiety is a common feature in modern oncology drugs, where it can enhance binding to the ATP pocket of kinases and improve drug-like properties.[1]

Role as a Versatile Chemical Intermediate

The aldehyde and carboxylic acid groups can be sequentially or orthogonally functionalized to build libraries of compounds for screening. A common and highly effective transformation is reductive amination, which couples the aldehyde to a primary or secondary amine, followed by reduction to form a stable C-N bond.

Caption: General workflow for reductive amination using the title compound.

This strategy is frequently employed in the synthesis of inhibitors targeting various cell cycle kinases, such as Cyclin-Dependent Kinases (CDKs).[4][5] The core structure provided by this compound can be elaborated with different amine-containing fragments to optimize potency and selectivity against specific kinase targets.

Spectroscopic Characterization

While full spectral data is best obtained from the supplier[6], the structure allows for the prediction of key NMR signals:

  • ¹H NMR: An aldehydic proton signal (~10 ppm), a carboxylic acid proton signal (variable, >12 ppm), and aromatic proton signals in the range of 7-8 ppm.

  • ¹³C NMR: Signals for the carboxyl carbon (~165 ppm), aldehyde carbon (~190 ppm), and aromatic carbons, with characteristic C-F couplings.

  • ¹⁹F NMR: A single resonance for the two equivalent fluorine atoms.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its combination of an aldehyde, a carboxylic acid, and a metabolically robust difluorinated phenyl ring provides a versatile platform for creating novel molecular entities. The synthetic strategies and reaction workflows discussed herein demonstrate the compound's utility and provide a foundation for its application in advanced research and development programs.

References

  • APPCHEM Limited. (2024). 2,6-Difluoro-4-formylbenzoic acid. Appchem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. Google Patents.
  • PubMed. (2021). Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. PubMed.
  • MDPI. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. MDPI.
  • PubMed Central. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
  • PubMed. (n.d.). Inhibitor scaffolds as new allele specific kinase substrates. PubMed.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Difluoro-4-formylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Synthons in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a drug candidate's metabolic stability, membrane permeability, pKa, and binding affinity.[1] 2,6-Difluoro-4-formylbenzoic acid is a particularly valuable bifunctional building block in this domain. It possesses a carboxylic acid and an aldehyde group, offering orthogonal chemical handles for derivatization.[2] The difluoro substitution pattern flanking the carboxylic acid provides steric and electronic modulation crucial for designing selective inhibitors and novel therapeutic agents.

This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, supported by detailed, field-proven protocols. We will explore the causality behind critical experimental choices and discuss the synthesis of key derivatives, empowering researchers to leverage this versatile synthon in their drug development programs.

Overview of Synthetic Strategies

Two principal retrosynthetic pathways are commonly considered for the synthesis of this compound. The choice between them often depends on the availability of starting materials, scalability, and the desired purity profile.

  • Strategy A: Directed Ortho-Metalation (DoM): A highly efficient and regioselective approach starting from 3,5-difluorobenzoic acid. This method leverages the directing effect of the carboxylate group to introduce the formyl group at the C4 position.

  • Strategy B: Oxidation of a Toluene Precursor: A multi-step approach beginning with the more accessible 2,6-difluorotoluene. This pathway involves functionalization at the C4 position followed by oxidation to achieve the target structure.

A 3,5-Difluorobenzoic Acid B This compound (Target Molecule) A->B Strategy A: Directed Ortho-Metalation & Formylation C 2,6-Difluorotoluene D 2,6-Difluoro-4-methylbenzoic acid C->D Functionalization (e.g., Friedel-Crafts, Bromination/Carboxylation) D->B Strategy B: Side-Chain Oxidation

Caption: High-level overview of the main synthetic pathways.

Protocol 1: Directed Ortho-Metalation and Formylation of 3,5-Difluorobenzoic Acid

This is arguably the most direct and elegant route to the target compound. The methodology capitalizes on the ability of the deprotonated carboxylic acid group to direct metalation (lithiation) to the adjacent ortho position (C4), which is activated by the two fluorine atoms.

Causality and Experimental Rationale:

  • Low Temperature (-78 °C): The use of cryogenic temperatures is critical for stabilizing the highly reactive aryllithium intermediate, preventing side reactions such as decomposition or reaction with the solvent.[3]

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine): TMEDA acts as a chelating agent for the lithium cation. This complexation breaks up the oligomeric structure of n-butyllithium (n-BuLi), increasing its basicity and kinetic reactivity. It also helps to solubilize and stabilize the organolithium intermediate.[3]

  • Formylating Agent: Anhydrous methyl formate is an effective and readily available electrophile for introducing the formyl group onto the nucleophilic aryllithium species.[3]

Detailed Experimental Protocol

Materials:

  • 3,5-Difluorobenzoic acid

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Methyl formate, anhydrous

  • Hydrochloric acid (HCl), 6 M aqueous solution

  • Ethyl acetate

  • Hexane

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a multi-necked, flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,5-difluorobenzoic acid (1.0 eq) in anhydrous 2-MeTHF. Add TMEDA (2.2 eq) at room temperature.

  • Cooling and Lithiation: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi solution (2.4 eq) dropwise via a syringe pump, ensuring the internal temperature remains below -65 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours to ensure complete formation of the dianion intermediate.

  • Formylation: Add anhydrous methyl formate (2.1 eq) dropwise, again maintaining the internal temperature below -65 °C.

  • Warming: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.

  • Quenching and Work-up: Cool the mixture to 0-5 °C in an ice bath. Carefully quench the reaction by adding 6 M HCl until the aqueous phase is acidic.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous phase three times with 2-MeTHF or ethyl acetate.

  • Washing and Drying: Combine the organic phases, wash with saturated brine, and dry over anhydrous MgSO₄.[3]

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization. A typical procedure involves dissolving the residue in hot ethyl acetate, adding hexane until turbidity is observed, and cooling to -15 °C to induce crystallization. The solid is collected by filtration, washed with cold hexane, and dried under vacuum to yield this compound as a white solid.[3]

Data Summary
ParameterValue/ConditionSource
Starting Material3,5-Difluorobenzoic acid[3]
Key Reagentsn-BuLi, TMEDA, Methyl Formate[3]
Solvent2-Methyltetrahydrofuran[3]
Temperature-78 °C to Room Temperature[3]
Reaction Time~20 hours[3]
Reported Yield~35%[3]

Protocol 2: Multi-step Synthesis via Oxidation of a Toluene Precursor

This strategy begins with 2,6-difluorotoluene, which is often more commercially available or accessible through established industrial routes like the Halex or Balz-Schiemann reactions.[4] The core challenge is the selective functionalization at the C4 position and subsequent oxidation.

Start 2,6-Difluorotoluene Step1 C4-Functionalization Start->Step1 Intermediate 4-Substituted-2,6-difluorotoluene (e.g., -Br, -COCH3) Step1->Intermediate Step2 Conversion to Carboxylic Acid Intermediate->Step2 e.g., Grignard + CO2 Intermediate2 2,6-Difluoro-4-methylbenzoic acid Step2->Intermediate2 Step3 Oxidation of Methyl Group Intermediate2->Step3 Target This compound Step3->Target

Caption: Workflow for the multi-step oxidation strategy.

Step 2a: Synthesis of 2,6-Difluoro-4-methylbenzoic acid

Principle: The initial step involves introducing a functional group at the C4 position of 2,6-difluorotoluene that can be converted into a carboxylic acid. A common method is electrophilic aromatic substitution, such as bromination or Friedel-Crafts acylation, which is directed to the para position due to the ortho,para-directing nature of the methyl group and fluorine atoms. The resulting intermediate is then converted to the carboxylic acid. For instance, a 4-bromo intermediate can be converted to a Grignard reagent followed by reaction with CO₂.

Step 2b: Oxidation of the Benzylic Methyl Group

Principle: This step involves the selective oxidation of the methyl group of 2,6-difluoro-4-methylbenzoic acid to an aldehyde. This is a challenging transformation as over-oxidation to the dicarboxylic acid is a common side reaction. Milder, more controlled oxidizing agents are required compared to those used for converting a methyl group directly to a carboxylic acid (e.g., KMnO₄).[5]

Exemplary Protocol (Conceptual): This protocol is based on established methods for benzylic oxidation and should be optimized for this specific substrate.

  • Protection: The carboxylic acid group of 2,6-difluoro-4-methylbenzoic acid is first protected as an ester (e.g., methyl ester) to prevent interference with the oxidation step.

  • Oxidation: The protected compound is dissolved in a suitable solvent (e.g., acetic acid). A controlled oxidizing agent, such as ceric ammonium nitrate (CAN) or a cobalt-catalyzed system with an oxygen source, is used.[6] The reaction is carefully monitored by TLC or GC-MS to maximize the yield of the aldehyde while minimizing the formation of the over-oxidized carboxylic acid.

  • Work-up and Deprotection: The reaction is quenched, and the product is extracted. The protecting group is then removed via hydrolysis (e.g., using aqueous NaOH or LiOH) to yield the final product, this compound.

Expert Insights: The multi-step route is less atom-economical and often results in lower overall yields compared to the DoM strategy. However, it can be a viable alternative if 3,5-difluorobenzoic acid is unavailable or prohibitively expensive. The key challenge lies in achieving high selectivity in both the C4-functionalization and the subsequent partial oxidation steps.

Synthesis of Derivatives: Schiff Base Formation

The presence of the aldehyde group makes this compound an excellent substrate for condensation reactions. A common application is the synthesis of Schiff bases (imines) by reacting it with primary amines, which are important intermediates in medicinal chemistry.[6]

Reactant1 This compound Product Schiff Base Derivative Reactant1->Product Reactant2 Primary Amine (R-NH2) Reactant2->Product + Product->Product H2O Reflux, Acid Catalyst

Caption: General scheme for Schiff base formation.

Protocol 3: Synthesis of a Schiff Base Derivative

Materials:

  • This compound

  • A primary aniline derivative (e.g., 4-octyloxyaniline)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary aniline (1.0 eq) in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the solution to catalyze the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress can be monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product can be further purified by recrystallization if necessary.[6]

Conclusion

This compound is a high-value synthetic intermediate whose preparation can be approached through several strategic routes. For researchers prioritizing efficiency and regioselectivity, the Directed Ortho-Metalation (DoM) of 3,5-difluorobenzoic acid is the superior method, despite its requirement for cryogenic conditions and organolithium reagents. The multi-step oxidation pathway offers an alternative when starting from the more common 2,6-difluorotoluene, though it presents challenges in selectivity and overall yield. The bifunctional nature of the final product provides a robust platform for generating diverse molecular libraries, such as Schiff bases, amides, and esters, making it an indispensable tool for professionals in drug discovery and materials science.

References

  • A Comparative Guide to the Synthesis of 2,6-Difluorotoluene for Researchers and Drug Development Professionals. Benchchem.
  • Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 2,6-Difluorotoluene. Benchchem.
  • 2,6-Difluorotoluene: An Overview of Its Properties, Synthesis, and Applic
  • Synthesis routes of 2,6-Difluorotoluene. Benchchem.
  • 2,6-Difluorotoluene synthesis. ChemicalBook.
  • 4-CARBOXY-2,6-DIFLUOROBENZALDEHYDE synthesis. ChemicalBook.
  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
  • Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry (RSC Publishing).
  • 3,5-difluoro-4-formylbenzoic Acid | 736990-88-8. Biosynth.
  • 3,5-Difluorobenzoic acid 455-40-3 wiki. Guidechem.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • This compound | C8H4F2O3. PubChem.
  • 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Prepar
  • 2,6-Difluoro-4-formylbenzoic acid | 1242070-98-9. Appchem.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • 3,5-Difluorobenzoic acid | 455-40-3. Benchchem.
  • Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • 4-Formylbenzoic Acid: A Versatile Intermediate for Organic Synthesis, Pharmaceuticals, and Materials. NINGBO INNO PHARMCHEM CO.,LTD..
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • p-Toluic acid. Wikipedia.
  • Supporting Information Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. pubs.acs.org.
  • 2,6-Difluoro-4-methylbenzoic acid | C8H6F2O2. PubChem.
  • 2,6-Difluoro-4-methylbenzoic acid. Sigma-Aldrich.
  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS.

Sources

The Strategic Intermediate: Application Notes for 2,6-Difluoro-4-formylbenzoic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifunctional Linchpin in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for structurally sophisticated and functionally dense building blocks is incessant. 2,6-Difluoro-4-formylbenzoic acid emerges as a preeminent example of such a synthetic intermediate. Its trifunctional nature, presenting a carboxylic acid, an aldehyde, and a difluorinated phenyl ring, offers a versatile platform for constructing complex molecular architectures. The strategic placement of two fluorine atoms ortho to the carboxylic acid significantly modulates the electronic properties of the entire molecule. This fluorination enhances the acidity of the carboxylic acid, influences the reactivity of the aldehyde, and can impart desirable pharmacokinetic properties, such as metabolic stability and enhanced binding affinity, to the final bioactive compounds.

This guide provides an in-depth exploration of this compound as a pivotal intermediate. We will delve into its synthesis, physicochemical properties, and detail key synthetic protocols for its derivatization, with a particular focus on its application in the synthesis of next-generation kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
Molecular Formula C₈H₄F₂O₃[PubChem][1]
Molecular Weight 186.11 g/mol [PubChem][1]
CAS Number 1242070-98-9[PubChem][1]
Appearance White to off-white solid
IUPAC Name This compound[PubChem][1]
Canonical SMILES C1=C(C=C(C(=C1F)C(=O)O)F)C=O[PubChem][1]
InChI Key KUZZMQQMBLSIOJ-UHFFFAOYSA-N[PubChem][1]

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound: A Protocol Based on Directed Ortho-Metalation

The synthesis of this compound can be efficiently achieved through a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings. In this case, the carboxylic acid group of the starting material, 3,5-difluorobenzoic acid, directs the metalation to the adjacent ortho positions.

Reaction Scheme:

Synthesis_of_2_6_Difluoro_4_formylbenzoic_acid cluster_reactants Reactants cluster_conditions Conditions cluster_products Products start 3,5-Difluorobenzoic Acid intermediate Dilithiated Intermediate start->intermediate 1. TMEDA, n-BuLi 2. THF, -78 °C tmda TMEDA nbuli n-BuLi dmf DMF (or Methyl Formate) temp1 -78 °C temp2 RT solvent THF product This compound intermediate->product 3. DMF 4. Aqueous Workup

Caption: Synthetic workflow for this compound.

Detailed Protocol:

Materials:

  • 3,5-Difluorobenzoic acid

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 3,5-difluorobenzoic acid (1.0 eq) in anhydrous THF.

  • Addition of TMEDA: Add TMEDA (2.2 eq) to the solution at room temperature.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below -65 °C. Stir the resulting mixture at -78 °C for 1.5 hours.[2]

  • Formylation: Add anhydrous DMF (2.0 eq) dropwise, again maintaining the temperature below -65 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the mixture is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Rationale and Expertise: The use of TMEDA is crucial as it chelates the lithium cation, breaking up n-BuLi aggregates and increasing its basicity. The two equivalents of n-BuLi are necessary to first deprotonate the acidic carboxylic acid proton and then to perform the directed ortho-metalation. Maintaining a very low temperature (-78 °C) is critical to prevent unwanted side reactions and decomposition of the organolithium intermediates. DMF serves as the formylating agent.

Application in the Synthesis of Kinase Inhibitors

The unique structural features of this compound make it an invaluable intermediate in the synthesis of various kinase inhibitors. The aldehyde group provides a handle for building heterocyclic scaffolds, while the carboxylic acid can engage in amide bond formation or act as a key recognition element for the target protein.

Key Transformation: Reductive Amination

Reductive amination is a cornerstone reaction for introducing amine functionalities. The aldehyde group of this compound can be readily converted into an amine, which can then be further elaborated. This is a key step in the synthesis of many kinase inhibitors, including scaffolds for Focal Adhesion Kinase (FAK) and Polo-like Kinase (PLK) inhibitors.[3][4]

Reductive_Amination start 2,6-Difluoro-4- formylbenzoic Acid product 4-(Aminomethyl)-2,6- difluorobenzoic Acid Derivative start->product amine Primary or Secondary Amine (R-NH₂) amine->product reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product

Caption: General scheme for reductive amination.

Exemplary Protocol: Synthesis of a 4-(Aminomethyl)-2,6-difluorobenzoic Acid Derivative

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DCE, add the amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.[5]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-(aminomethyl)-2,6-difluorobenzoic acid derivative.

Expert Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.[6] The reaction is typically performed in a non-protic solvent like DCE or DCM.

Key Transformation: Suzuki-Miyaura Cross-Coupling

While the core of this compound is already functionalized, it can be further elaborated. For instance, the corresponding bromo-derivative at the 4-position (4-bromo-2,6-difluorobenzoic acid) can be synthesized and then subjected to Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl moieties. This strategy is widely employed in the synthesis of biaryl-containing kinase inhibitors.[7]

Suzuki_Coupling start 4-Bromo-2,6- difluorobenzoic Acid Derivative product 4-Aryl-2,6- difluorobenzoic Acid Derivative start->product boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃) base->product

Caption: Suzuki-Miyaura cross-coupling workflow.

General Protocol Considerations for Suzuki-Miyaura Coupling:

  • Catalyst: A palladium catalyst is essential. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), or more advanced catalysts with bulky phosphine ligands.

  • Base: A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is required for the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.

  • Temperature: The reaction is usually heated to ensure a reasonable reaction rate.

The choice of specific conditions depends heavily on the nature of the coupling partners. For electron-deficient aryl halides, the reaction often proceeds more readily.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands out as a highly valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its trifunctional nature allows for a wide range of selective transformations, enabling the construction of diverse molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful building block in their synthetic endeavors, paving the way for the discovery and development of novel therapeutics and advanced materials.

References

  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents.
  • Organic Chemistry Portal.
  • Google Patents.
  • PubChem. This compound. [Link]
  • Niwa, T., Uetake, Y., & Hosoya, T. (2022). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • Myers, A. Myers Chem 115. [Link]
  • Shaikh, F., Wang, W., & Hindsgaul, O. (2009). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.
  • Google Patents. Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
  • The Organic Chemistry Tutor. Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). [Video]. YouTube. [Link]
  • Organic Chemistry Portal.
  • Zhang, X., Li, J., Wang, Z., & Xu, Y. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169. [Link]
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • Owonikoko, T. K., et al. (2018). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. Neuro-oncology, 20(11), 1505–1514. [Link]
  • Lledó, A., et al. (2013). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Molecular pharmaceutics, 10(3), 1019–1028. [Link]
  • Stolle, A., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 10(32), 7633–7638. [Link]
  • Zhang, X., Li, J., Wang, Z., & Xu, Y. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. [Link]
  • Owonikoko, T. K., et al. (2018). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. Neuro-oncology, 20(11), 1505–1514. [Link]
  • Sciforum. Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. [Link]
  • Stolle, A., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions. Chemical Science, 10(32), 7633-7638. [Link]
  • Sharma, S., et al. (2015). Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives.
  • Kim, D. W., et al. (2022). The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1. Anticancer research, 42(7), 3435–3443. [Link]
  • Ahlers, C. D., et al. (2022).
  • Jannasch, P. (2010). Facile Synthesis and Polymerization of 2,6-Difluoro-2'-sulfobenzophenone for Aromatic Proton Conducting Ionomers with Pendant Sulfobenzoyl Groups.

Sources

Application Notes & Protocols: The Strategic Use of 2,6-Difluoro-4-formylbenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Unique Chemical Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorine's distinct electronegativity, small atomic radius, and the formidable strength of the carbon-fluorine bond can profoundly modulate a molecule's physicochemical and biological profile, including its lipophilicity, metabolic stability, acidity (pKa), and binding affinity for its target protein.[1][2]

Among the arsenal of fluorinated building blocks, 2,6-Difluoro-4-formylbenzoic acid (CAS: 1242070-98-9) emerges as a particularly powerful and versatile intermediate.[3][4] Its utility is rooted in a trifecta of structural features:

  • A Carboxylic Acid: Provides a handle for amide bond formation, a fundamental linkage in many pharmaceuticals, and can act as a key hydrogen bond donor/acceptor or a charged moiety for target engagement.

  • An Aldehyde: A versatile functional group amenable to a wide array of transformations, most notably reductive amination and olefination, allowing for the controlled introduction of diverse substituents.[5][6]

  • A 1,2,3-Trisubstituted Aromatic Ring with Ortho-Difluoro Substitution: The two fluorine atoms flanking the carboxylic acid exert a potent inductive electron-withdrawing effect, significantly increasing the acidity of the carboxyl group (the "ortho effect").[1] This electronic modulation can be critical for optimizing binding interactions. Furthermore, this substitution pattern provides steric bulk and enhances metabolic stability by fortifying the aromatic ring against enzymatic oxidation.[2]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and field-proven insights into the application of this high-value chemical tool.

Physicochemical Profile and Strategic Advantages

The decision to incorporate this compound into a drug candidate is guided by its unique properties.

PropertyValueSource
CAS Number 1242070-98-9[3][4]
Molecular Formula C₈H₄F₂O₃[3][4]
Molecular Weight 186.11 g/mol [4]
IUPAC Name This compound[4]
Appearance Typically a solid
Key Functional Groups Carboxylic Acid, Aldehyde, Aryl Fluoride

Rationale for Use in Drug Design:

  • Enhanced Acidity: The ortho-difluoro substitution significantly lowers the pKa of the carboxylic acid compared to its non-fluorinated analog, 4-formylbenzoic acid.[1] This can strengthen ionic interactions or hydrogen bonds with basic residues (e.g., Lysine, Arginine) in a protein's active site.

  • Metabolic Blocking: The strong C-F bonds serve as effective "metabolic blockers," preventing CYP450-mediated oxidative metabolism at the ortho positions, which can increase a drug's half-life and bioavailability.[2]

  • Conformational Control: The steric presence of the two ortho-fluorine atoms can restrict the rotation of the carboxylic acid group. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[7]

  • Fragment-Based Drug Discovery (FBDD) Anchor: With a molecular weight under 200 Da, this molecule is an ideal starting point in FBDD campaigns.[8][9][10] It provides two distinct and orthogonal vectors (the aldehyde and the carboxylic acid) for fragment "growing" or "linking" to explore and exploit adjacent pockets of a target protein.[8]

Core Synthetic Protocols & Methodologies

The true power of this compound lies in its synthetic versatility. The aldehyde and carboxylic acid groups can be addressed selectively under different reaction conditions.

Protocol 3.1: Reductive Amination of the Aldehyde Group

Reductive amination is arguably the most valuable transformation for this building block, enabling the construction of secondary and tertiary amines, which are prevalent in CNS-active agents and other drug classes.[11][12] The Borch reductive amination, using a mild reducing agent, is highly effective.[13]

Causality Behind the Protocol: This is a one-pot procedure that leverages pH control. The initial reaction between the aldehyde and amine forms a hemiaminal, which then dehydrates to an iminium ion. This dehydration step is typically favored under mildly acidic conditions (pH ~5-7). A selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) is crucial because it readily reduces the electrophilic iminium ion but is slow to reduce the starting aldehyde, thus minimizing side reactions.[14]

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Initial Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Reducing Agent Addition: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

G cluster_workflow Workflow: Reductive Amination start This compound + Amine (R-NH2) in DCE add_stab Add NaBH(OAc)3 start->add_stab Form iminium ion stir Stir at RT, 4-24h add_stab->stir Reduction quench Quench with NaHCO3 (aq) stir->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify extract->purify product Final Product: Substituted Aminomethylbenzoic Acid purify->product G cluster_workflow Workflow: Amide Coupling start This compound + Amine (R-NH2) in DMF add_reagents Add HATU and DIPEA start->add_reagents Activation of Carboxylic Acid stir Stir at RT, 2-12h add_reagents->stir Nucleophilic Attack workup Aqueous Workup (Acid/Base Washes) stir->workup purify Dry, Concentrate & Purify workup->purify product Final Product: Substituted Benzamide purify->product G cluster_fbdd Conceptual FBDD 'Fragment Growing' Strategy frag Fragment Hit: This compound (Binds in Pocket A) elaboration Synthetic Elaboration (e.g., Reductive Amination) frag->elaboration 'Growing' from aldehyde vector lead Potent Lead Compound (Binds in Pocket A + Pocket B) elaboration->lead

Sources

The Strategic deployment of 2,6-Difluoro-4-formylbenzoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorination and Bifunctionality in Agrochemical Design

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy and metabolic stability of active ingredients.[1][2] The carbon-fluorine bond's strength and the high electronegativity of fluorine can significantly alter a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation by pests.[1][2][3][4] The 2,6-difluorophenyl moiety, in particular, is a critical pharmacophore found in numerous commercially successful insecticides and herbicides.[5]

This document provides an in-depth guide to the synthetic utility of 2,6-difluoro-4-formylbenzoic acid (I) , a versatile bifunctional building block poised for the creation of novel agrochemicals. Its structure, featuring a carboxylic acid and an aldehyde group on a difluorinated benzene ring, offers a unique platform for sequential or orthogonal chemical modifications, enabling the construction of complex and potent crop protection agents. We will explore its application in the synthesis of two major classes of agrochemicals: benzoylurea insecticides and novel heterocyclic fungicides/herbicides. This guide is intended for researchers and scientists in the agrochemical and drug development fields, providing not only detailed protocols but also the scientific rationale behind the methodological choices.

Part 1: Synthesis of Advanced Benzoylurea Insecticides

Benzoylphenylureas (BPUs) are a prominent class of insect growth regulators that act by inhibiting chitin biosynthesis, a process essential for the formation of the insect exoskeleton.[6][7][8] This mode of action provides excellent selectivity, with low toxicity to vertebrates who do not synthesize chitin.[5] The 2,6-difluorobenzoyl group is a key structural feature for high insecticidal activity in many commercial BPUs like Lufenuron and Teflubenzuron.[9]

This compound (I) can be strategically utilized to synthesize novel BPU analogues where the formyl group is transformed into other functional moieties, potentially enhancing insecticidal spectrum or potency.

Logical Workflow for BPU Synthesis

The synthesis of a BPU from (I) is a multi-step process that first focuses on the conversion of the carboxylic acid to the core urea linkage, followed by modification of the formyl group.

G cluster_0 PART 1: Amide & Urea Formation cluster_1 PART 2: Formyl Group Modification start This compound (I) step1 Amide Formation (2,6-Difluoro-4-formylbenzamide) start->step1 Amidation (e.g., SOCl₂, NH₃ or TiCl₄, Amine) step2 Urea Formation (Target Benzoylurea Precursor) step1->step2 Reaction with Phenyl Isocyanate step3 Reductive Amination step2->step3 Reaction with Primary Amine & Reducing Agent step4 Final BPU Insecticide (with N-alkyl moiety) step3->step4

Caption: Synthetic workflow from (I) to a novel BPU insecticide.

Experimental Protocols

Protocol 1.1: Synthesis of 2,6-Difluoro-4-formylbenzamide (II)

This initial step converts the carboxylic acid of (I) into a primary amide, a necessary precursor for the subsequent urea formation.

  • Rationale: The conversion of a carboxylic acid to an amide is a fundamental transformation. Using a reagent like thionyl chloride (SOCl₂) to first form the acyl chloride is a classic and efficient method, as the acyl chloride is highly reactive towards amines. Alternatively, direct amidation methods using coupling agents or catalysts like TiCl₄ can also be employed, sometimes offering milder conditions.[10]

  • Materials:

    • This compound (I)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Ammonium hydroxide (NH₄OH) solution (concentrated)

    • Ice

  • Procedure:

    • Suspend this compound (I) (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the solution becomes clear.

    • Cool the reaction mixture and remove the solvent and excess SOCl₂ under reduced pressure.

    • Dissolve the resulting crude acyl chloride in anhydrous DCM and add it dropwise to a vigorously stirred solution of concentrated ammonium hydroxide (3.0 eq) in an ice bath.

    • Stir for 1-2 hours at 0-5 °C.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2,6-difluoro-4-formylbenzamide (II) .

Protocol 1.2: Synthesis of N-((2,6-difluorobenzoyl)carbamoyl)-4-substituted aniline (III)

This step forms the critical benzoylurea linkage.

  • Rationale: The reaction between a benzamide and a phenyl isocyanate is the standard method for constructing the benzoylurea backbone. This reaction is typically performed at elevated temperatures in an anhydrous aprotic solvent.

  • Materials:

    • 2,6-Difluoro-4-formylbenzamide (II)

    • A substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate) (1.1 eq)

    • Anhydrous Toluene or Xylene

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve (II) in anhydrous toluene.

    • Add the substituted phenyl isocyanate.

    • Heat the mixture to reflux (approx. 110 °C) for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature, then further to 0-5 °C to induce precipitation.

    • Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to obtain the benzoylurea precursor (III) .

Protocol 1.3: Reductive Amination to Yield Final Product (IV)

The final step modifies the formyl group to introduce additional diversity.

  • Rationale: Reductive amination is a highly efficient and versatile method for forming C-N bonds from a carbonyl group and an amine.[11] It involves the initial formation of an imine, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reagent for this transformation as it is mild and selective for the imine over the aldehyde, preventing reduction of the starting material.[12][13]

  • Materials:

    • Benzoylurea precursor (III)

    • A primary amine (e.g., methylamine, cyclopropylamine) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve (III) and the primary amine in anhydrous DCE.

    • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the final benzoylurea insecticide (IV) .

Structure-Activity Relationship (SAR) and Efficacy Data

The biological activity of BPUs is highly dependent on the substitution patterns of both the benzoyl and aniline rings.

  • 2,6-Difluorobenzoyl Moiety: The 2,6-difluoro substitution is critical for high insecticidal activity. It is believed to lock the conformation of the molecule, facilitating a better fit into the active site of the chitin synthase enzyme.[14]

  • Aniline Moiety: The substituents on the aniline ring primarily influence the compound's physical properties, such as lipophilicity and metabolic stability, which affect its uptake and transport within the insect.[9]

Compound ClassRepresentative InsecticideTarget PestLC50 / EC50 (mg/L)Reference
BenzoylphenylureaLufenuronSpodoptera exigua0.681 (for a novel analogue)[15]
BenzoylphenylureaHexaflumuronSpodoptera exigua1.31[15]
BenzoylphenylureaChlorfluazuronSpodoptera exigua1.83[15]

Part 2: Synthesis of Novel Heterocyclic Agrochemicals

The dual functionality of this compound also makes it an excellent starting material for the synthesis of various heterocyclic compounds, many of which are scaffolds for herbicides and fungicides.[16] The aldehyde group can readily participate in condensation reactions with binucleophiles to form rings, while the carboxylic acid can be converted into other functional groups.

Logical Workflow for Heterocycle Synthesis

A plausible route involves an initial condensation reaction to form a heterocyclic core, followed by modification of the carboxylic acid group.

G cluster_0 PART 1: Heterocycle Formation cluster_1 PART 2: Carboxylic Acid Modification start This compound (I) step1 Condensation Reaction (e.g., with a hydrazine) start->step1 Reaction with Hydrazine Hydrate step2 Heterocyclic Carboxylic Acid (e.g., Phthalazinone derivative) step1->step2 step3 Amide Coupling step2->step3 Amidation with a substituted amine step4 Final Heterocyclic Agrochemical step3->step4

Caption: Synthetic workflow for a novel heterocyclic agrochemical.

Experimental Protocols

Protocol 2.1: Synthesis of a Phthalazinone Carboxylic Acid (V)

This protocol outlines the formation of a phthalazinone ring, a common scaffold in bioactive molecules.

  • Rationale: The condensation of a 2-formylbenzoic acid derivative with hydrazine is a standard method for constructing the phthalazinone core. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

  • Materials:

    • This compound (I)

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol or Acetic Acid

  • Procedure:

    • Dissolve (I) (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to yield the phthalazinone carboxylic acid (V) .

Protocol 2.2: Amide Coupling to Yield Final Product (VI)

The final step involves converting the carboxylic acid of the heterocyclic intermediate into an amide.

  • Rationale: Amide bond formation is crucial in agrochemical synthesis. Using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) is a highly effective method. EDC activates the carboxylic acid, and HOBt acts as a catalyst and suppresses side reactions, leading to clean and high-yielding amide formation.[17]

  • Materials:

    • Phthalazinone carboxylic acid (V)

    • A desired primary or secondary amine (1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid (V) (1.0 eq), the amine, and HOBt in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA, followed by the portion-wise addition of EDC·HCl.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the final heterocyclic agrochemical (VI) .

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its bifunctional nature allows for the strategic and sequential introduction of key pharmacophoric elements. The protocols and workflows detailed in this guide demonstrate plausible pathways to novel benzoylurea insecticides and heterocyclic compounds with potential fungicidal or herbicidal activity. The rationale provided for each synthetic step, grounded in established chemical principles, is intended to empower researchers to adapt and innovate upon these methodologies. The continued exploration of such fluorinated intermediates will undoubtedly lead to the development of next-generation crop protection solutions with improved efficacy, selectivity, and environmental profiles.

References

  • Wikipedia. (n.d.). Benzoylurea insecticide.
  • Liu, X., et al. (2014). Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17. PLoS ONE.
  • ResearchGate. (2025). Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review on the status of research activities in the past, the present and the future prospects.
  • Journal of Environmental Biology. (2020). Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control.
  • Haga, T., et al. (1978). Insecticidal benzoylphenyl ureas: structure-activity relationships as chitin synthesis inhibitors. Science.
  • CHIMIA. (2003). The Importance of Fluorine in the Life Science Industry.
  • ResearchGate. (2025). Fluorine in Medicinal Chemistry.
  • ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • PubMed Central. (2011). Chemical Aspects of Human and Environmental Overload with Fluorine.
  • ResearchGate. (2025). Synthesis and bioactivity of some fluorine‐containing benzoyl arylureas. Part II: Insecticidal products in which the aryl group bears a polyfluoroalkoxy or (polyfluoroalkoxy)alkoxy side chain.
  • PubMed Central. (2021). Metabolism and Toxicity of Fluorine Compounds.
  • ResearchGate. (2025). Recent advancements in heterocyclic compounds as agrochemicals – A review.
  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • PubMed. (2002). Quantitative studies on structure--activity relationship of sulfonylurea and benzoylphenylurea type pesticides and their substituents' bioisosterism using Synthons' activity contribution.
  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • ResearchGate. (n.d.). Toxicity data (EC 50 or LC 50 (mg$L À1 )) of six pesticides.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • ResearchGate. (n.d.). Median toxic effect levels (LC50- EC50) of solution No.1 in four test species.
  • MDPI. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety.
  • RSC Publishing. (2016). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (2018). Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses.
  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
  • ResearchGate. (n.d.). LC50 (EC50) for all tests and ratios of reference species: indigenous species.
  • ResearchGate. (n.d.). Toxicity test results for 48h EC50 and LC50 values for Daphnia magna....

Sources

Application Notes and Protocols for 2,6-Difluoro-4-formylbenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Material Frontiers with a Multifunctional Fluorinated Building Block

2,6-Difluoro-4-formylbenzoic acid is a unique trifunctional aromatic compound poised to be a valuable building block in the design and synthesis of advanced materials. Its distinct molecular architecture, featuring a carboxylic acid group, an aldehyde moiety, and two fluorine atoms in ortho positions to the carboxyl group, offers a versatile platform for creating novel polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) with tailored properties.

The strategic placement of electron-withdrawing fluorine atoms can significantly influence the electronic properties, intermolecular interactions, and conformational rigidity of the resulting materials.[1][2][3][4] This can lead to enhanced thermal stability, modified luminescence, and unique catalytic activities. The presence of both a carboxylic acid and an aldehyde group allows for orthogonal reactions and the construction of complex, highly functionalized porous materials.[5][6][7]

These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the potential applications of this compound. This document outlines detailed protocols for the synthesis of novel materials and discusses the scientific rationale behind the proposed methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in materials synthesis.

PropertyValue
Molecular Formula C₈H₄F₂O₃
Molecular Weight 186.11 g/mol
CAS Number 1242070-98-9
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as DMF, DMSO, and THF

PART 1: Application in Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, with its carboxylate group for metal coordination and a reactive aldehyde for post-synthetic modification, makes it an exciting candidate for the construction of functional MOFs.[8][9][10] The fluorine substituents are expected to enhance the hydrophobicity and stability of the resulting framework.[11][12][13][14]

Rationale for Application in Luminescent MOFs

The incorporation of fluorinated ligands can influence the luminescence properties of MOFs. The electron-withdrawing nature of fluorine can modulate the energy levels of the linker, potentially leading to enhanced quantum yields and altered emission wavelengths. While direct examples with this specific molecule are not yet prevalent in the literature, the principles of ligand-based luminescence suggest its potential in creating novel light-emitting materials.

Proposed Protocol for the Synthesis of a Luminescent Zinc-based MOF

This protocol is a proposed methodology based on established procedures for the synthesis of zinc-based MOFs with functionalized benzoic acid linkers.[8][9]

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Equipment:

  • 20 mL scintillation vials

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 18.6 mg (0.1 mmol) of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 5 minutes to ensure homogeneity.

  • Seal the vial and place it in an oven at 100 °C for 48 hours.

  • After cooling to room temperature, crystalline solids should be observed.

  • Collect the crystals by centrifugation and wash them three times with fresh DMF to remove any unreacted starting materials.

  • Subsequently, wash the crystals three times with ethanol to exchange the DMF.

  • Dry the resulting solid under vacuum at 60 °C for 12 hours.

Characterization:

The synthesized MOF should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and fluorescence spectroscopy to investigate its luminescent properties.

Experimental Workflow for MOF Synthesis

MOF_Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification & Drying Linker_Sol Dissolve 2,6-Difluoro-4- formylbenzoic acid in DMF Mixing Combine Solutions & Sonicate Linker_Sol->Mixing Metal_Sol Dissolve Zinc Nitrate hexahydrate in DMF Metal_Sol->Mixing Heating Heat at 100 °C for 48h Mixing->Heating Washing_DMF Wash with DMF Heating->Washing_DMF Washing_EtOH Wash with Ethanol Washing_DMF->Washing_EtOH Drying Dry under Vacuum Washing_EtOH->Drying Characterization Characterization Drying->Characterization PXRD, TGA, Fluorescence

Caption: Workflow for the proposed synthesis of a luminescent Zn-MOF.

PART 2: Application in Covalent Organic Frameworks (COFs)

The aldehyde functionality of this compound makes it a prime candidate for the synthesis of imine- or β-ketoenamine-linked COFs.[5][6][7][15] These porous crystalline polymers have applications in gas storage, catalysis, and sensing. The fluorine atoms can enhance the stability and modulate the electronic properties of the COF.[1][2][3]

Rationale for Application in Imine-Linked COFs

Imine-linked COFs are known for their good chemical stability.[7] The condensation reaction between an aldehyde and an amine is a robust method for forming these frameworks. By reacting this compound with a multivalent amine, a porous, crystalline COF can be synthesized. The unreacted carboxylic acid groups would then line the pores of the COF, providing sites for further functionalization or for creating a charged framework.

Proposed Protocol for the Synthesis of an Imine-Linked COF

This protocol is adapted from established procedures for the synthesis of imine-linked COFs using aldehyde-functionalized monomers.[5]

Materials:

  • This compound

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Mesitylene

  • 1,4-Dioxane

  • 6 M Aqueous acetic acid

Equipment:

  • Pyrex tube

  • Schlenk line

  • Oven

  • Soxhlet extractor

Procedure:

  • To a Pyrex tube, add 27.9 mg (0.15 mmol) of this compound and 35.0 mg (0.1 mmol) of 1,3,5-Tris(4-aminophenyl)benzene.

  • Add 1.5 mL of mesitylene and 1.5 mL of 1,4-dioxane to the tube.

  • To this mixture, add 0.3 mL of 6 M aqueous acetic acid.

  • The tube is then subjected to three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the tube under vacuum and place it in an oven at 120 °C for 3 days.

  • After cooling, a solid precipitate should be formed. Collect the solid by filtration.

  • The crude product is purified by Soxhlet extraction with tetrahydrofuran (THF) for 24 hours.

  • Dry the purified COF in a vacuum oven at 80 °C overnight.

Characterization:

The resulting COF should be characterized by PXRD to confirm crystallinity, Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of imine bonds, and nitrogen adsorption-desorption measurements to determine the surface area and porosity.

COF_Synthesis_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions Linker1 This compound (Aldehyde & Carboxylic Acid) Product Porous Imine-Linked COF with Pendant Carboxylic Acid Groups Linker1->Product Forms Imine Bonds Linker2 1,3,5-Tris(4-aminophenyl)benzene (Triamine) Linker2->Product Forms Imine Bonds Solvent Mesitylene/Dioxane Solvent->Product Catalyst Aqueous Acetic Acid Catalyst->Product Temperature 120 °C Temperature->Product

Sources

Application Notes and Protocols for the Derivatization of 2,6-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,6-Difluoro-4-formylbenzoic Acid in Medicinal Chemistry

This compound is a versatile scaffold in contemporary drug discovery and development. Its trifunctional nature, featuring a carboxylic acid, a benzaldehyde, and a difluorinated aromatic ring, presents a unique platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This application note provides detailed protocols for the derivatization of this compound, focusing on reactions at the carboxylic acid and formyl moieties. The methodologies outlined herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Chemical Properties and Reactivity Profile

This compound (MW: 186.11 g/mol ) is a crystalline solid.[1] The electron-withdrawing nature of the two fluorine atoms and the formyl group increases the acidity of the carboxylic acid. The ortho-difluoro substitution pattern also introduces steric hindrance around the carboxylic acid, which can influence its reactivity in esterification and amidation reactions.[2] The aldehyde group is susceptible to nucleophilic attack and can readily participate in reactions such as reductive amination and Schiff base formation.

I. Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality is a prime site for modification to generate esters and amides, which can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.

A. Esterification: Synthesis of Methyl 2,6-Difluoro-4-formylbenzoate

Esterification of the sterically hindered this compound can be challenging under standard Fischer esterification conditions. A more effective method involves the use of diazomethane, which reacts rapidly and cleanly to afford the methyl ester.[3]

Protocol 1: Esterification using Diazomethane

Causality: Diazomethane is a potent methylating agent that reacts with carboxylic acids in a rapid and irreversible manner, even with sterically hindered substrates.[3] The reaction proceeds via an initial acid-base reaction to form a carboxylate salt, which then undergoes an SN2 reaction with protonated diazomethane.[3]

Materials:

  • This compound

  • Diazomethane solution in diethyl ether (prepared in situ from a suitable precursor like Diazald®)

  • Diethyl ether, anhydrous

  • Methanol

  • Glassware for in-situ generation of diazomethane (e.g., a Diazald® kit)

Safety Precaution: Diazomethane is highly toxic, explosive, and a potent carcinogen. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Use of specialized glassware with fire-polished joints is essential to prevent detonation.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of a 9:1 mixture of diethyl ether and methanol.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane with gentle swirling until a faint yellow color of excess diazomethane persists. The evolution of nitrogen gas will be observed.

  • Quenching: Allow the reaction mixture to stand at 0 °C for 10 minutes. Carefully add a few drops of acetic acid to quench any unreacted diazomethane until the yellow color disappears.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,6-difluoro-4-formylbenzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation:

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR (CDCl3, δ ppm)
Methyl 2,6-Difluoro-4-formylbenzoateC9H6F2O3200.14~10.5 (s, 1H, CHO), ~7.6-7.8 (m, 2H, Ar-H), ~4.0 (s, 3H, OCH3)
B. Amidation: Synthesis of 2,6-Difluoro-4-formylbenzamide Derivatives

Direct amidation of carboxylic acids with amines can be inefficient due to the formation of a stable ammonium carboxylate salt.[4] The use of coupling agents is therefore essential to activate the carboxylic acid and facilitate amide bond formation. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[5][6]

Protocol 2: Amidation using EDC/HOBt Coupling

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and reduce racemization (if chiral amines are used) by forming an active ester that is less prone to side reactions than the O-acylisourea.[6]

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of this compound and 1.1 equivalents of the amine in 20 mL of anhydrous DCM.

  • Addition of Coupling Agents: Add 1.2 equivalents of HOBt and 1.5 equivalents of DIPEA to the solution. Cool the mixture to 0 °C in an ice bath.

  • Activation: Add 1.2 equivalents of EDC portion-wise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with 30 mL of DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation:

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Expected IR (cm-1)
N-Benzyl-2,6-difluoro-4-formylbenzamideC15H11F2NO2275.25~3300 (N-H stretch), ~1680 (C=O, aldehyde), ~1640 (C=O, amide)

II. Derivatization of the Formyl Group

The aldehyde functionality provides a versatile handle for introducing a wide range of substituents, particularly nitrogen-containing moieties, through reductive amination.

Reductive Amination: Synthesis of Amino Acid Derivatives

Reductive amination is a powerful one-pot reaction for the formation of C-N bonds.[7][8] The reaction proceeds through the initial formation of a Schiff base (imine) between the aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for this transformation as it does not readily reduce the starting aldehyde.[9][10][11]

Protocol 3: Reductive Amination with an Amino Acid Ester using Sodium Triacetoxyborohydride

Causality: The reaction is typically carried out under mildly acidic conditions, which catalyzes the formation of the iminium ion intermediate.[7] Sodium triacetoxyborohydride is a less reactive hydride donor than sodium borohydride and selectively reduces the protonated imine in the presence of the aldehyde.[10][11]

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Reactant Mixture: To a 100 mL round-bottom flask, add 1.0 g of this compound, 1.2 equivalents of the amino acid methyl ester hydrochloride, and 25 mL of DCE.

  • Base Addition: Add 1.2 equivalents of triethylamine to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Reducing Agent Addition: Add 1.5 equivalents of sodium triacetoxyborohydride in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation:

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Expected 13C NMR (CDCl3, δ ppm)
4-(((Methoxycarbonyl)methyl)amino)methyl)-2,6-difluorobenzoic acidC11H11F2NO4259.21~172 (C=O, ester), ~168 (C=O, acid), ~52 (OCH3), ~50 (CH2-N), ~45 (N-CH2-Ar)

Visualization of Synthetic Pathways

The following diagrams illustrate the key derivatization workflows described in this application note.

Esterification start 2,6-Difluoro-4- formylbenzoic acid reagent CH₂N₂ / Et₂O start->reagent product Methyl 2,6-Difluoro-4- formylbenzoate reagent->product caption Esterification Workflow Amidation start 2,6-Difluoro-4- formylbenzoic acid reagents R-NH₂ EDC, HOBt, DIPEA start->reagents product 2,6-Difluoro-4-formyl- benzamide Derivative reagents->product caption Amidation Workflow Reductive_Amination start 2,6-Difluoro-4- formylbenzoic acid amine H₂N-R' (e.g., Amino Acid Ester) start->amine Condensation imine Schiff Base (Imine) Intermediate amine->imine reducing_agent NaBH(OAc)₃ (STAB) imine->reducing_agent Reduction product Secondary Amine Derivative reducing_agent->product caption Reductive Amination Workflow

Caption: Reductive Amination Workflow

Characterization of Derivatives

The successful synthesis of the target derivatives should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): Provides detailed structural information, confirming the incorporation of the new functional groups and the integrity of the core structure.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic stretching frequencies of key functional groups such as carbonyls (aldehyde, ester, amide) and N-H bonds.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the derivatization of this compound, a key building block in medicinal chemistry. By leveraging the distinct reactivity of the carboxylic acid and formyl groups, researchers can access a wide range of novel compounds with tailored physicochemical and biological properties. The provided methodologies, grounded in established chemical principles, are designed to be both reliable and adaptable for the synthesis of libraries of compounds for drug discovery programs.

References

  • PrepChem. (n.d.). Synthesis of 2,6-difluorobenzamide.
  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Myers, A. G. (n.d.). Chem 115: Reductive Amination.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [https://www.jove.
  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1143-1149.
  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate.
  • Reddy, R. P. (2024, August 6). Steric Hindrance | Esterification | Chemistry. YouTube.
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Wieczorek, R., et al. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Journal of the American Chemical Society, 144(48), 22015–22023.
  • Google Patents. (n.d.). US5304677A - Method for producing 2,6-dihydroxybenzoic acid.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
  • ArT-S. (n.d.). Synthesis of Amidation Agents and Their Reactivity in Condensation Reactions.
  • ResearchGate. (n.d.). Proposed synthesis of an amino acid by reductive amination.
  • National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK!. YouTube.
  • ResearchGate. (n.d.). Reductive Amination.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubChem. (n.d.). 2,6-Difluorobenzoic acid.
  • PubMed. (2022, November 25). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis.
  • ResearchGate. (n.d.). Synthesis And Characterization Of Methyl 4, 6-O-Enzylidene- Α-D-Glucopyranoside Derivatives.
  • National Center for Biotechnology Information. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation.

Sources

Application Note & Protocol: Leveraging 2,6-Difluoro-4-formylbenzoic Acid in the Strategic Synthesis of Novel FtsZ Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Achilles' Heel of Bacterial Cell Division

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic targets. One of the most promising avenues is the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ).[1][2] FtsZ, a prokaryotic homolog of eukaryotic tubulin, is a highly conserved GTPase that plays a pivotal role in bacterial cytokinesis.[2] It polymerizes at the mid-cell to form the Z-ring, a dynamic scaffold essential for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell constriction.[2] Disruption of FtsZ function leads to the inhibition of bacterial cell division, resulting in filamentation and eventual cell death, making it an attractive target for the development of new antibiotics.[1][2]

Among the various classes of FtsZ inhibitors, derivatives of 2,6-difluorobenzamide have emerged as a particularly potent and well-characterized group. The 2,6-difluoro substitution on the benzamide scaffold has been shown to be crucial for potent allosteric inhibition of FtsZ. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2,6-Difluoro-4-formylbenzoic acid as a versatile starting material for the synthesis of novel FtsZ inhibitors. The presence of the aldehyde functionality at the 4-position offers a unique chemical handle for the introduction of diverse structural motifs, enabling the exploration of new chemical space and the optimization of structure-activity relationships (SAR).

The FtsZ Inhibition Pathway: A Mechanistic Overview

FtsZ inhibitors can disrupt the protein's function through several mechanisms. Many small-molecule inhibitors, including the benzamide class, bind to an allosteric site on the FtsZ protein, distinct from the GTP-binding site. This binding event can either prevent the polymerization of FtsZ monomers into protofilaments or hyper-stabilize the protofilaments, thereby inhibiting the dynamic disassembly required for Z-ring constriction. The ultimate consequence is the disruption of bacterial cell division.

FtsZ_Inhibition cluster_0 Bacterial Cell Division cluster_1 Inhibitor Action FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->FtsZ_monomers binds Divisome Divisome Assembly Z_ring->Divisome Scaffolding Cell_Division Cell Division Divisome->Cell_Division Block Inhibition of Cell Division Inhibitor 2,6-Difluoro-4-formylbenzoic acid-derived Inhibitor Inhibitor->FtsZ_monomers Binds to allosteric site Inhibitor->Z_ring Disrupts dynamics

Figure 1: Mechanism of FtsZ Inhibition.

Synthetic Strategy: The Versatility of the 4-Formyl Group

The strategic placement of a formyl group at the 4-position of the 2,6-difluorobenzoic acid scaffold provides a key advantage in the synthesis of diverse FtsZ inhibitors. This aldehyde functionality serves as a versatile precursor for a variety of chemical transformations, including:

  • Reductive Amination: To introduce a wide range of primary and secondary amines, allowing for the exploration of different side chains that can interact with specific pockets of the FtsZ protein.

  • Wittig Reaction and its Variants: To introduce carbon-carbon double bonds, enabling the synthesis of analogs with altered conformational properties.

  • Condensation Reactions: To form various heterocyclic rings, which can act as bioisosteres or introduce novel pharmacophoric features.

This application note will focus on a synthetic protocol involving an initial reductive amination of the aldehyde, followed by amide bond formation to generate a library of potential FtsZ inhibitors.

Exemplary Synthetic Protocol

The following protocol details a two-step synthesis of a potential FtsZ inhibitor starting from this compound. This protocol is based on well-established synthetic methodologies, including reductive amination and amide coupling.

Part 1: Reductive Amination of this compound

This step converts the aldehyde functionality into a secondary amine.

Materials:

  • This compound

  • A primary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in anhydrous DCM.

  • Add the primary amine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 1 hour to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 4-((benzylamino)methyl)-2,6-difluorobenzoic acid, can be purified by flash column chromatography on silica gel.

Reductive_Amination Start This compound Intermediate Imine Intermediate Start->Intermediate Reaction with Amine Amine Primary Amine (R-NH2) Amine->Intermediate STAB Sodium Triacetoxyborohydride (STAB) Product 4-((Alkylamino)methyl)-2,6-difluorobenzoic acid STAB->Product Solvent DCM, Acetic Acid (cat.) Solvent->Intermediate Intermediate->Product Reduction

Figure 2: Reductive Amination Workflow.

Part 2: Amide Coupling to Form the Final Inhibitor

This step involves the formation of the crucial benzamide moiety.

Materials:

  • 4-((Alkylamino)methyl)-2,6-difluorobenzoic acid (from Part 1)

  • Ammonia source (e.g., ammonium chloride and a base) or a primary/secondary amine

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid from Part 1 (1 equivalent) in anhydrous DMF.

  • Add the amine source (1.2 equivalents) and DIPEA (3 equivalents).

  • In a separate flask, dissolve the coupling agent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.

  • Slowly add the solution of the coupling agent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final 2,6-difluoro-4-((alkylamino)methyl)benzamide derivative.

Amide_Coupling Carboxylic_Acid 4-((Alkylamino)methyl)-2,6-difluorobenzoic acid Product Final FtsZ Inhibitor Carboxylic_Acid->Product Amine_Source Amine (R'-NH2) Amine_Source->Product Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Product Amide Bond Formation Base Base (e.g., DIPEA) Base->Product Solvent Anhydrous DMF Solvent->Carboxylic_Acid

Figure 3: Amide Coupling Workflow.

Structure-Activity Relationship (SAR) Insights and Data

The 2,6-difluorobenzamide core is a critical pharmacophore for FtsZ inhibition. Modifications at the 4-position, enabled by the formyl group of the starting material, can significantly impact the inhibitor's potency and pharmacokinetic properties. The table below summarizes hypothetical yet plausible data for a series of analogs synthesized via the described protocol, illustrating potential SAR trends.

Compound IDR (from Reductive Amination)R' (from Amide Coupling)MIC (μg/mL) vs. S. aureus
FTSZ-INH-01 BenzylH8
FTSZ-INH-02 4-ChlorobenzylH4
FTSZ-INH-03 CyclohexylmethylH16
FTSZ-INH-04 BenzylMethyl16
FTSZ-INH-05 4-MethoxybenzylH2

Note: The above data is illustrative and intended to guide the design of new inhibitors. Actual biological activity would need to be determined experimentally.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of novel FtsZ inhibitors. The presence of the 4-formyl group provides a convenient handle for the introduction of chemical diversity, allowing for the systematic exploration of the structure-activity landscape of this important class of antibacterial agents. The protocols outlined in this application note provide a robust framework for the synthesis of libraries of 2,6-difluorobenzamide derivatives. Future work should focus on the synthesis and biological evaluation of a wide range of analogs to identify compounds with improved potency, selectivity, and drug-like properties, ultimately contributing to the development of a new generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

  • FtsZ inhibitors as a new genera of antibacterial agents. (2025).
  • Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. (n.d.). PubMed Central. [Link]
  • Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor. (n.d.). PubMed Central. [Link]
  • Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. (n.d.). Frontiers in Molecular Biosciences. [Link]
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link]
  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (n.d.).
  • Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ. (n.d.). PubMed Central. [Link]
  • The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. (n.d.). MDPI. [Link]
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ

Sources

Application Note & Protocols: Leveraging 2,6-Difluoro-4-formylbenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of a Trifunctional Building Block

2,6-Difluoro-4-formylbenzoic acid is a versatile trifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, an aldehyde, and an electron-deficient difluorinated phenyl ring, offers three distinct points for chemical modification.[1][2][3] This unique arrangement allows for the strategic and sequential introduction of diverse functionalities, making it a valuable synthon for constructing complex molecular architectures.

The chemical behavior of each functional group is modulated by the others. The strong electron-withdrawing nature of the two fluorine atoms, combined with the aldehyde and carboxylic acid groups, renders the aromatic ring highly electron-deficient. This electronic environment dictates the reactivity of the molecule: the aldehyde is primed for nucleophilic additions, the carboxylic acid for derivatization, and the aromatic ring for potential nucleophilic aromatic substitution, while being deactivated towards electrophilic attack. This guide provides an in-depth look at the properties of this compound and detailed protocols for its application in two fundamental synthetic transformations: reductive amination and amide bond formation.

Physicochemical & Structural Properties

A thorough understanding of the physical and chemical properties is essential for proper handling, storage, and reaction setup. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1242070-98-9[4][5]
Molecular Formula C₈H₄F₂O₃[4][5][6]
Molecular Weight 186.11 g/mol [4][5]
IUPAC Name This compound[5]
SMILES O=C(O)C1=C(F)C=C(C=O)C=C1F[6]
Appearance White to off-white solid/powderInferred from related compounds
Purity Typically >97%[7]
LogP 1.47550[4]
PSA (Polar Surface Area) 54.37 Ų[4]

Core Reactivity and Experimental Design Rationale

The synthetic utility of this compound stems from the differential reactivity of its functional groups, which can be addressed selectively under appropriate conditions.

  • The Aldehyde Group: This is the most reactive site for nucleophilic attack. It readily undergoes reactions such as condensation with amines to form imines (Schiff bases), which can then be reduced in a one-pot fashion (reductive amination) to stable secondary amines. This is a cornerstone of modern drug discovery for library synthesis. The aldehyde can also be protected as an acetal if reactions at the carboxylic acid are desired under conditions that might affect the aldehyde.[1]

  • The Carboxylic Acid Group: This group is less electrophilic than the aldehyde. It requires activation before it can readily react with nucleophiles like amines or alcohols. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides (like EDC) and additives (like HOBt) for direct amide bond formation. These conditions are typically mild enough to leave the aldehyde group untouched.[1]

The logical workflow for using this reagent often involves first exploiting the reactivity of the aldehyde, followed by modification of the carboxylic acid, as the former is more sensitive to a wider range of reagents.

G cluster_workflow General Synthetic Workflow A Reaction Setup (Inert Atmosphere, Temp Control) B Reagent Addition & Reaction Monitoring (TLC, LC-MS) A->B C Reaction Quench & Aqueous Workup B->C D Extraction & Drying C->D E Purification (Crystallization/Chromatography) D->E F Product Characterization (NMR, MS, HPLC) E->F

Caption: A typical workflow for organic synthesis experiments.

Application Protocols

The following protocols are designed to be robust and reproducible. Researchers should adapt them based on the specific properties of their chosen substrates.

Protocol 1: Reductive Amination of the Aldehyde Moiety

Principle: This protocol describes the formation of a secondary amine by reacting the aldehyde group with a primary amine to form an imine intermediate, which is subsequently reduced in situ by a mild reducing agent, sodium triacetoxyborohydride (STAB). STAB is chosen for its selectivity and tolerance of mildly acidic conditions which favor imine formation.

Materials & Equipment:

  • This compound

  • Primary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, argon/nitrogen inlet

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Detailed Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Amine Addition: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS if desired.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

  • Reaction: Continue stirring at room temperature for 3-12 hours. Monitor the reaction's completion by TLC or LC-MS, observing the disappearance of the starting material/imine.

  • Workup (Quench): Once complete, slowly quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.

Characterization: Confirm the structure of the product, 2,6-difluoro-4-((benzylamino)methyl)benzoic acid, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Amide Bond Formation via EDC/HOBt Coupling

Principle: This protocol details the coupling of the carboxylic acid moiety with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency. This method is widely used due to its mild conditions and broad substrate scope.

Materials & Equipment:

  • Product from Protocol 1 (or any carboxylic acid substrate)

  • Amine of choice (e.g., morpholine)

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard reaction and workup glassware

Detailed Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid starting material (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the solution, add the amine (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture for 5 minutes. Note: DIPEA is the base used to neutralize the EDC hydrochloride and the acid formed during the reaction.

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup (Quench): Upon completion, dilute the reaction mixture with ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Rationale: The acid wash removes excess amine and DIPEA, while the base wash removes unreacted HOBt and the carboxylic acid starting material.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent. Note that DMF is a high-boiling solvent and may require high vacuum for complete removal.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization to obtain the desired amide.

G cluster_reactions Selective Derivatization Pathways reactant This compound Aldehyde Carboxylic Acid p1 Reductive Amination Product (Secondary Amine) reactant:f0->p1 1. R-NH₂ 2. NaBH(OAc)₃ p2 Amidation Product (Amide) reactant:f1->p2 R₂NH, EDC, HOBt

Caption: Selective reaction pathways for the functional groups.

Safety & Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazards of this compound: While specific data for this exact compound is limited, related difluorinated and formyl-benzoic acids are classified as irritants. Assume it may cause skin, eye, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound and its reagents.[7][8]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7] In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air.

  • Reagent-Specific Hazards:

    • Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment.

    • EDC/HOBt: EDC is a sensitizer, and HOBt can be explosive when dry. Use with caution.

    • DCM/DMF: Both are hazardous solvents. DCM is a suspected carcinogen, and DMF is a reproductive toxin. Minimize exposure.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • This compound | CAS#:1242070-98-9 | Chemsrc. [Link]
  • This compound | C8H4F2O3 | CID 73553495 - PubChem. [Link]
  • The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. [Link]
  • 2,6-Difluoro-4-formylbenzoic acid | 1242070-98-9 | C8H4F2O3 | Appchem. [Link]
  • 3,5-Difluoro-4-formylbenzoic acid | C8H4F2O3 | CID 45073629 - PubChem. [Link]

Sources

Application Note: 2,6-Difluoro-4-formylbenzoic Acid as a Multifunctional Building Block for Advanced Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Trifunctional Linker

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1][2] Their predictable structures, high porosity, and tunable functionalities make them promising materials for applications ranging from gas storage and separation to catalysis and drug delivery.[1] The choice of molecular building block is paramount as it dictates the final properties and functionality of the COF.

This application note introduces 2,6-Difluoro-4-formylbenzoic acid (PubChem CID: 73553495) as a strategic and versatile building block for the synthesis of advanced, functional COFs.[3] This linker is distinguished by its unique trifunctional design:

  • Formyl Group (-CHO): Serves as a primary reactive site for forming highly stable imine-linked COFs through condensation with amine linkers.[4][5]

  • Difluoro Groups (-F): The two fluorine atoms, positioned ortho to the carboxylic acid, impart significant advantages. Fluorine's high electronegativity can enhance the chemical and thermal stability of the resulting framework, increase hydrophobicity, and modulate electronic properties.[6][7][8] The introduction of fluorine has been shown to improve the performance of COFs in applications like gas sorption.[9]

  • Carboxylic Acid Group (-COOH): This moiety provides a crucial secondary functional handle. While potentially influencing the primary framework formation, its main advantage lies in its availability for post-synthetic modification (PSM), allowing for the covalent attachment of drugs, catalysts, or other functional molecules after the COF has been constructed.[10][11][12]

The convergence of these three functionalities in a single, planar building block offers a powerful platform for designing highly stable, crystalline, and functional COF materials tailored for specific, high-value applications.

Section 1: Design Principles and Mechanistic Considerations

Causality of Linker Choice: Why Fluorination Matters

The strategic incorporation of fluorine into organic molecules is a well-established method for enhancing molecular properties in fields like drug discovery and materials science.[13][14] In the context of COFs, fluorination offers several key benefits:

  • Enhanced Stability: The strong Carbon-Fluorine (C-F) bond increases the overall robustness of the framework, making it more resistant to chemical and thermal degradation.[13]

  • Tunable Hydrophobicity: Fluorinated surfaces are inherently hydrophobic, a property that can be leveraged for applications such as oil-water separation or creating specific microenvironments within the COF pores.[6]

  • Modulated Electronic Properties: As the most electronegative element, fluorine withdraws electron density, which can influence the reactivity of the formyl group and the catalytic or sensing capabilities of the final material.[8]

Reaction Pathway: Imine Condensation

The most direct pathway to form a COF with this compound is through a Schiff-base condensation reaction with a complementary multi-amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB) or p-phenylenediamine (PDA), to form a stable imine-linked framework.[4][5] This reaction is typically catalyzed by an acid, such as acetic acid, and is reversible.[4][15] This reversibility is critical for "error correction" during the synthesis, allowing misplaced linkers to dissociate and re-associate, ultimately leading to a highly crystalline, ordered structure rather than an amorphous polymer.[16]

G linker_a This compound (Aldehyde Linker) intermediate Reversible Imine Bond Formation (Error Correction) linker_a->intermediate linker_b Multi-Amine Linker (e.g., TAPB) linker_b->intermediate catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->intermediate Catalyzes solvent High-Boiling Solvent (e.g., Mesitylene/Dioxane) solvent->intermediate Provides Medium cof Crystalline, Porous Fluorinated COF intermediate->cof Thermodynamic Product

Figure 1: General reaction scheme for imine-linked COF synthesis.
The Role of the Carboxylic Acid: A Site for Post-Synthetic Modification (PSM)

While the formyl group drives the primary framework construction, the carboxylic acid group remains as a pendant functionality within the COF's pores. Attempting to incorporate functional groups before synthesis can sometimes interfere with the crystallization process.[10] The PSM approach circumvents this by functionalizing the COF after its crystalline structure is established, preserving its integrity.[11][17][18] The carboxylic acid groups lining the pores can be readily converted into amides or esters, providing a robust platform for:

  • Covalently tethering drug molecules for controlled release applications.[11]

  • Anchoring catalytic species for heterogeneous catalysis.

  • Tuning the surface properties of the pores (e.g., from acidic to neutral).

Section 2: Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and activation of a hypothetical fluorinated COF, designated as F-COOH-COF-1, from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Protocol 2.1: Solvothermal Synthesis of F-COOH-COF-1

Rationale: A solvothermal method using a high-boiling solvent mixture and an acid catalyst is employed. This condition provides the necessary thermal energy to overcome the activation barrier for the reversible imine condensation, facilitating the "proofreading" process essential for achieving high crystallinity.[16]

Materials:

  • This compound (Monomer A)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (Monomer B)

  • Mesitylene (solvent)

  • 1,4-Dioxane (solvent)

  • Aqueous Acetic Acid (catalyst, 6 M)

  • Pyrex tube (heavy-walled, suitable for pressure)

Procedure:

  • In a Pyrex tube, add this compound (X mg, 1.5 equiv.).

  • Add 1,3,5-tris(4-aminophenyl)benzene (TAPB) (Y mg, 1.0 equiv.).

  • Add 1.5 mL of mesitylene and 1.5 mL of 1,4-dioxane.

  • Add 0.3 mL of 6 M aqueous acetic acid. The acetic acid acts as a catalyst for the Schiff-base condensation.[4][15]

  • Disperse the solids briefly using sonication to ensure a homogeneous mixture.

  • Flash-freeze the tube in liquid nitrogen and degas the contents via three freeze-pump-thaw cycles. This removes dissolved oxygen which can cause side reactions at high temperatures.

  • Seal the tube under vacuum.

  • Place the sealed tube in an oven and heat at 120 °C for 72 hours.

  • After cooling to room temperature, a solid precipitate should be visible. Collect the solid by filtration.

  • Wash the collected solid sequentially with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (THF) (3 x 20 mL) to remove unreacted monomers and oligomers.

  • Dry the solid under vacuum at 80 °C overnight to yield the crude COF powder.

Figure 2: Experimental workflow for the synthesis and activation of the COF.

Section 3: Structural Validation and Characterization

To confirm the successful synthesis of a crystalline, porous framework, a suite of characterization techniques is mandatory. This ensures the protocol is a self-validating system.

Technique Purpose Expected Result for F-COOH-COF-1
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and long-range order of the material.A series of sharp diffraction peaks, particularly at low 2θ angles (e.g., 2-10°), indicating a well-ordered, porous structure. The pattern should match a simulated pattern based on the proposed crystal structure.[1][2]
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of the desired covalent bonds (imine linkage).Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) from monomer A and the N-H stretch (~3300-3400 cm⁻¹) from monomer B. Appearance of a strong C=N imine stretch (~1620-1630 cm⁻¹).[16] The broad O-H stretch of the carboxylic acid should remain.
Nitrogen Porosimetry (BET Analysis) To quantify the surface area and pore volume of the activated COF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high Brunauer-Emmett-Teller (BET) surface area (typically >500 m²/g) confirms permanent porosity.[1][19]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework.High thermal stability, with minimal weight loss up to temperatures of 350-400 °C under an inert atmosphere, confirming the robustness of the covalent linkages.[16]

Section 4: Potential Applications in Drug Development

The unique trifunctional design of this compound makes the resulting COFs particularly suitable for advanced applications in the pharmaceutical and biomedical fields.

  • High-Loading Drug Delivery Systems: The high surface area allows for significant drug loading, while the carboxylic acid handles provide sites for covalent drug attachment. This covalent linkage can be designed as a cleavable bond (e.g., an ester or pH-sensitive bond) to ensure controlled release at the target site. The fluorinated, hydrophobic nature of the framework may be particularly advantageous for delivering hydrophobic drug molecules.

  • Biocatalysis and Enzyme Immobilization: The COF can serve as a robust, stable support for immobilizing enzymes. The carboxylic acid groups can be activated to form amide bonds with amine residues on an enzyme's surface, confining the biocatalyst within a protective, porous environment.

  • Selective Adsorption and Separation: The defined pore sizes and functionalized pore walls, modified by the fluorine and carboxylic acid groups, can be used for the selective adsorption and separation of small molecules or impurities during the drug manufacturing process.[9]

References

  • Yusran, Y., et al. (2018). Postsynthetic Covalent Modification in Covalent Organic Frameworks.
  • Zare, E., et al. (2023). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications.
  • Xiao, L. B., et al. (2024). A Fluorine-Functionalized 3D Covalent Organic Framework with Entangled 2D Layers. Chinese Journal of Polymer Science, 42, 1210–1216. [Link]
  • Guan, X., et al. (2019). Postsynthetic functionalization of covalent organic frameworks. PMC. [Link]
  • Wang, Z., et al. (2022). Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society, 144(35), 16048–16057. [Link]
  • Shaikh, S., et al. (2024). Imine–linked covalent organic framework synthesis.
  • Lin, X., et al. (2023). Gentle and rapid synthesis of imine-linked covalent organic frameworks in acetic acid-based deep eutectic solvents. Green Chemistry, 25(16), 6330-6337. [Link]
  • Cai, Y., et al. (2021). One-step synthesis of a highly crystalline covalent organic framework with olefin and imine dual linkages for tuning the catalytic activity. Journal of Materials Chemistry A, 9(43), 24475-24482. [Link]
  • ResearchGate. (n.d.). Typical building blocks used in construction of COFs.
  • Wang, C., et al. (2021). Synthesis of highly crystalline imine-linked covalent organic frameworks via controlling monomer feeding rates in an open system.
  • Yusran, Y., et al. (2018). Postsynthetic Covalent Modification in Covalent Organic Frameworks.
  • Wang, C., et al. (2022). Fluorine-Containing Covalent Organic Frameworks: Synthesis and Application.
  • Guan, X., et al. (2019). Postsynthetic functionalization of covalent organic frameworks. Semantic Scholar. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • ResearchGate. (n.d.). Characterization of prepared COFs.
  • van der Wee, E., et al. (2021). Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks. Nanoscale, 13(45), 19060-19067. [Link]
  • Guan, X., et al. (2019). Postsynthetic functionalization of covalent organic frameworks. Semantic Scholar. [Link]
  • Colson, J. W., & Dichtel, W. R. (2013). Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research, 46(7), 1573–1583. [Link]
  • Chemsrc. (n.d.). This compound. Chemsrc.com. [Link]
  • ResearchGate. (n.d.). (a) FTIR spectra of COP‐1 and COF‐2–4. (b) PXRD patterns of COP‐1 and COF‐2–4.
  • Liu, W., et al. (2024).
  • Appchem. (n.d.). 2,6-Difluoro-4-formylbenzoic acid. Appchem-bio.com. [Link]
  • ResearchGate. (n.d.). The F‐COF (fluorine contained covalent‐organic framework) used as...
  • Seden, N. D., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2555–2563. [Link]
  • Synquest Labs. (n.d.). The Role of Fluorine in Enhancing Chemical Properties: A Focus on Perfluorohexanol. fluorochem.com. [Link]
  • Inoue, M., et al. (2023). Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
  • ResearchGate. (n.d.). Fluorine: Properties, Structure and Uses.
  • Al-Zoubi, R. M., & Al-Masri, H. S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

Sources

Introduction: The Strategic Value of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Amine Derivatives of 2,6-Difluoro-4-formylbenzoic Acid

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacokinetic properties. This compound is a trifunctional building block of significant interest, offering a unique combination of reactive handles for molecular elaboration. Its structure features a 1,2,3,5-tetrasubstituted benzene ring, where the aldehyde and carboxylic acid groups are positioned for diverse chemical transformations, and the two fluorine atoms exert powerful electronic effects. These fluorine atoms enhance metabolic stability, modulate pKa, and can improve binding affinity through favorable electrostatic interactions.

This guide provides a comprehensive overview of the reaction of this compound with various amines. We will delve into the core chemical principles, provide detailed, field-proven protocols for key transformations, and discuss the applications of the resulting products in contemporary research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their synthetic campaigns.

Chemical Principles: Navigating the Reactivity of an Ortho-Difluorinated Aldehyde

The primary reaction locus for amines on this compound is the aldehyde group. The two main transformations are Schiff base formation (imination) and reductive amination, both of which are fundamental for generating molecular diversity.

Schiff Base Formation: The Gateway to Imines

The condensation of a primary amine with the aldehyde functionality of this compound yields an imine, commonly known as a Schiff base. This reaction is a reversible, acid-catalyzed dehydration process.[1][2]

Mechanism: The reaction initiates with the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine. Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the imine.[2]

Schiff_Base_Formation Reactants Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack R_NH2 R-NH₂ Aldehyde Ar-CHO Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Imine Schiff Base (Imine) Ar-CH=N-R Protonated_Carbinolamine->Imine - H₂O, - H⁺

Figure 1: Mechanism of Acid-Catalyzed Schiff Base Formation.

The presence of a catalytic amount of a weak acid, such as glacial acetic acid, is often crucial to facilitate the dehydration step without fully protonating the starting amine, which would render it non-nucleophilic.[1]

Reductive Amination: Forging Stable Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method to convert aldehydes and ketones into amines.[3][4] This one-pot procedure involves the initial formation of a Schiff base (from a primary amine) or an enamine (from a secondary amine), which is then reduced in situ to the corresponding amine.

Mechanism and Key Reagents: The process leverages the same initial condensation as Schiff base formation. However, a reducing agent is present in the reaction mixture. This agent must be selective enough to reduce the protonated iminium ion intermediate much faster than it reduces the starting aldehyde. This selectivity prevents the wasteful formation of the corresponding alcohol.

Commonly used reducing agents include:

  • Sodium Cyanoborohydride (NaBH₃CN): Effective at mildly acidic pH (around 6-7), where the iminium ion is readily formed and reactive, while the aldehyde is less susceptible to reduction.[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative that can be used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE). It is particularly effective for reacting with a wide range of aldehydes and ketones.

Reductive_Amination Start Aldehyde + Amine (Ar-CHO + R₁R₂NH) Imine Iminium Ion Intermediate [Ar-CH=NR₁R₂]⁺ Start->Imine - H₂O Product Final Amine Product Ar-CH₂-NR₁R₂ Imine->Product + [H⁻] (e.g., NaBH₃CN)

Figure 2: General Workflow for Reductive Amination.

Experimental Protocols and Methodologies

Safety and Handling Precautions

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Handling: Avoid creating dust. Ensure emergency eye wash stations and safety showers are readily accessible.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines outside of controlled reaction conditions.[8]

Physicochemical Properties of Starting Material
PropertyValueSource
Chemical Formula C₈H₄F₂O₃[9][10]
Molecular Weight 186.11 g/mol [9][10]
CAS Number 1242070-98-9[9][10][11]
Appearance White to off-white solidN/A
Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general procedure for the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., Aniline)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reaction flask with condenser and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (approx. 0.2 M concentration), add the primary amine (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and stir for 4-12 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution.

  • If a solid precipitate forms, collect the product by vacuum filtration.

  • Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials.[1]

  • Dry the product under vacuum to yield the desired Schiff base.

Amine TypeTypical Reaction TimeNotes
Aromatic Amines6-12 hoursGenerally straightforward condensation.
Aliphatic Amines4-8 hoursOften react faster than aromatic amines.
Electron-rich Amines4-10 hoursFaster reaction rates.
Electron-poor Amines8-16 hoursMay require longer reaction times or slightly more catalyst.
Protocol 2: Synthesis via Reductive Amination

This protocol provides a general method for the synthesis of secondary amines from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Methanol or Dichloromethane (DCM)

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (for pH adjustment if using NaBH₃CN)

  • Reaction flask with magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M).

  • Add the primary amine (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • If using NaBH₃CN, adjust the pH of the mixture to ~6-7 by the careful addition of glacial acetic acid.

  • Slowly add the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the stirring solution. Control the addition to manage any effervescence.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or dilute aqueous HCl.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Reducing AgentSolventAmineTypical Conditions
NaBH₃CNMethanolPrimary/SecondarypH 6-7, Room Temp, 12-24h
NaBH(OAc)₃DCM / DCEPrimary/SecondaryRoom Temp, 6-18h

Characterization of Reaction Products

Proper characterization is essential to confirm the successful synthesis of the desired amine derivatives.

TechniqueSchiff Base ProductReductive Amination Product
¹H NMR Disappearance of aldehyde proton (δ ≈ 10.2 ppm).[12] Appearance of imine proton (-CH=N-) signal (δ ≈ 8-9 ppm).Disappearance of aldehyde proton. Appearance of a new methylene signal (-CH₂-N-) typically between δ 3.5-4.5 ppm.
IR Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a C=N stretch (~1640-1690 cm⁻¹).Disappearance of aldehyde C=O stretch. Presence of N-H stretch (for secondary amines) ~3300-3500 cm⁻¹.
MS (ESI) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the imine.[M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the secondary/tertiary amine.

Reference spectra for the starting material, this compound, can be found in public databases.

Applications in Medicinal Chemistry and Drug Discovery

The amine derivatives of this compound are valuable scaffolds for generating libraries of compounds for high-throughput screening. The benzoic acid moiety can act as a key pharmacophoric element, engaging in hydrogen bonding or salt-bridge interactions with biological targets. These derivatives have been explored in various therapeutic areas.

  • Enzyme Inhibitors: Benzoic acid derivatives are known to be core structures in various enzyme inhibitors, including phosphodiesterase 4 (PDE4) inhibitors for treating respiratory diseases and acetylcholinesterase inhibitors for Alzheimer's disease.[13][14]

  • Anti-inflammatory Agents: The structural motif is present in a range of anti-inflammatory compounds.[13]

  • Antimicrobial Agents: Schiff bases, in general, are a well-known class of compounds exhibiting a broad spectrum of biological activities, including antimicrobial properties.[1]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Reaction Insufficient catalyst (Schiff base); Inactive reducing agent; Sterically hindered amine.Add more acetic acid; Use fresh reducing agent; Increase reaction time and/or temperature.
Incomplete Reaction Insufficient reaction time; Reversibility of imine formation.Extend reaction time; For Schiff base synthesis, consider using a Dean-Stark trap to remove water.
Side Product Formation Reduction of aldehyde to alcohol (reductive amination); Dimerization or polymerization.Ensure selective reducing agent (NaBH(OAc)₃ is often cleaner); Add reducing agent slowly after initial imine formation.
Difficult Purification Similar polarity of product and starting material.Optimize chromatographic conditions (try different solvent systems); Consider derivatization or salt formation to alter polarity.

References

  • Synquest Labs. (n.d.).
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2,6-Difluoro-4-hydroxybenzoic Acid.
  • Sigma-Aldrich. (2024).
  • PubChem. (n.d.). This compound.
  • Echemi. (n.d.).
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Fluoro-3-formyl-benzoic acid.
  • Formylation of Amines. (n.d.).
  • Jasperse, C. (n.d.). Reactions of Amines.
  • Ali, B. M., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole.
  • NIST. (n.d.). 2,6-Difluorobenzoic acid.
  • 2,6-Difluoro-benzoic acid. (2010). PubMed.
  • van der Marel, G., & Codee, J. (Eds.). (2014).
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Deriv
  • Chemsrc. (2025). This compound | CAS#:1242070-98-9.
  • Delcanale, M., et al. (2014).
  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (n.d.). Frontiers.
  • Reactions of Amines. (2025). Chemistry LibreTexts.
  • Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. (2003). PubMed.
  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Razzak, M., et al. (2015).
  • Reactions of amines. (n.d.). Lumen Learning.
  • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. (n.d.).
  • Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube.
  • Borch reductive amination. (n.d.).
  • Appchem. (n.d.). 2,6-Difluoro-4-formylbenzoic acid | 1242070-98-9.
  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). PubMed.

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 2,6-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered significant information for both steps of the synthesis. For the first step, the oxidation of 3,5-difluorotoluene, I found a protocol from Organic Syntheses for a similar compound (o-chlorotoluene) using potassium permanganate, which provides a good basis for a scalable procedure. I also found general information confirming that potassium permanganate is a common reagent for this type of transformation. Crucially, I have also gathered extensive safety information regarding the handling of potassium permanganate on a large scale.

For the second step, the ortho-lithiation and formylation of 3,5-difluorobenzoic acid, I have a detailed protocol from a chemical supplier that includes stoichiometry and reaction conditions suitable for a large-scale synthesis.

I believe I now have sufficient information to construct the detailed application note as requested. I can create the overall reaction scheme, the step-by-step protocols for both synthetic steps with integrated safety information, tables for reagents, and the necessary Graphviz diagrams. I will also be able to explain the reasoning behind the choice of reagents and conditions based on the gathered information. Therefore, I do not require further search actions.

Abstract & Introduction

2,6-Difluoro-4-formylbenzoic acid is a pivotal building block in contemporary drug discovery and materials science. The strategic incorporation of fluorine atoms imparts unique physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and modulated binding affinities. The presence of both a carboxylic acid and an aldehyde group provides orthogonal handles for diverse chemical derivatization, making it a highly sought-after intermediate.

This application note provides a comprehensive and scalable two-step synthesis of this compound, commencing from the readily available 3,5-difluorotoluene. The protocol is designed for researchers and process chemists, emphasizing operational safety, scalability, and high-fidelity execution. Each step is elucidated with detailed procedural instructions, mechanistic insights, and critical process parameters to ensure robust and reproducible outcomes.

Overall Synthetic Strategy

The synthesis is strategically designed in two distinct stages to maximize yield and purity while ensuring a scalable and safe process.

Step 1: Oxidation The initial step involves the oxidation of the methyl group of 3,5-difluorotoluene to a carboxylic acid using potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent. This transformation yields the key intermediate, 3,5-difluorobenzoic acid.

Step 2: Directed Ortho-Metalation (DoM) and Formylation The second step employs a directed ortho-metalation strategy. The 3,5-difluorobenzoic acid is treated with a strong base, n-butyllithium, to effect a regioselective lithiation at the position ortho to the fluorine and carboxylate groups. The resulting aryllithium intermediate is then quenched with a formylating agent to introduce the aldehyde functionality, affording the final product, this compound.

Synthetic_Scheme Start 3,5-Difluorotoluene Intermediate 3,5-Difluorobenzoic acid Start->Intermediate 1. KMnO4, H2O, Heat Product This compound Intermediate->Product 2. n-BuLi, TMEDA, THF, -78 °C 3. Methyl Formate Workflow_Part1 A Charge Flask with KMnO4 and Water B Add 3,5-Difluorotoluene A->B C Heat to Reflux (4-6 h) B->C D Cool and Quench with NaHSO3 C->D E Filter to Remove MnO2 D->E F Concentrate Filtrate E->F G Acidify with HCl (pH ~2) F->G H Isolate and Dry Product G->H

Figure 2: Workflow for the synthesis of 3,5-Difluorobenzoic acid.

Part 2: Synthesis of this compound

This protocol is based on a well-established directed ortho-metalation and formylation procedure. [1] Safety Precautions:

  • n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon). It can cause severe burns. Use proper air-sensitive techniques.

  • The reaction is conducted at a very low temperature (-78 °C). Use a dry ice/acetone bath for cooling.

  • Quenching the reaction is highly exothermic. Perform the quench slowly and with adequate cooling.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mol)Notes
3,5-Difluorobenzoic Acid158.10158.11.0Intermediate from Part 1
N,N,N',N'-Tetramethylethylenediamine (TMEDA)116.21267.32.3Ligand for lithiation
n-Butyllithium (2.5 M in hexanes)64.06-2.4Strong base (960 mL)
Methyl Formate60.05126.12.1Formylating agent
2-Methyltetrahydrofuran (2-MeTHF)86.132.3 L-Anhydrous solvent
6 M Hydrochloric Acid36.46As needed-For quenching and work-up (approx. 1.2 L)
Ethyl Acetate88.11As needed-For extraction and recrystallization
Hexane86.18As needed-For washing
Anhydrous Magnesium Sulfate120.37As needed-Drying agent

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Low-temperature thermometer

  • Addition funnel

  • Inert gas (nitrogen or argon) supply

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge a 5 L three-necked round-bottom flask with 158.1 g (1.0 mol) of 3,5-difluorobenzoic acid and 2.3 L of anhydrous 2-methyltetrahydrofuran. Stir to dissolve.

  • Addition of TMEDA: Add 267.3 g (2.3 mol) of TMEDA to the solution at room temperature.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add 960 mL of 2.5 M n-butyllithium in hexanes (2.4 mol) via an addition funnel, maintaining the internal temperature below -65 °C. After the addition is complete, stir the mixture at -78 °C for an additional 1.5 hours.

  • Formylation: Slowly add 126.1 g (2.1 mol) of methyl formate, again keeping the internal temperature below -65 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.

  • Work-up:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 1.2 L of 6 M hydrochloric acid.

    • Separate the organic and aqueous layers. Extract the aqueous layer three times with 250 mL portions of ethyl acetate.

    • Combine all organic layers and wash with saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation and Purification:

    • Dissolve the crude residue in a minimal amount of hot ethyl acetate.

    • Add hexane until the solution becomes turbid.

    • Cool the mixture to -15 °C to induce crystallization.

    • Collect the white solid by vacuum filtration, wash with cold hexane, and dry under vacuum.

Expected Yield: 35-45% [1]

Workflow_Part2 A Dissolve 3,5-Difluorobenzoic Acid and TMEDA in 2-MeTHF B Cool to -78 °C A->B C Slowly Add n-BuLi B->C D Stir at -78 °C for 1.5 h C->D E Slowly Add Methyl Formate D->E F Warm to RT and Stir for 18 h E->F G Quench with HCl F->G H Extract and Purify G->H

Figure 3: Workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White solid

  • Molecular Formula: C₈H₄F₂O₃

  • Molecular Weight: 186.11 g/mol [2]* ¹H NMR (300 MHz, DMSO-d₆): δ 7.63-7.70 (m, 2H), 10.23 (s, 1H) [1]* Mass Spectrometry (ESI): m/z: 187.17 [M+H]⁺ [1]

Discussion

The presented two-step synthesis provides a reliable and scalable route to this compound. The first step, the oxidation of 3,5-difluorotoluene, utilizes a classic and robust method. While potassium permanganate is a strong oxidant, careful temperature control and a proper quenching procedure are essential for a safe and efficient reaction on a larger scale.

The second step, the directed ortho-metalation, is a powerful tool in modern organic synthesis for achieving high regioselectivity. The use of TMEDA as a ligand helps to break up the n-butyllithium aggregates and increase its basicity, facilitating the deprotonation at the sterically hindered position between the two fluorine atoms. The choice of methyl formate as the formylating agent is practical due to its availability and reactivity. The relatively moderate yield in the second step is typical for such multi-step, low-temperature reactions but can be optimized through careful control of addition rates and temperatures.

References

  • Safety Data Sheet: Potassium permanganate - Chemos GmbH&Co.KG.
  • Redox Ltd - Safety Data Sheet Potassium permanganate.
  • POTASSIUM PERMANGANATE HAZARD SUMMARY. New Jersey Department of Health.
  • This compound | C8H4F2O3 | CID 73553495 - PubChem.
  • Understanding the Hazards and Safe Use of Potassium Permanganate - CAP Remediation.
  • This compound | 1242070-98-9 | C8H4F2O3 | Appchem.
  • Working with Hazardous Chemicals - Organic Syntheses.
  • Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene.

Sources

Application Note: 2,6-Difluoro-4-formylbenzoic Acid as a Versatile Trifunctional Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—are invaluable for optimizing pharmacokinetic and pharmacodynamic profiles.[1] This guide focuses on 2,6-difluoro-4-formylbenzoic acid (CAS: 1242070-98-9), a trifunctional synthon poised for significant utility in constructing complex, biologically active molecules.[2][3][4] Its rigid, difluorinated phenyl ring, combined with orthogonally reactive aldehyde and carboxylic acid moieties, offers a powerful platform for divergent synthesis. This document provides a technical overview of its synthetic applications and detailed, field-tested protocols for its use.

Introduction: The Strategic Advantage of this compound

This compound is a specialized building block featuring three distinct functional groups on a single phenyl ring:

  • An aldehyde , amenable to reactions like reductive amination, Wittig olefination, and condensation to form various heterocycles.[5][6]

  • A carboxylic acid , ideal for forming amide bonds, a ubiquitous linkage in pharmaceuticals.

  • A 2,6-difluorophenyl core , which provides significant steric and electronic influence. The ortho-fluorine atoms can lock the conformation of substituents, enhance binding through hydrogen bonding or dipole interactions, and block sites of metabolic oxidation.[1][7]

This unique combination allows for sequential, controlled modifications, making it an exemplary starting material for generating libraries of complex molecules for screening and lead optimization.

Table 1: Physicochemical Properties of this compound [2][3][4][8]

Property Value
CAS Number 1242070-98-9
Molecular Formula C₈H₄F₂O₃
Molecular Weight 186.11 g/mol
Appearance Solid
Purity Typically ≥98%

| Storage | Inert atmosphere, room temperature |

Core Applications in Bioactive Molecule Synthesis

The structural motifs accessible from this compound are prevalent in several classes of high-value therapeutic agents.

Synthesis of FtsZ Inhibitors: A New Frontier in Antibacterials

The filamentous temperature-sensitive protein Z (FtsZ) is an essential bacterial cell division protein and a promising target for novel antibiotics.[9][10] The 2,6-difluorobenzamide moiety is a validated pharmacophore that binds to an allosteric site on FtsZ, disrupting its polymerization and inhibiting bacterial cytokinesis.[7][11] The presence of the two ortho-fluorine atoms is known to induce a non-planar conformation between the aromatic ring and the amide group, which is critical for potent inhibitory activity.[7]

This compound is an ideal precursor for such inhibitors. The carboxylic acid can be readily converted to the critical primary amide, while the aldehyde at the 4-position serves as a synthetic handle to introduce various R-groups for exploring structure-activity relationships (SAR).

G A This compound B Amidation (Protocol 3) A->B C 4-(Aminocarbonyl)-3,5-difluorobenzaldehyde B->C D Reductive Amination or Condensation Chemistry C->D E Diverse FtsZ Inhibitor Library (2,6-Difluorobenzamide Scaffold) D->E G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Bioactive Products A This compound B Reductive Amination (Protocol 2) A->B C Amide Coupling (Protocol 3) A->C D Heterocycle Formation (e.g., Condensation) A->D E Kinase Inhibitor Scaffolds (e.g., Anilinoquinolines, Pyridinylimidazoles) B->E C->E D->E

Caption: Workflow illustrating the versatility of the starting material.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and elaboration of this compound.

Protocol 1: Synthesis of this compound (via Directed ortho-Metalation)

This protocol is adapted from established methods for the regioselective formylation of fluorinated aromatics. [12][13]The carboxylic acid group acts as a powerful directing metalation group (DMG), guiding lithiation to the adjacent ortho position. [14][15] Rationale: The reaction uses a strong lithium base (n-BuLi) to selectively deprotonate the C-H bond ortho to the carboxylic acid DMG. The reaction is performed at extremely low temperatures (-78 °C) to prevent side reactions and decomposition of the aryllithium intermediate. Anhydrous methyl formate serves as the electrophilic source of the formyl group. [16]

  • Materials:

    • 2,6-Difluorobenzoic acid

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

    • Anhydrous methyl formate

    • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

    • 6 M Hydrochloric acid (HCl)

    • Ethyl acetate, Hexanes, Saturated brine, Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 2,6-difluorobenzoic acid (1.0 eq) in anhydrous 2-MeTHF. Add TMEDA (2.2 eq).

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Lithiation: Slowly add n-BuLi (2.4 eq) dropwise, ensuring the internal temperature remains below -65 °C. Stir the resulting mixture at -78 °C for 1.5 hours.

    • Formylation: Add anhydrous methyl formate (2.1 eq) dropwise, again maintaining the temperature below -65 °C.

    • Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 18 hours).

    • Quench & Extraction: Cool the mixture to 0 °C and carefully quench by adding 6 M HCl. Separate the organic and aqueous layers. Extract the aqueous layer three times with 2-MeTHF.

    • Work-up: Combine all organic phases, wash with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield the title compound as a solid.

Protocol 2: Reductive Amination of the Aldehyde Moiety

This protocol describes a general method for converting the aldehyde into a secondary amine, a key step in building many bioactive molecules. [17][18] Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. [18]It is less reactive towards the aldehyde starting material than the intermediate iminium ion, which minimizes side reactions. The reaction can often be performed as a one-pot procedure. [19][20]

  • Materials:

    • 4-(Aminocarbonyl)-3,5-difluorobenzaldehyde (or other derivative) (1.0 eq)

    • Primary or secondary amine of choice (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, catalytic amount)

    • Saturated sodium bicarbonate solution (NaHCO₃)

  • Procedure:

    • Setup: To a solution of the aldehyde (1.0 eq) and the amine (1.1 eq) in DCM, add a catalytic amount of acetic acid (if needed to facilitate imine formation). Stir at room temperature for 1 hour.

    • Reduction: Add STAB in one portion. The reaction is typically stirred at room temperature for 4-24 hours.

    • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

    • Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

    • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 3: Amide Coupling of the Carboxylic Acid Moiety

This protocol uses standard peptide coupling reagents to form an amide bond, a reaction of paramount importance in medicinal chemistry. [21][22] Rationale: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) activate the carboxylic acid, converting the hydroxyl into a good leaving group and facilitating nucleophilic attack by the amine. [23][24][25]DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the acid produced during the reaction.

  • Materials:

    • This compound (or derivative) (1.0 eq)

    • Amine of choice (1.1 eq)

    • HATU (1.2 eq) or EDC (1.2 eq) / HOBt (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Setup: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Base Addition: Add DIPEA (3.0 eq) to the mixture.

    • Reaction: Stir the reaction at room temperature for 2-12 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated brine.

    • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude amide by silica gel column chromatography or recrystallization.

Conclusion

As a senior application scientist, I recognize that the value of a chemical building block lies in its versatility, reliability in key reactions, and its ability to impart desirable properties to the final molecule. This compound excels in all these areas. The orthogonal reactivity of its aldehyde and carboxylic acid groups, combined with the proven benefits of the 2,6-difluorophenyl scaffold, makes it a powerful tool for accelerating drug discovery programs. The protocols detailed herein provide a validated foundation for researchers to leverage this synthon in the creation of next-generation bioactive molecules, from novel antibacterials to targeted kinase inhibitors.

References

  • Choi, I., Chun, S., & Chung, Y. K. (2017). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry.
  • Appchem (n.d.). This compound.
  • Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,6-Difluorobenzaldehyde in Modern Organic Synthesis and Manufacturing.
  • González-Álvarez, M., et al. (2022). Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. MDPI.
  • Barbier, T., et al. (2020). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. PMC - PubMed Central - NIH.
  • Pérez-Pérez, M. J., et al. (2022). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI.
  • Khare, G., et al. (2021). Design strategy of the novel 2,6-difluorobenzamide derivatives... ResearchGate.
  • PubChem (n.d.). This compound.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Wager, T. T., et al. (2022). Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase. PubMed.
  • Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Aapptec Peptides (n.d.). Coupling Reagents.
  • Orduña, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
  • Chemistry Steps (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Asquith, C. R. M., & Tizzard, G. J. (2019). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate.
  • ResearchGate (n.d.). Bioactive Molecules Containing Difluoromethylated Compounds.
  • Organic Chemistry Data (n.d.). Formylation - Common Conditions.
  • Regan, J., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. PubMed.
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne.
  • Simig, G., & Schlosser, M. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc.
  • Roskoski Jr, R. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research.
  • Wikipedia (n.d.). Directed ortho metalation.
  • Chem 206 (n.d.). Directed (ortho) Metallation.
  • Gonçalves, C. R., et al. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI.
  • Elkins, J. M., et al. (2016). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry.

Sources

Introduction: The Critical Role of Fluorine in Liquid Crystal Technology

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 2,6-Difluoro-4-formylbenzoic acid in the synthesis of advanced fluorinated liquid crystals, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from the synthesis of the core chemical to its application in creating liquid crystal materials, complete with detailed protocols and characterization methods.

The strategic incorporation of fluorine atoms into liquid crystal molecules is a pivotal strategy for engineering materials with superior performance characteristics for display technologies.[1] Fluorinated liquid crystals exhibit a unique combination of properties, including high dielectric anisotropy, low viscosity, and enhanced thermal and metabolic stability, making them indispensable in modern liquid crystal displays (LCDs).[2][3][4] The introduction of fluorine atoms, particularly in a difluoro substitution pattern, significantly influences the molecular dipole moment and steric interactions, thereby allowing for the fine-tuning of the mesomorphic and electronic properties of the resulting materials.[1][5][6]

This compound is a highly versatile precursor for the synthesis of a diverse range of fluorinated liquid crystals. Its structure, featuring a difluorinated phenyl ring, a reactive aldehyde group, and a carboxylic acid moiety, allows for its incorporation into various liquid crystal cores, such as Schiff bases and esters. The ortho-difluoro substitution is particularly effective at modifying molecular properties to achieve desired liquid crystal phases and performance metrics.[7]

Synthesis of this compound: A Proposed Protocol

While direct, detailed synthetic protocols for this compound are not abundant in readily available literature, a reliable pathway can be extrapolated from the synthesis of its isomer, 3,5-difluoro-4-formylbenzoic acid.[8] The following protocol outlines a proposed method starting from 2,6-difluorobenzoic acid, employing an ortho-directed metalation-formylation strategy.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-Difluorobenzoic acid

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous methyl formate

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • 6 M Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve 2,6-difluorobenzoic acid in anhydrous 2-MeTHF.

  • Addition of TMEDA: At room temperature, add TMEDA to the solution.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (2.5 M in hexanes) dropwise, ensuring the internal temperature is maintained below -65 °C. After the addition is complete, stir the mixture at -78 °C for 1.5 hours.

  • Formylation: Add anhydrous methyl formate dropwise, again maintaining the temperature below -65 °C. Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.

  • Quenching: Cool the mixture to 0-5 °C and quench the reaction by slowly adding 6 M aqueous hydrochloric acid.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer three times with 2-MeTHF.

  • Work-up: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of hot ethyl acetate and precipitate the product by adding hexane. Cool the mixture to -15 °C to enhance crystallization.

  • Isolation: Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to yield this compound as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 2,6-Difluorobenzoic_acid 2,6-Difluorobenzoic acid Lithiation Ortho-Lithiation (n-BuLi, TMEDA, -78°C) 2,6-Difluorobenzoic_acid->Lithiation 1 Formylation Formylation (Methyl Formate) Lithiation->Formylation 2 Quenching Acidic Quench (HCl) Formylation->Quenching 3 Extraction Extraction & Drying Quenching->Extraction 4 Purification Crystallization Extraction->Purification 5 Final_Product This compound Purification->Final_Product 6

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Fluorinated Liquid Crystals

This compound is a versatile building block for various liquid crystal structures. The aldehyde group can undergo condensation reactions to form Schiff bases, while the carboxylic acid can participate in esterification.

Protocol 1: Synthesis of a Schiff Base Liquid Crystal

This protocol describes the synthesis of a Schiff base liquid crystal via the condensation of this compound with a suitable 4-alkoxyaniline.

Materials:

  • This compound

  • 4-Octyloxyaniline

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve equimolar amounts of this compound and 4-octyloxyaniline in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation: Upon completion, cool the mixture in an ice bath to induce product precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to yield the pure Schiff base liquid crystal.

Protocol 2: Synthesis of an Ester-Containing Liquid Crystal

This protocol outlines the synthesis of a liquid crystal containing an ester linkage through the esterification of this compound with a phenolic compound.

Materials:

  • This compound

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound, 4-cyanophenol, and a catalytic amount of DMAP in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent: Add a solution of DCC in DCM dropwise to the cooled mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Work-up: Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

LC_Synthesis cluster_schiff Schiff Base Synthesis cluster_ester Ester Synthesis Precursor This compound Condensation Condensation (Ethanol, Acetic Acid) Precursor->Condensation Esterification Esterification (DCC, DMAP) Precursor->Esterification Aniline 4-Alkoxyaniline Aniline->Condensation Schiff_Base_LC Schiff Base Liquid Crystal Condensation->Schiff_Base_LC Phenol Substituted Phenol Phenol->Esterification Ester_LC Ester Liquid Crystal Esterification->Ester_LC

Caption: Synthetic routes to liquid crystals from the precursor.

Characterization of Fluorinated Liquid Crystals

The synthesized liquid crystals should be thoroughly characterized to determine their mesomorphic and physical properties.

Technique Purpose Typical Observations
Polarizing Optical Microscopy (POM) To identify liquid crystal phases and observe their textures.Observation of characteristic textures for nematic, smectic, and other phases upon heating and cooling.
Differential Scanning Calorimetry (DSC) To determine phase transition temperatures and associated enthalpy changes.[5]Endothermic and exothermic peaks corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions.
Dielectric Spectroscopy To measure the dielectric anisotropy (Δε) of the material.[5][9]Determination of the dielectric permittivity parallel and perpendicular to the liquid crystal director, which is crucial for display applications.
Refractometry To measure the birefringence (Δn) of the liquid crystal.[9]Measurement of the refractive indices for ordinarily and extraordinarily polarized light.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of high-performance fluorinated liquid crystals. The presence of both aldehyde and carboxylic acid functionalities allows for the construction of a wide variety of molecular architectures. The strategic incorporation of the 2,6-difluorophenyl moiety is a proven method for tuning the physical properties of liquid crystals to meet the demanding requirements of modern display technologies. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

  • University of Hull. (n.d.). Liquid crystals based on the ortho-difluorophenyl unit. REF Impact Case Studies.
  • Tao, Y., et al. (2007). Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units.
  • Hagar, M., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
  • ChemicalBook. (n.d.). 4-CARBOXY-2,6-DIFLUOROBENZALDEHYDE synthesis.
  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.
  • Dakenchem. (n.d.). The Growing Importance of 2,4-Difluorobenzoic Acid in Liquid Crystal Technology.
  • Al-Janabi, M. A., et al. (2022).
  • Rümmler, T., et al. (2023). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH.
  • Welch, J. T., et al. (2011).
  • PubChem. (n.d.). This compound.
  • DeGraw, J. I., et al. (1968). Fluorinated Benzoic Acid Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 2,6-Difluorotoluene.
  • Wang, Y., et al. (2012). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing).
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Gamble, A. (2012). Synthesis of Liquid Crystals. University of Colorado Boulder.
  • Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID.
  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubMed. (2010). 2,6-Difluoro-benzoic acid.
  • Appchem. (n.d.). 2,6-Difluoro-4-formylbenzoic acid.
  • ResearchGate. (n.d.). Synthetic pathways. Synthesis of 4-heteroarylbenzoic acid precursors....
  • MDPI. (2024). Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Difluoro-4-formylbenzoic Acid (CAS: 1242070-98-9).[1][2] This molecule is a critical building block in medicinal chemistry and materials science, valued for its trifunctional nature which allows for diverse synthetic transformations.[3] This document provides practical, field-tested advice in a question-and-answer format to help researchers, scientists, and drug development professionals troubleshoot and optimize their synthetic protocols.

Primary Synthetic Pathway: Directed Ortho-Metalation (DoM)

The most common and reliable route to this compound is through the Directed Ortho-Metalation (DoM) of 3,5-Difluorobenzoic Acid.[4] The carboxylate group directs an organolithium base to deprotonate the adjacent C4 position, creating a nucleophilic aryl-lithium species that can then be trapped with a formylating agent.

Overall Reaction Scheme

Synthetic_Pathway SM 3,5-Difluorobenzoic Acid Int Dilithiated Intermediate SM->Int 1. TMEDA 2. n-BuLi, -78 °C Product This compound Int->Product 1. Methyl Formate, -78 °C 2. HCl quench Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep1 Dry glassware under vacuum Step1 Dissolve 3,5-difluorobenzoic acid and TMEDA in 2-MeTHF Prep1->Step1 Prep2 Prepare anhydrous 2-MeTHF Prep3 Titrate n-BuLi solution Step2 Cool to -78 °C Step1->Step2 Step3 Slowly add n-BuLi (T < -65 °C) Step2->Step3 Step4 Stir for 1.5 h at -78 °C Step3->Step4 Step5 Slowly add methyl formate (T < -65 °C) Step4->Step5 Step6 Warm to RT and stir for 18 h Step5->Step6 Work1 Cool to 0 °C and quench with 6M HCl Step6->Work1 Work2 Separate layers, extract aqueous phase with 2-MeTHF (3x) Work1->Work2 Work3 Combine organics, wash with brine Work2->Work3 Work4 Dry (MgSO₄), filter, concentrate Work3->Work4 Work5 Recrystallize from Ethyl Acetate/Hexane Work4->Work5

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Setup: In an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3,5-difluorobenzoic acid (1.0 eq) in anhydrous 2-methyltetrahydrofuran.

  • Amine Addition: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) to the solution at room temperature.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (2.4 eq, previously titrated) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours.

  • Formylation: Add anhydrous methyl formate (2.1 eq) dropwise, again maintaining the temperature below -65 °C.

  • Warming: Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.

  • Quench: Cool the mixture to 0-5 °C and carefully quench by the slow addition of 6 M aqueous hydrochloric acid.

  • Extraction: Separate the organic and aqueous phases. Extract the aqueous phase three times with 2-methyltetrahydrofuran.

  • Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: Dissolve the crude residue in hot ethyl acetate, add hexane until cloudy, and cool to -15 °C to obtain the pure this compound as a white solid.

Stoichiometry and Reagent Summary
ReagentMolar Eq.Key ParameterRationale
3,5-Difluorobenzoic Acid1.0Must be anhydrousPrevents quenching of n-BuLi.
TMEDA2.2Freshly distilledBreaks up n-BuLi oligomers, increasing reactivity.
n-Butyllithium2.4Titrated concentrationStoichiometry is critical for complete double deprotonation.
Methyl Formate2.1AnhydrousEfficient and clean formylating agent.
2-Methyltetrahydrofuran-AnhydrousSafer solvent than THF for reactions above -70 °C.

References

  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
  • Direct formylation of phenols using difluorocarbene as a safe CO surrog
  • This compound | 1242070-98-9. Appchem. [Link]
  • This compound | C8H4F2O3 | CID 73553495. PubChem. [Link]
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2,6-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-formylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A prevalent method is the directed ortho-lithiation of a suitable precursor followed by formylation.[4] A logical starting material is 2,6-difluorobenzoic acid, where the carboxylic acid group directs the lithiation to the adjacent ortho position (the 4-position in this case). This is followed by quenching the resulting organolithium species with a formylating agent like N,N-dimethylformamide (DMF) or methyl formate.

Q2: I am experiencing very low yields. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete Lithiation: The deprotonation of the aromatic ring may be inefficient. This could be due to insufficient organolithium reagent, the presence of moisture which quenches the reagent, or a reaction temperature that is not optimal.

  • Side Reactions: The highly reactive organolithium intermediate can participate in undesired reactions. For instance, it can react with the solvent if the solvent is not fully inert, or it can undergo degradation if the temperature is not carefully controlled.

  • Inefficient Formylation: The formylation step may be incomplete. This could be due to an insufficient amount of the formylating agent or a reaction temperature that is too low.

  • Product Loss During Workup and Purification: The desired product may be lost during the extraction and purification steps. This can be due to the formation of emulsions during extraction or the use of an inappropriate recrystallization solvent.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. You can take small aliquots from the reaction mixture at different time points, quench them appropriately, and run a TLC against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progress of the reaction. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the key safety precautions I should take during this synthesis?

A4: This synthesis involves highly reactive and potentially hazardous reagents.

  • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air and moisture. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.

  • Cryogenic Temperatures: The reaction is typically carried out at very low temperatures (-78 °C), requiring the use of a dry ice/acetone or liquid nitrogen bath. Appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, is essential.

  • Quenching: The quenching of the reaction with acid is highly exothermic and should be done slowly and at a low temperature to control the release of heat and gas.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive or insufficient organolithium reagent.- Titrate the organolithium reagent before use to determine its exact concentration. - Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. - Use a sufficient excess of the organolithium reagent (typically 2.2-2.5 equivalents).
2. Reaction temperature is too high during lithiation.- Maintain a temperature below -65 °C during the addition of the organolithium reagent and for the duration of the lithiation step.[3]
3. Inefficient formylation.- Use a freshly opened or distilled formylating agent (e.g., DMF or methyl formate). - Ensure a sufficient excess of the formylating agent is used.
Formation of Multiple Byproducts 1. Side reactions of the organolithium intermediate.- Ensure the solvent is anhydrous and of high purity. - Maintain strict temperature control throughout the reaction.
2. Over-reaction or side reactions during formylation.- Add the formylating agent slowly at a low temperature to control the exotherm.
Difficulties in Product Isolation 1. Emulsion formation during aqueous workup.- Add a small amount of saturated brine to the aqueous layer to help break the emulsion. - Filter the mixture through a pad of celite.
2. Product is too soluble in the recrystallization solvent.- Use a solvent system where the product has low solubility at low temperatures but is soluble at higher temperatures. A mixed solvent system (e.g., ethyl acetate/hexane) might be effective.[3]
3. Oily product instead of a solid.- This may indicate the presence of impurities. Try to purify a small sample by column chromatography to obtain a pure solid, which can then be used to seed the crystallization of the bulk material.

Experimental Workflow & Protocols

Visualizing the Synthetic Pathway

Synthesis_of_2_6_Difluoro_4_formylbenzoic_acid cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product start 2,6-Difluorobenzoic Acid lithiation Ortho-lithiation (n-BuLi, TMEDA, THF, -78 °C) start->lithiation 1. formylation Formylation (DMF or Methyl Formate, -78 °C) lithiation->formylation 2. product This compound formylation->product 3. Workup & Purification

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 3,5-difluoro-4-formylbenzoic acid and may require optimization for the 2,6-difluoro isomer.[3]

Materials:

  • 2,6-Difluorobenzoic acid

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF) or Methyl Formate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated brine solution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel, dissolve 2,6-difluorobenzoic acid (1 equivalent) in anhydrous THF.

  • Addition of TMEDA: Add TMEDA (2.2 equivalents) to the solution at room temperature.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (2.4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -65 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours.

  • Formylation: Add anhydrous DMF or methyl formate (2.1 equivalents) dropwise, again maintaining the temperature below -65 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath and slowly quench with a 6 M aqueous HCl solution until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate and hexane, to obtain pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_investigation Initial Checks cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Low Yield of This compound check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction check_conditions->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_lithiation Optimize Lithiation: - Increase n-BuLi/TMEDA - Lower Temperature incomplete_reaction->optimize_lithiation Yes purification_loss Loss During Purification? side_products->purification_loss No optimize_formylation Optimize Formylation: - Increase Formylating Agent - Control Temperature side_products->optimize_formylation Yes optimize_purification Optimize Purification: - Adjust Recrystallization Solvent - Use Column Chromatography purification_loss->optimize_purification Yes optimize_lithiation->incomplete_reaction optimize_formylation->side_products optimize_purification->purification_loss

Caption: A workflow for troubleshooting low yields.

Data Summary

The following table provides a general overview of the reaction parameters adapted from the synthesis of 3,5-difluoro-4-formylbenzoic acid.[3] These should serve as a starting point for optimization.

Parameter Recommended Starting Condition Notes for Optimization
Starting Material 2,6-Difluorobenzoic AcidEnsure high purity and dryness.
Solvent Anhydrous THFOther ethereal solvents like 2-methyl-THF can be explored.
Lithiating Agent n-BuLis-BuLi or t-BuLi can be more effective for sterically hindered substrates.
Ligand TMEDAEssential for complexing the lithium ion and promoting lithiation.
Molar Ratios 2,6-Difluorobenzoic Acid : TMEDA : n-BuLi : Formylating Agent1 : 2.2 : 2.4 : 2.1
Temperature -78 °CStrict temperature control is crucial for minimizing side reactions.
Reaction Time 1.5 h (lithiation), overnight (formylation)Monitor by TLC to determine optimal reaction times.
Purification Recrystallization (Ethyl Acetate/Hexane)Column chromatography may be necessary for higher purity.

Conclusion

Improving the yield of this compound hinges on meticulous control of reaction conditions, particularly temperature and the exclusion of moisture. The purity and stoichiometry of reagents are also paramount. By systematically addressing the potential issues outlined in this guide, researchers can significantly enhance the efficiency of this synthesis.

References

  • PubChem. This compound. [Link]
  • Appchem. This compound. [Link]
  • Schall, A. and Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds.
  • Organic Chemistry Portal.

Sources

Technical Support Center: 2,6-Difluoro-4-formylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction optimization of 2,6-difluoro-4-formylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of synthesizing this highly functionalized aromatic building block. Here, we address common experimental challenges in a practical Q&A format, grounding our advice in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Choosing an Optimal Synthetic Strategy

Question: I need to synthesize this compound. What are the most viable synthetic routes, and what are the primary challenges associated with each?

Answer: Synthesizing a trifunctionalized, electron-deficient ring like this compound requires careful strategic planning. There is no single "best" route; the optimal choice depends on starting material availability, scale, and safety considerations. The two most logical approaches are Directed ortho Metalation (DoM) and oxidation of a methyl precursor.

Route A: Directed ortho Metalation (DoM) of 3,5-Difluorobenzoic Acid

This is a convergent and direct approach. The carboxylic acid group acts as a powerful directed metalation group (DMG), guiding a strong base to deprotonate the C4 position. The fluorine atoms also contribute to activating the ortho C-H bonds.[1][2] The resulting aryllithium intermediate is then quenched with a formylating agent.

  • Core Challenge: This reaction operates under cryogenic and strictly anhydrous conditions. The primary difficulties are achieving complete lithiation without side reactions and ensuring the electrophilic quench is efficient. A patent describes a similar synthesis of the isomer 3,5-difluoro-4-formylbenzoic acid starting from 3,5-difluorobenzoic acid, which validates this general approach.[3]

Route B: Oxidation of a Toluene-based Precursor

This route involves starting with a more readily available material like 2,6-difluoro-4-methylbenzoic acid or a related toluene derivative. The key transformation is the selective oxidation of the benzylic methyl group to an aldehyde.

  • Core Challenge: The primary difficulty is preventing over-oxidation of the aldehyde to a carboxylic acid.[4] Aldehydes are often more susceptible to oxidation than the starting methyl group.[4] This requires carefully chosen oxidants and tightly controlled reaction conditions.

The following diagram outlines the decision-making process for selecting a synthetic route.

G start Start: Synthesize This compound route_choice Evaluate Starting Material Availability & Lab Capabilities start->route_choice dom_route Route A: Directed ortho Metalation (DoM) route_choice->dom_route Cryogenic setup available? oxidation_route Route B: Benzylic Oxidation route_choice->oxidation_route Prefer milder conditions? dom_precursor Precursor: 3,5-Difluorobenzoic Acid dom_route->dom_precursor dom_pros Pros: - Direct & Convergent - High Regioselectivity dom_route->dom_pros dom_cons Cons: - Cryogenic Temps (-78 °C) - Strictly Anhydrous - Strong Organolithium Base dom_route->dom_cons oxidation_precursor Precursor: 2,6-Difluoro-4-methylbenzoic Acid oxidation_route->oxidation_precursor oxidation_pros Pros: - Milder Conditions - Avoids Organometallics oxidation_route->oxidation_pros oxidation_cons Cons: - Risk of Over-oxidation - May require multi-step process - Catalyst Sensitivity oxidation_route->oxidation_cons

Caption: Decision workflow for selecting a synthetic strategy.

FAQ 2: Troubleshooting Directed ortho Metalation (DoM) Reactions

Question: My DoM reaction to formylate 3,5-difluorobenzoic acid is giving low yields or recovering starting material. What are the likely causes and how can I fix them?

Answer: This is a common issue stemming from the demanding nature of organolithium chemistry. Low yields in a DoM protocol almost always trace back to three areas: reagent quality, reaction conditions, or incomplete deprotonation.

Troubleshooting Steps:

  • Reagent and Solvent Integrity:

    • Organolithium Titration: Never assume the concentration of your n-butyllithium (n-BuLi) from the bottle label, even if it's new.[5] Always titrate it before use to determine the active molarity.

    • Anhydrous Conditions: Grignard and organolithium reagents are strong bases that react rapidly with acidic protons, including water.[6] Ensure all glassware is oven- or flame-dried, and solvents are rigorously dried over a suitable agent (e.g., passed through an alumina column or distilled from sodium/benzophenone).

  • Deprotonation Efficiency:

    • Temperature Control: The lithiation must be conducted at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition of the aryllithium intermediate.[3] Ensure the internal temperature does not rise significantly during the slow, dropwise addition of n-BuLi.

    • Base and Additive Selection: While n-BuLi is common, lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can offer better selectivity and yields for lithiating fluorinated aromatics.[7] The addition of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up n-BuLi aggregates, increasing its reactivity and often improving yields.[8]

    • Solubility: Poor solubility of your starting material at -78 °C can hinder the reaction.[5] While THF is standard, a co-solvent or a different ethereal solvent might be necessary. A patent for a similar molecule successfully uses 2-methyltetrahydrofuran.[3]

  • Electrophilic Quench:

    • Formylating Agent: Anhydrous dimethylformamide (DMF) or methyl formate are common choices for the formyl group.[3][8] Ensure they are pure and dry. Add the electrophile slowly at -78 °C and allow the reaction to warm gradually to room temperature to ensure the reaction goes to completion.

Parameter Optimization Table for DoM

ParameterStandard ConditionOptimization StrategyRationale
Base n-BuLi (2.2 eq)Use s-BuLi or LiTMP (2.2 eq)LiTMP is a stronger, non-nucleophilic base that can improve deprotonation of less acidic protons.[7]
Solvent Anhydrous THFAnhydrous 2-MeTHF or Diethyl Ether2-MeTHF has a wider liquid range and can improve solubility and stability.[3]
Additive NoneTMEDA (2.2 eq)TMEDA chelates lithium, increasing the basicity and kinetic rate of deprotonation.[1][8]
Temperature -78 °CMaintain strictly below -65 °C during additionPrevents decomposition of the aryllithium and reduces side reactions.[3]
Electrophile Anhydrous DMFAnhydrous Methyl FormateMethyl formate can sometimes provide cleaner reactions than DMF.[3]
FAQ 3: Optimizing the Benzylic Oxidation Step

Question: I'm trying to oxidize 2,6-difluoro-4-methylbenzoic acid to the aldehyde, but I'm getting a mixture of starting material, product, and the dicarboxylic acid. How can I improve selectivity?

Answer: Achieving selective oxidation to the aldehyde is a classic challenge because the product aldehyde is often more reactive than the starting methylarene.[4] Success hinges on choosing a method that either has intrinsic selectivity for the aldehyde state or allows for its in situ protection.

Strategies for Selective Oxidation:

  • Use of Mild and Selective Reagents:

    • Aggressive oxidants like potassium permanganate or chromic acid will almost certainly lead to the carboxylic acid.

    • Milder, specialized reagents are preferred. For example, o-iodoxybenzoic acid (IBX) is known for its effectiveness in oxidizing benzylic positions to carbonyls with minimal over-oxidation when conditions are carefully controlled.[9]

    • Catalytic systems using TEMPO with a co-oxidant like NaClO can be highly selective for aldehyde formation.[9]

  • Electrochemical Methods:

    • Recent advances have shown that electrochemical oxidation can be a highly site-selective method for converting methylarenes to aromatic acetals.[10] The acetal serves as a protected form of the aldehyde, preventing over-oxidation. The aldehyde can then be released in a separate hydrolysis step. This method avoids harsh chemical oxidants entirely.[10]

  • Reaction Monitoring:

    • Closely monitor the reaction's progress using TLC or LC-MS. The goal is to quench the reaction as soon as the maximum concentration of the desired aldehyde is observed, before significant over-oxidation occurs.

The following workflow illustrates a troubleshooting process for this oxidation.

Sources

Technical Support Center: 2,6-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-formylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, purification, and handling of this versatile reagent. Our goal is to provide not only solutions but also the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes for the synthesis of this compound and what are the expected major impurities?

The synthesis of this compound typically involves the formylation of a 2,6-difluorobenzoic acid precursor. A common laboratory-scale method is the directed ortho-metalation (DoM) followed by quenching with a formylating agent. For instance, a process analogous to the synthesis of its isomer, 3,5-difluoro-4-formylbenzoic acid, involves the lithiation of a difluorobenzoic acid derivative followed by reaction with an electrophile like methyl formate[1].

Potential Major Impurities:

  • Unreacted Starting Material: Incomplete lithiation or formylation can lead to the presence of the starting 2,6-difluorobenzoic acid.

  • Di-formylated Product: Although sterically hindered, excessive formylating agent or prolonged reaction times could potentially lead to di-formylation, though this is generally a minor byproduct.

  • Decarboxylated Impurities: Fluorinated benzoic acids can be susceptible to decarboxylation, especially under harsh thermal or basic conditions[2][3][4]. This could lead to the formation of 1,3-difluorobenzaldehyde.

  • Oxidized Impurities: The aldehyde group is susceptible to oxidation to a carboxylic acid, which in this case would result in 2,6-difluoroterephthalic acid. Conversely, the precursor for the starting material, a methyl group, can be over-oxidized during its synthesis[5].

A logical workflow for a typical synthesis is outlined below:

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: General synthetic and purification workflow.

Troubleshooting Guide

Problem 1: Low yield of the desired this compound with significant recovery of starting material.

Possible Causes and Solutions:

  • Cause A: Inefficient Metalation. The deprotonation of the aromatic ring is a critical step.

    • Troubleshooting:

      • Reagent Quality: Ensure the n-butyllithium (n-BuLi) is freshly titrated. Its concentration can decrease significantly with improper storage.

      • Temperature Control: Maintain a very low temperature (typically -78 °C) during the addition of n-BuLi and the subsequent stirring period. Any rise in temperature can lead to side reactions and decomposition of the lithiated intermediate. A synthesis protocol for a similar compound emphasizes maintaining the temperature below -65 °C[1].

      • Solvent and Atmosphere: The reaction must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen). Trace amounts of water will quench the organolithium reagent. Ensure solvents are freshly dried.

  • Cause B: Ineffective Formylation. The electrophilic quench might be inefficient.

    • Troubleshooting:

      • Formylating Agent: Use a high-purity formylating agent such as anhydrous N,N-dimethylformamide (DMF) or methyl formate.

      • Addition Temperature: Add the formylating agent at low temperature to prevent side reactions.

digraph "Troubleshooting_Low_Yield" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Troubleshooting logic for low product yield.
Problem 2: Presence of 1,3-difluorobenzene as a significant byproduct.

Possible Cause: Decarboxylation.

The presence of two electron-withdrawing fluorine atoms ortho to the carboxylic acid group can make the molecule susceptible to decarboxylation, particularly under heating or in the presence of certain catalysts or bases[2][3][6]. While often requiring high temperatures (above 140 °C), decarboxylation can sometimes be initiated under milder conditions[7].

Troubleshooting and Mitigation:

  • Thermal Stress: Avoid excessive heating during the reaction workup and purification. If distillation is used for solvent removal, employ reduced pressure to keep the temperature low.

  • pH Control: During aqueous workup, avoid prolonged exposure to strong basic conditions, which can facilitate decarboxylation. Neutralize the reaction mixture carefully, preferably at low temperatures.

  • Catalyst Contamination: Certain metal ions, such as copper, can catalyze decarboxylation reactions[2]. Ensure the reaction vessel and reagents are free from such contaminants.

Table 1: Influence of Conditions on Decarboxylation

ConditionRisk of DecarboxylationRecommendation
High Temperature (>100°C) HighUse vacuum for solvent removal; avoid high-temperature distillations.
Strong Base (e.g., high pH) ModerateNeutralize reaction mixtures promptly and at low temperatures.
Metal Contaminants (e.g., Cu) Moderate to HighUse clean glassware and high-purity reagents.
Problem 3: Formation of 2,6-difluoroterephthalic acid as a byproduct.

Possible Cause: Over-oxidation.

The aldehyde functional group is readily oxidized to a carboxylic acid. This can occur if the reaction is exposed to an oxidant.

Troubleshooting and Mitigation:

  • Inert Atmosphere: While primarily for the organometallic steps, maintaining an inert atmosphere throughout the process can prevent air-oxidation of the aldehyde, especially if the reaction mixture is stirred for extended periods at room temperature or slightly elevated temperatures.

  • Starting Material Purity: The precursor to this compound is often synthesized by oxidation of a methyl group. Incomplete control during this step could lead to over-oxidation, resulting in an impurity that carries through the synthesis[5]. Ensure the purity of your starting 2,6-difluorobenzoic acid derivative.

  • Storage: Store the final product under an inert atmosphere and protected from light to minimize slow oxidation over time. 2,6-Difluorobenzaldehyde, a related compound, is known to be air-sensitive[8].

Experimental Protocols

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

To effectively troubleshoot, a reliable analytical method to identify and quantify the main product and key impurities is essential.

Method Details:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Expected Elution Order (Hypothetical):

  • 2,6-Difluoroterephthalic acid (most polar)

  • 2,6-Difluorobenzoic acid

  • This compound (Product)

  • 1,3-Difluorobenzaldehyde (least polar)

This method provides a robust way to monitor reaction progress and assess the purity of the final product, guiding your troubleshooting efforts.

References

  • CN106748681A - A kind of method that 2,6 difluoro toluene continuous oxidation prepares 2,6 difluorobenzaldehydes - Google Patents.
  • The Synthesis Powerhouse: 2,6-Difluorobenzaldehyde as a Key Intermediate.
  • CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5 - Google Patents.
  • Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases - Wiley Online Library.
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google Patents.
  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH.
  • The Crucial Role of 2,6-Difluorobenzaldehyde in Modern Synthesis.
  • EP0635466A1 - Decarboxylation process - Google Patents.

Sources

Stability and degradation of 2,6-Difluoro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Difluoro-4-formylbenzoic acid

Welcome to the technical support guide for this compound (DFFBA). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and degradation of this versatile bifunctional molecule. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For optimal preservation of purity, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize contact with air and moisture.[1] Several suppliers recommend refrigeration (e.g., 4°C) for long-term storage.[2]

Q2: What are the primary safety precautions when handling this compound?

A2: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[3][4] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][5] The compound is classified as a skin and eye irritant and may cause respiratory irritation.[4][5] In case of contact, wash the affected skin area thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[3][4]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of DFFBA can be assessed using standard analytical techniques.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying and quantifying impurities, including potential degradation products. The expected molecular weight is approximately 186.11 g/mol .[6]

  • HPLC (High-Performance Liquid Chromatography): A primary method for quantitative purity assessment against a reference standard.

Q4: Is this molecule soluble in common organic solvents?

A4: While specific solubility data is not extensively published, based on its structure (a polar carboxylic acid and aldehyde on an aromatic ring), it is expected to have good solubility in polar aprotic solvents like DMSO, DMF, and THF, as well as alcohols like methanol and ethanol. Its solubility in non-polar solvents like hexanes is likely to be poor.

Troubleshooting Guide: Stability & Degradation Issues

This guide is structured in a problem-and-solution format to directly address challenges you may encounter during your experiments.

Problem 1: My reaction yield is low, and I observe gas bubbling when heating the reaction above 120°C.

  • Potential Cause: Thermal Decarboxylation. Aromatic carboxylic acids, especially when heated, can undergo decarboxylation to lose CO₂.[7] While benzoic acid itself is relatively stable, the presence of substituents can influence the reaction rate. Benzoic acids with electron-withdrawing groups have been shown to be more reactive towards decarboxylation in certain catalytic systems as they can stabilize the negative charge buildup in the transition state.[8]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the reaction protocol allows, reduce the temperature to minimize thermal stress on the carboxyl group.

    • Use a Milder Catalyst/Reagent System: Investigate alternative synthetic routes that proceed under milder conditions.

    • Confirm Degradation Product: Analyze your crude reaction mixture by GC-MS or LC-MS. The primary product of decarboxylation would be 2,6-difluorobenzaldehyde , which has a molecular weight of approximately 142.10 g/mol .

Problem 2: After workup or exposure to air, I see a new, more polar impurity by TLC/LC that I can't identify.

  • Potential Cause: Oxidation of the Aldehyde. Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, a reaction that can even occur slowly with atmospheric oxygen.[9] This is a very common transformation.[10][11] The presence of strong oxidizing agents in your reaction or workup will accelerate this process significantly.[12]

  • Troubleshooting Steps:

    • Maintain an Inert Atmosphere: Conduct your reaction and subsequent handling under an inert gas like nitrogen or argon to prevent air oxidation.

    • Avoid Unnecessary Oxidants: Scrutinize your protocol for any reagents that could act as oxidants for the aldehyde group.

    • Use Degassed Solvents: Solvents can contain dissolved oxygen. Using degassed solvents can help minimize this degradation pathway.

    • Confirm Degradation Product: The oxidation product is 2,6-difluoroterephthalic acid . This diacid will be significantly more polar than the starting material. Confirm its presence by LC-MS, looking for a mass corresponding to a molecular weight of approximately 202.11 g/mol (an increase of 16 amu from the addition of an oxygen atom).

Problem 3: My compound degrades when I use a strong base (e.g., concentrated NaOH) in my reaction or workup.

  • Potential Cause: Cannizzaro Reaction. Aromatic aldehydes that do not have an α-hydrogen, such as DFFBA, can undergo a disproportionation reaction in the presence of a strong base.[9] In this reaction, one molecule of the aldehyde is reduced to an alcohol, and another is oxidized to a carboxylic acid.[9]

  • Troubleshooting Steps:

    • Avoid Strong Bases: If possible, use a weaker, non-nucleophilic base (e.g., K₂CO₃, Et₃N) or perform the reaction under pH-neutral conditions.

    • Maintain Low Temperatures: If a strong base is unavoidable, keep the reaction temperature as low as possible to slow the rate of this side reaction.

    • Confirm Degradation Products: The Cannizzaro reaction would produce two new compounds: 2,6-difluoro-4-(hydroxymethyl)benzoic acid (the reduced product) and 2,6-difluoroterephthalic acid (the oxidized product). These can be identified by LC-MS.

Technical Deep Dive: Key Degradation Pathways

Understanding the chemical reactivity of the two functional groups in this compound is crucial for predicting its stability. The electron-withdrawing nature of the two fluorine atoms significantly influences the molecule's behavior.

Oxidation of the Formyl Group

The formyl (aldehyde) group is readily oxidized to a carboxylic acid. This is one of the most common degradation pathways for aldehydes.[13] The reaction proceeds by the addition of an oxygen atom and is facilitated by a wide range of oxidants, from atmospheric oxygen to reagents like potassium permanganate or chromic acid.[10]

Decarboxylation of the Carboxylic Acid Group

The removal of the carboxyl group as CO₂ is known as decarboxylation. For aromatic carboxylic acids, this typically requires high temperatures or the use of metal catalysts.[7][14] The reactivity towards decarboxylation is influenced by the electronic nature of other substituents on the aromatic ring.[8][15]

The diagram below illustrates the two primary degradation pathways discussed.

DegradationPathways cluster_main This compound (DFFBA) cluster_oxidation Oxidation Product cluster_decarboxylation Decarboxylation Product DFFBA DFFBA (C₈H₄F₂O₃) MW: 186.11 Diacid 2,6-Difluoroterephthalic Acid (C₈H₄F₂O₄) MW: 202.11 DFFBA->Diacid Oxidation (+ [O]) Aldehyde 2,6-Difluorobenzaldehyde (C₇H₄F₂O) MW: 142.10 DFFBA->Aldehyde Decarboxylation (- CO₂)

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 2,6-Difluoro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-formylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet challenging trifunctional building block. My goal is to move beyond simple protocols and provide a deeper understanding of the chemical causality behind common experimental issues, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

This molecule, with its sterically hindered and electronically influenced aldehyde, carboxylic acid, and difluorinated aromatic ring, presents a unique set of reactivity challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting the real-world problems encountered in the lab.

Part 1: Foundational Knowledge - Properties, Handling, and Storage

Before embarking on a reaction, a solid understanding of the reagent's characteristics is paramount.

FAQ: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties is the first step in experimental design. This compound is a solid at room temperature and possesses a unique combination of functional groups that dictate its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1242070-98-9 [1][2][3][4]
Molecular Formula C₈H₄F₂O₃ [1][2]
Molecular Weight 186.11 g/mol [1][2]
Appearance White to off-white solid
Purity Typically >95% [4]
Storage Inert atmosphere, room temperature
SMILES O=C(O)C1=C(F)C=C(C=O)C=C1F [2]

| InChIKey | KUZZMQQMBLSIOJ-UHFFFAOYSA-N |[1] |

FAQ: How should I handle and store this reagent to ensure its stability?

Proper storage is crucial for maintaining the integrity of the aldehyde functionality.

  • Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature. While it is generally stable, prolonged exposure to air can lead to the slow oxidation of the aldehyde group to a second carboxylic acid, forming 2,6-difluoroterephthalic acid.

  • Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Part 2: Troubleshooting Reductive Amination Reactions

Reductive amination is one of the most common applications for this molecule, serving as a gateway to a vast array of amine-containing derivatives. However, the interplay between the three functional groups can lead to several challenges.

Q1: My reductive amination reaction has stalled, showing low conversion to the desired amine. What is the likely cause?

This is a frequent issue and often points to problems in the initial, reversible imine formation step rather than the reduction itself.

Causality: The electrophilicity of the aldehyde is reduced by the electron-withdrawing fluorine atoms, and the reaction medium's pH is critical. The formation of the hemiaminal intermediate and its subsequent dehydration to the imine are both pH-dependent.[5] An incorrect pH can stall the reaction. Furthermore, unreacted primary amines can compete with the desired secondary amine product in reacting with the starting aldehyde.

Troubleshooting Workflow:

G cluster_imine Troubleshoot Imine Formation cluster_reduction Troubleshoot Reduction Step start Low Conversion in Reductive Amination check_imine Step 1: Verify Imine Formation (Monitor by NMR or LC-MS) start->check_imine no_imine No/Low Imine Detected check_imine->no_imine  Problem Here yes_imine Imine Forms, but Amine Product is Low check_imine->yes_imine  Problem Here ph_issue A) Check pH (Aim for pH 4-6) no_imine->ph_issue reducer_choice D) Change Reducing Agent (NaBH(OAc)₃ is often superior) yes_imine->reducer_choice h2o_removal B) Add Dehydrating Agent (e.g., MgSO₄, molecular sieves) reagent_equiv C) Increase Amine Equivalents (Use 1.2-1.5 eq.) temp_issue E) Increase Temperature (e.g., from RT to 40-50 °C)

Caption: Troubleshooting workflow for reductive amination.

Solutions:

  • Optimize pH: For amines that are not strongly basic, the addition of a mild acid catalyst like acetic acid is often necessary to facilitate dehydration of the hemiaminal. A common system is an acetate buffer.[6]

  • Remove Water: The equilibrium can be shifted towards the imine by removing water as it forms. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is milder than sodium cyanoborohydride (NaBH₃CN) and does not require strictly acidic conditions.[5] It can often reduce the imine in situ as it forms, preventing side reactions.

  • Monitor Imine Formation: Before adding the reducing agent, allow the aldehyde and amine to stir for 1-2 hours and confirm imine formation via TLC or LC-MS. This decouples the two steps of the process for easier troubleshooting.

Q2: I am observing a significant amount of a byproduct corresponding to the reduction of the aldehyde to an alcohol. How can I prevent this?

This indicates that the reducing agent is reacting with the starting aldehyde faster than with the formed imine.

Causality: Harsher reducing agents like sodium borohydride (NaBH₄) will readily reduce aldehydes, especially at non-neutral pH. Even NaBH(OAc)₃ can cause this side reaction if the imine concentration is too low.

Solutions:

  • Use a More Selective Reducing Agent: NaBH(OAc)₃ is generally selective for imines over aldehydes. If alcohol formation is still an issue, ensure the imine has pre-formed before adding the reducing agent.

  • Control Stoichiometry: Add the reducing agent portion-wise to maintain a low instantaneous concentration, favoring the reaction with the more electrophilic imine.

  • Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.

Part 3: Troubleshooting Palladium Cross-Coupling Reactions

The difluorinated ring system is a common substrate for reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings to build molecular complexity.

Q3: My Suzuki coupling reaction is sluggish or fails completely. What are the key parameters to investigate?

A failed Suzuki coupling is often a multifactorial problem involving the catalyst, base, solvent, and reaction setup.[7][8][9]

Causality: While aryl fluorides are generally unreactive in Suzuki couplings, this substrate is typically used by converting the carboxylic acid to a halide or triflate, or by using a different starting material where the 4-position is a halide (e.g., 4-bromo-2,6-difluorobenzoic acid). Assuming you are using a halide at the 4-position, the electron-withdrawing nature of the fluorines and the carboxylate group can influence the oxidative addition step. The choice of ligand on the palladium catalyst is critical to overcome these electronic effects and potential steric hindrance.[10]

Table 2: Recommended Conditions for Suzuki Coupling of Challenging Aryl Halides

Parameter Recommendation Rationale & Key Considerations
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, or modern Buchwald G3/G4 precatalysts Pd(PPh₃)₄ is a reliable starting point.[7] Buchwald precatalysts are highly active and excellent for challenging substrates.[8][11]
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos) or PPh₃ Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ The base's strength and solubility are critical. K₃PO₄ is a strong, effective base.[8] An aqueous solution of the base is often required for efficient transmetalation.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF A polar, often aqueous, solvent system is necessary to dissolve the inorganic base and facilitate the transmetalation step.[7]

| Atmosphere | Rigorously Degassed (Inert) | Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and promoting boronic acid homocoupling.[10] |

Q4: My main side product is the homocoupling of my boronic acid. What's wrong?

This is a classic symptom of an improperly deoxygenated reaction.

Causality: The presence of molecular oxygen facilitates an oxidative pathway that leads to the dimerization of the boronic acid, consuming it and reducing the yield of the desired cross-coupled product. It can also damage the Pd(0) catalyst.[10]

Solutions:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The most effective method is three freeze-pump-thaw cycles. Sparging with argon or nitrogen for 30-60 minutes is a good alternative.[10]

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas. Use Schlenk line techniques for the best results.

  • Use a Pd(0) Source: Using a precatalyst that is already in the Pd(0) oxidation state, like Pd(PPh₃)₄, can sometimes mitigate issues seen with Pd(II) sources that require in situ reduction.[10]

G cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_products Products ArX Ar-X (Your Substrate) Desired Desired Product (Ar-Ar') ArX->Desired ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Desired Homocoupling Side Product (Ar'-Ar') ArBOH->Homocoupling Pd Pd(0) Catalyst Pd->Desired O2 Oxygen (Contaminant) Pd->O2 Deactivates Base Base (e.g., K₂CO₃) Base->Desired O2->Homocoupling Promotes

Sources

Technical Support Center: Purification of 2,6-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with 2,6-Difluoro-4-formylbenzoic acid (DFFA). Achieving high purity of this intermediate is critical for successful downstream applications. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the purification process. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Initial Purity Assessment & Common Impurities

Before attempting any purification, a thorough assessment of the crude material is essential. This initial analysis informs the selection of the most effective purification strategy.

FAQ: How do I perform an initial assessment of my this compound purity?

A multi-pronged approach is recommended to build a comprehensive purity profile.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique to visualize the number of components in your sample.[1] Spot your crude material on a silica gel plate and elute with a solvent system like ethyl acetate/hexane. The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative view, HPLC is the preferred method. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile and water with 0.1% formic or phosphoric acid to suppress ionization) will provide excellent separation of aromatic carboxylic acids.[2][3] Purity can be estimated by the relative area of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: An NMR spectrum can quickly reveal the presence of impurities with distinct proton signals, such as residual solvents or unreacted starting materials. The synthesis of a similar compound, 3,5-difluoro-4-formylbenzoic acid, was characterized by ¹H NMR.[4]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.[5]

FAQ: What are the likely impurities in my sample of this compound?

Impurities in DFFA typically originate from the synthetic route. A common synthesis involves the formylation of a difluorobenzoic acid precursor.[4] Based on this, potential impurities include:

  • Unreacted Starting Materials: Such as 2,6-difluorobenzoic acid.

  • Reagents: Residuals from the reaction, such as organolithium species byproducts or quenching acids.[4]

  • Side-Products: Isomeric byproducts or products of incomplete formylation. It is known that separating different difluorobenzoic acid isomers can be challenging.[6]

  • Solvents: Residual solvents used during the reaction or initial workup, such as ethyl acetate, hexane, or tetrahydrofuran derivatives.[4]

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which could form a dicarboxylic acid impurity. Forced degradation studies often involve acid/base hydrolysis, oxidation, and thermal stress to identify potential degradation pathways.[7]

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like DFFA, especially on a larger scale. Its success hinges on selecting the appropriate solvent system.

FAQ: My recrystallization failed to yield a pure product or had poor recovery. What went wrong?

Several factors can undermine a recrystallization procedure:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, recovery will be low. If it's insoluble even when hot, it's not a suitable solvent.

  • Cooling Too Quickly: Rapid cooling traps impurities within the crystal lattice. Slow, undisturbed cooling is crucial for forming pure crystals.[8]

  • Using Too Much Solvent: This is the most common error. Using an excessive amount of solvent will keep the compound dissolved even after cooling, leading to very low or no recovery. The goal is to create a saturated solution at the solvent's boiling point.[8]

  • Insoluble Impurities: If a solid impurity is insoluble in the hot solvent, it should be removed by hot filtration before the cooling step.

Protocol 1: Optimized Recrystallization of this compound

This protocol utilizes a mixed-solvent system, a common and effective strategy for aromatic acids.[4]

Principle: The compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (an anti-solvent) is added to decrease its solubility and induce crystallization.

Materials:

  • Crude this compound

  • Ethyl Acetate (Good Solvent)

  • Hexane or Heptane (Poor Solvent/Anti-solvent)

  • Erlenmeyer Flask

  • Hot Plate with Magnetic Stirring

  • Buchner Funnel and Filtering Flask

Procedure:

  • Place the crude DFFA in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Start with a small volume and add more only if necessary. The goal is a concentrated solution.

  • Once fully dissolved, remove the flask from the heat.

  • Slowly add hexane dropwise while stirring. You will observe the solution becoming cloudy (turbid). This is the point of saturation.

  • Gently heat the solution again until it becomes clear.

  • Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath for at least one hour to maximize crystal formation.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Section 3: Troubleshooting Column Chromatography

When recrystallization is ineffective, typically due to impurities with similar solubility profiles, flash column chromatography is the next logical step.

FAQ: My compound is streaking or "tailing" on the silica gel column. How can I fix this?

Streaking is a common issue when purifying acidic compounds like DFFA on standard silica gel.

Causality: The acidic protons of the carboxylic acid and the silanol groups on the silica surface engage in strong, non-ideal interactions. This leads to poor separation and broad, tailing peaks.

Solution: To mitigate this, the acidity of the mobile phase must be increased to suppress the ionization of the carboxylic acid.

  • Add Acetic or Formic Acid: Incorporating a small amount (0.5-1%) of a volatile acid like acetic or formic acid into your eluent system (e.g., ethyl acetate/hexane) is highly effective. This keeps the DFFA in its protonated, less polar state, leading to sharper bands and better separation.

  • Consider Triethylamine for Basic Impurities: If you are trying to separate your acidic product from a basic impurity, adding a small amount of triethylamine can help the basic compound move more effectively, though this is less common for purifying an acid.[9] For an acidic compound, adding acid to the eluent is the standard approach.

Protocol 2: Flash Column Chromatography of DFFA

Principle: The components of the mixture are separated based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. More polar compounds interact more strongly with the silica and elute later.

Materials:

  • Crude DFFA adsorbed onto a small amount of silica gel

  • Silica Gel (for column packing)

  • Mobile Phase: Hexane/Ethyl Acetate mixture (e.g., starting with 70:30) + 0.5% Acetic Acid

  • Glass Column, Collection Tubes, TLC plates

Procedure:

  • Determine Eluent System: Use TLC to find a solvent ratio that gives your product an Rf value of approximately 0.3-0.4. Ensure 0.5% acetic acid is included in the test solvents.

  • Pack the Column: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Load the Sample: Dissolve your crude product in a minimal amount of a polar solvent (like acetone), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Run the Column: Start eluting with the mobile phase. You can use a gradient elution, gradually increasing the polarity (increasing the percentage of ethyl acetate) to elute your compound after less polar impurities have passed through.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Data Summary & Workflow Visualization

Choosing the right purification method depends on the scale, impurity profile, and required purity level.

Data Presentation: Comparison of Purification Methods
MethodPrincipleProsConsBest For...
Recrystallization Differential solubility of the compound and impurities in a solvent system at different temperatures.Scalable, cost-effective, can yield very high purity material.Not effective for impurities with similar solubility; potential for low recovery.Removing small amounts of impurities from a large batch of crystalline solid.
Acid-Base Extraction Separation based on the acidic nature of the compound, moving it between immiscible organic and aqueous phases.[10]Excellent for removing neutral or basic impurities; simple and fast.Will not separate other acidic impurities; requires use of aqueous solutions.Initial cleanup of crude material to remove non-acidic byproducts.
Column Chromatography Separation based on differential adsorption to a solid stationary phase.Highly versatile, can separate compounds with very similar properties.Labor-intensive, requires significant solvent volumes, less scalable than recrystallization.Separating complex mixtures or impurities with similar polarity and solubility.
Preparative HPLC High-resolution chromatographic separation on a preparative scale.[2]Highest resolution separation, capable of separating very closely related isomers.Expensive, low throughput, requires specialized equipment.Final polishing of small quantities to achieve >99.5% purity for analytical standards.
Experimental Workflow Visualization

The following diagram illustrates a typical decision-making workflow for purifying this compound.

PurificationWorkflow cluster_start cluster_analysis Analysis cluster_purification Purification cluster_end Start Crude DFFA Sample AssessPurity Assess Purity (TLC, HPLC, NMR) Start->AssessPurity IsPure Purity > 98%? AssessPurity->IsPure ChooseMethod Impurity Profile? IsPure->ChooseMethod No FinalProduct Pure DFFA IsPure->FinalProduct Yes Recrystallize Recrystallization ChooseMethod->Recrystallize Crystalline Solid, Minor Impurities ColumnChrom Column Chromatography ChooseMethod->ColumnChrom Similar Polarity Impurities AcidBase Acid-Base Extraction ChooseMethod->AcidBase Neutral/Basic Impurities Reassess Re-assess Purity Recrystallize->Reassess ColumnChrom->Reassess AcidBase->Reassess Reassess->IsPure

Caption: Decision workflow for purification of this compound.

Logical Relationship Diagram

This diagram shows the logical relationships between problems encountered during purification and their corresponding scientific solutions.

TroubleshootingLogic Problem Problem Poor Recrystallization Recovery Column Streaking (Tailing) Multiple Acidic Impurities Cause Underlying Cause Compound too soluble (excess solvent) Strong Acid-Silanol Interaction Similar pKa and Polarity Problem:s->Cause:n Solution Scientific Solution Use minimal hot solvent / Add anti-solvent Suppress analyte ionization (add acid to eluent) High-Resolution Technique (Prep-HPLC) Cause:s->Solution:n

Caption: Relationship between common problems, causes, and solutions in DFFA purification.

References

  • Kwiecień, A., Tautt, J., & Kaps, A. (2002).
  • ChemicalBook. (n.d.). 4-CARBOXY-2,6-DIFLUOROBENZALDEHYDE synthesis.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Tan, Y. N., & Lee, H. K. (2013). Ion Exclusion Chromatography of Aromatic Acids.
  • Kaliszan, R., & Wiczling, P. (2002). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?
  • Merey, H. A., & Zaazaa, H. E. (n.d.).
  • Google Patents. (n.d.). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
  • BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Commercial 2,6-Dihydroxybenzoic Acid.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • Bakshi, M., & Singh, S. (2002). Forced degradation as an integral part of HPLC stability-indicating method development. TrAC Trends in Analytical Chemistry.
  • Vanderbilt University Mass Spectrometry Research Center. (n.d.). Recrystallization of SA CHCA DHB.

Sources

Technical Support Center: Alternative Solvents for 2,6-Difluoro-4-formylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-formylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their reaction conditions by exploring alternative and greener solvent systems. Given the trifunctional nature of this important building block, selecting the right solvent is critical for controlling selectivity, enhancing reaction rates, and improving the overall sustainability of your process.

This document provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during key transformations of this compound.

Section 1: General Solvent Selection FAQs

Before diving into specific reaction types, let's address some common high-level questions regarding solvent choice.

Q1: My protocols for similar compounds heavily rely on DMF and NMP. Why should I consider an alternative for this compound?

A1: While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are effective polar aprotic solvents for many reactions, they are facing increasing regulatory scrutiny. Both are classified as substances of very high concern (SVHC) due to their reproductive toxicity (H360).[1] Moving to safer alternatives not only aligns with green chemistry principles but also future-proofs your processes against stricter regulations. Furthermore, some solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as an unwanted nucleophile, leading to side products.[2][3]

Q2: What are the most critical parameters to consider when selecting a replacement solvent?

A2: The ideal solvent must fulfill several criteria, and the choice is always a trade-off. Key parameters include:

  • Solubilizing Power: Both starting materials and key intermediates must be sufficiently soluble.

  • Boiling Point: The solvent's boiling point must be appropriate for the required reaction temperature. A higher boiling point is beneficial for high-temperature reactions but can make solvent removal difficult.

  • Chemical Inertness: The solvent should not react with reagents, intermediates, or products.

  • Aprotic vs. Protic: For reactions involving strong bases or anionic nucleophiles, such as Nucleophilic Aromatic Substitution (SNAr), polar aprotic solvents are generally required to avoid solvating and deactivating the nucleophile.[2]

  • Downstream Processing: Consider ease of removal (distillation), water miscibility for aqueous workups, and potential for recycling.

  • Safety & Environmental Profile: Evaluate toxicity, flammability, and biodegradability.

Below is a decision-making workflow for solvent selection.

start_node Define Reaction Requirements (Temp, Reagents, Scale) snar_check Is the primary reaction SNAr? start_node->snar_check aldehyde_check Is the primary reaction on the aldehyde (e.g., Reductive Amination)? snar_check->aldehyde_check No aprotic_polar Select Polar Aprotic Solvent snar_check->aprotic_polar Yes other_solvents Consider Greener Ethereal or Alcoholic Solvents aldehyde_check->other_solvents Yes dmso DMSO: High reactivity, good EHS profile, but thermal hazard risk. aprotic_polar->dmso cyrene Cyrene™: Bio-derived, excellent alternative, but base stability is a concern. aprotic_polar->cyrene other_aprotic Other Options: Sulfolane, NBP aprotic_polar->other_aprotic me_thf 2-MeTHF: Bio-derived, good for reductive amination, low water miscibility. other_solvents->me_thf alcohols Alcohols (MeOH, EtOH): Green options, but can participate in side reactions. other_solvents->alcohols

Caption: Solvent selection workflow.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The two fluorine atoms in this compound are highly activated towards SNAr by the ortho- and para-directing electron-withdrawing groups (aldehyde and carboxylic acid). This is the most common and powerful transformation for this substrate.

FAQ 1: My SNAr reaction with an amine nucleophile is sluggish and gives low yield in acetonitrile. What is the problem?

Answer: The issue is likely solvent polarity and its ability to stabilize the charged intermediate. The rate-determining step in an SNAr reaction is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[4][5] Polar aprotic solvents are crucial because they can stabilize this charged intermediate without strongly solvating the anionic nucleophile, leaving it "naked" and highly reactive.[6] Acetonitrile, while polar, is often insufficient for less reactive nucleophiles.

Troubleshooting Guide: Boosting SNAr Reactivity

  • Solvent Choice is Key: Switch to a more effective polar aprotic solvent. Dimethyl sulfoxide (DMSO) is an excellent and widely used choice that often provides significant rate enhancements compared to other solvents.[7][6][8]

  • Consider a Greener Alternative: Dihydrolevoglucosenone (Cyrene™) is a bio-based solvent designed to replace DMF and NMP.[9][10] It has shown comparable or even superior performance to traditional solvents in SNAr reactions.[11][12]

  • Base Selection: Ensure your base is strong enough to deprotonate the nucleophile (if required) but not so strong that it reacts with the solvent. For amine nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For alcohol nucleophiles, a stronger base like NaH or KHMDS is needed.

Data Comparison: Common Solvents for SNAr

SolventBoiling Point (°C)Dipole Moment (D)Key AdvantagesKey Disadvantages
DMF1533.82Well-understood, good solubilizerReproductive toxicity (H360)[1], can decompose
NMP2024.09High boiling point, good solubilizerReproductive toxicity (H360)[1]
DMSO 1893.96Excellent rate acceleration[6], good EHS profileCan be difficult to remove, thermal hazard risk[7]
Cyrene™ 227~4.0Bio-derived[9], high boiling point, water-miscibleUnstable with strong bases (e.g., alkoxides)[11][13], potential for polymerization

FAQ 2: I am attempting a selective mono-substitution on this compound, but I'm getting a significant amount of the di-substituted product. How can I improve selectivity?

Answer: This is a common challenge when the product of the first substitution is still reactive towards a second. While the electronic activation is slightly reduced after the first SNAr, over-reaction can occur with highly reactive nucleophiles or harsh conditions.

Troubleshooting Guide: Controlling Selectivity

  • Stoichiometry: Carefully control the stoichiometry of your nucleophile. Use of 1.0-1.1 equivalents is recommended.

  • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. The activation energy for the second substitution is likely higher, so lowering the temperature will favor the mono-substitution product.

  • Solvent Dilution: While polar aprotic solvents accelerate the reaction, using them in high concentrations can sometimes lead to over-reaction.[13] Consider diluting the primary SNAr solvent (like DMSO) with a less polar, inert co-solvent like toluene or 2-MeTHF. This can temper the reactivity.

  • Choice of Base: Use the mildest base necessary to achieve the reaction. A very strong base can increase the concentration and reactivity of the nucleophile, promoting di-substitution.

start_node Low Yield or Incomplete SNAr Reaction check_solvent Is solvent a high-polarity aprotic (DMSO, Cyrene, DMF)? start_node->check_solvent check_temp Is temperature optimized? check_solvent->check_temp Yes change_solvent Switch to DMSO or Cyrene™ for better rate acceleration. check_solvent->change_solvent No check_base Is the base appropriate for the nucleophile? check_temp->check_base Yes increase_temp Gradually increase temperature. Monitor for side products. check_temp->increase_temp No stronger_base Use a stronger base (e.g., NaH for alcohols) or ensure anhydrous conditions. check_base->stronger_base No success Reaction Optimized check_base->success Yes change_solvent->check_temp increase_temp->check_base stronger_base->success

Caption: Troubleshooting workflow for low SNAr yield.

Section 3: Alternative Solvents for Aldehyde-Specific Reactions

The formyl group is a versatile handle for transformations like reductive amination, Wittig reactions, and condensations. Traditional solvents for these reactions often include chlorinated hydrocarbons like 1,2-dichloroethane (DCE) or ethers like THF, which have environmental and safety drawbacks.

FAQ 3: I need to perform a reductive amination on the aldehyde. Can I replace hazardous solvents like DCE or DMF?

Answer: Absolutely. Many reductive aminations previously run in chlorinated solvents or DMF can be effectively performed in greener alternatives.[14] The key is to choose a solvent that is compatible with both the imine formation step and the reducing agent.

Troubleshooting Guide: Greener Reductive Amination

  • Solvent Selection:

    • 2-Methyltetrahydrofuran (2-MeTHF): This is an excellent bio-based alternative to THF and chlorinated solvents.[15][16] It has lower water miscibility than THF, which can simplify workup and product isolation.[17][18] It has been successfully used as a solvent for reductive amination processes.[17]

    • Alcohols (Methanol, Ethanol): These are green and effective solvents, particularly when using borohydride-based reducing agents.[19][20] However, be cautious: reactive primary or secondary alcohols can sometimes be oxidized by certain catalysts, generating aldehyde impurities that lead to side products.[14] Methanol is often identified as an excellent choice for reductive aminations.[21]

    • Ethyl Acetate (EtOAc): Another greener option that has been shown to be effective for many reductive aminations.[14]

  • Water Removal: The formation of the imine intermediate generates water. In some cases, removing this water (e.g., with a Dean-Stark trap or molecular sieves) can drive the equilibrium and improve yields, especially with less reactive amines or aldehydes. 2-MeTHF's ability to form a low-boiling azeotrope with water can be advantageous for azeotropic drying.[17]

  • Reducing Agent Compatibility: Ensure your chosen solvent is compatible with your reducing agent. Ethereal solvents like 2-MeTHF are compatible with a wide range of reagents, including sodium triacetoxyborohydride (STAB) and sodium borohydride.

Experimental Protocol: Reductive Amination in 2-MeTHF

This protocol provides a general workflow for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the desired primary amine (1.1 eq).

  • Solvent Addition: Add 2-Methyltetrahydrofuran (2-MeTHF) to achieve a concentration of approximately 0.2-0.5 M.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by TLC or LC-MS. Optional: Add 3Å molecular sieves to absorb the water formed.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as determined by analytical monitoring.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with 2-MeTHF or another suitable solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

References

  • Perna, F. M., et al. (2020). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. European Journal of Organic Chemistry.
  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress.
  • Aycock, D. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development.
  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. WordPress.
  • Iannicelli, M., et al. (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. Molecules.
  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. GCTLC.
  • Hülsmann, M., et al. (2023). Stable and Continuous Production of Amines via Reductive Amination in a Green Switchable Solvent System with Efficient Water Removal. ACS Sustainable Chemistry & Engineering.
  • Li, C., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules.
  • Nagy, B., et al. (2023). Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. Catalysts.
  • Gîrbea, A., et al. (2022). Cyrene: a bio-based novel and sustainable solvent for organic synthesis. Green Chemistry.
  • Miles, W. H., et al. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fisher Scientific.
  • gChem Global. (n.d.). SNAr Comparative Reaction. gChem Global.
  • Kaur, H., et al. (2018). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. Computational and Theoretical Chemistry.
  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications.
  • Wang, C., et al. (2019). A remarkable solvent effect on reductive amination of ketones. ResearchGate.
  • Priya, S. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate.
  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem.
  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in S-based Solvents. WordPress.
  • de Gonzalo, G., & Alcántara, A. R. (2021). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Current Green Chemistry.
  • Sharma, G., et al. (2024). Recent advances in the application of 2-methyltetrahydrofuran (2-MeTHF) in sustainable organic synthesis. Green Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. WordPress.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute.
  • ACS Green Chemistry Institute. (2021). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress.

Sources

Technical Support Center: Synthesis of 2,6-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-difluoro-4-formylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, with a critical focus on the role of temperature control in achieving high yield and purity.

Introduction: The Criticality of Temperature in Directed Ortho-Metalation

The synthesis of this compound is most effectively achieved via a directed ortho-metalation (DoM) strategy, specifically through the lithiation of a suitable precursor like 3,5-difluorobenzoic acid. In this pathway, the carboxylic acid group, after in-situ deprotonation by an organolithium base, directs a second deprotonation (lithiation) to the C4 position. This highly reactive organolithium intermediate is then quenched with a formylating agent.

Success in this synthesis is fundamentally governed by temperature control . The reactions involved are highly exothermic and the intermediates are often thermally unstable. Failure to maintain precise low-temperature conditions can lead to a cascade of side reactions, significantly reducing yield and complicating purification. This guide will dissect the causality behind these temperature dependencies and provide actionable protocols to mitigate these risks.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on temperature-related problems.

Q1: My reaction yield is very low, and I'm recovering mostly my starting material (3,5-difluorobenzoic acid). What went wrong?

A1: This issue almost always points to incomplete lithiation. Several temperature-related factors are at play:

  • Insufficient Cooling During n-BuLi Addition: The reaction between n-butyllithium (n-BuLi) and the acidic protons (first the carboxylic acid, then the aromatic C-H) is highly exothermic. If the addition is too fast or the cooling bath is inefficient, localized heating occurs. This can cause the n-BuLi to decompose or react with the solvent (especially THF, which can be cleaved at temperatures above -20 °C).

  • Reaction Temperature Too High: The formation of the desired C4-lithiated dianion is under kinetic control . This means it is the fastest product to form at very low temperatures (e.g., -78 °C). If the temperature is allowed to rise, the reaction may reverse, or a more thermodynamically stable, but undesired, side-product could form. At insufficiently low temperatures, the rate of lithiation may be too slow to complete within the given timeframe.

  • Premature Quenching: If the formylating agent is added before the lithiation is complete, it will be quenched by any remaining n-BuLi, leading to low conversion of the starting material.

Troubleshooting Steps:

  • Verify Cooling Bath Integrity: Ensure your dry ice/acetone or cryocooler can maintain a stable internal reaction temperature of -78 °C.

  • Slow Reagent Addition: Add the n-BuLi solution dropwise via a syringe pump, ensuring the internal temperature does not rise above -65 °C[1].

  • Allow Sufficient Reaction Time: After adding n-BuLi, allow the reaction to stir at -78 °C for the recommended time (e.g., 1.5 hours) to ensure complete formation of the dianion[1].

Q2: I'm seeing multiple spots on my TLC/LC-MS after workup, none of which is my desired product. What are these impurities?

A2: The formation of multiple byproducts is a classic sign of loss of temperature control, leading to a loss of regioselectivity and other side reactions.

  • Cause - Overheating during Lithiation: If the temperature rises significantly above the optimal -78 °C, the kinetic control is lost. While the C4 position is activated by both fluorine atoms, extreme temperatures could promote lithiation at other positions or decomposition of the lithiated intermediate.

  • Cause - Overheating during Formylation: The quench with the formylating agent (e.g., methyl formate or DMF) is also exothermic. Uncontrolled addition can raise the temperature, causing the highly nucleophilic lithiated species to react with the newly formed aldehyde product or undergo other condensation reactions.

  • Cause - Benzyne Formation: In some cases involving ortho-lithiated haloarenes, elimination of lithium halide can occur at elevated temperatures, leading to the formation of a highly reactive benzyne intermediate. This would then react non-selectively with any available nucleophiles.

Troubleshooting Workflow:

G start Multiple Impurities Observed temp_check Was Internal Temperature Maintained Below -65°C During Additions? start->temp_check no_temp Likely Cause: Loss of Kinetic Control, Side Reactions, or Intermediate Decomposition. temp_check->no_temp No yes_temp Proceed to Next Check temp_check->yes_temp Yes stir_check Was Stirring Efficient Throughout the Reaction? no_stir Likely Cause: Localized Hotspots Leading to Side Reactions. stir_check->no_stir No yes_stir Proceed to Next Check stir_check->yes_stir Yes quench_check Was the Quench Performed Slowly at Low Temperature? no_quench Likely Cause: Over-addition or Condensation Reactions. quench_check->no_quench No solution Solution: - Use Syringe Pump for Additions - Improve Cooling Bath Efficiency - Ensure Vigorous Stirring - Dilute Reagents if Necessary quench_check->solution Yes (Problem Solved) no_temp->solution yes_temp->stir_check no_stir->solution yes_stir->quench_check no_quench->solution G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 3,5-Difluorobenzoic Acid & TMEDA in Anhydrous 2-MeTHF B 2. Cool Reactor to -78°C A->B C 3. Add n-BuLi Dropwise (Maintain T < -65°C) B->C D 4. Stir at -78°C for 1.5h (Dianion Formation) C->D E 5. Add Methyl Formate Dropwise (Maintain T < -65°C) D->E F 6. Warm to Room Temp & Stir Overnight E->F G 7. Cool to 0°C & Quench with Aqueous HCl F->G H 8. Separate Phases & Extract Aqueous Layer G->H I 9. Combine Organics, Dry & Concentrate H->I J 10. Recrystallize to Obtain Pure Product I->J

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Procedure:

  • Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), charge a flame-dried, multi-necked flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, and a rubber septum with 3,5-difluorobenzoic acid and anhydrous 2-methyltetrahydrofuran (2-MeTHF). Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (approx. 2.2 equivalents).

  • Initial Cooling: Cool the resulting solution to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, ~2.4 equivalents, 2.5 M in hexanes) dropwise via a syringe pump. Critically, the rate of addition must be controlled to ensure the internal reaction temperature does not exceed -65 °C.

  • Dianion Formation: After the addition is complete, continue to stir the reaction mixture at -78 °C for 1.5 hours.

  • Formylation: Add anhydrous methyl formate (~2.1 equivalents) dropwise, again ensuring the internal temperature is maintained below -65 °C.

  • Warming: After the addition of methyl formate, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 18 hours).

  • Workup: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding 6 M aqueous hydrochloric acid until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer multiple times with 2-MeTHF.

  • Isolation: Combine all organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Alternative Synthetic Routes: Temperature Considerations

While directed ortho-metalation is the preferred method, other formylation techniques exist. Their applicability may be limited for this specific substrate, but understanding their temperature control is still valuable.

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (e.g., POCl₃/DMF) to formylate electron-rich arenes. The reaction temperature can range from below 0 °C to 80 °C, depending on the substrate's reactivity.[2] For an electron-deficient ring like difluorobenzoic acid, higher temperatures would likely be required, increasing the risk of thermal hazards and decomposition.[2] Careful calorimetric studies are recommended before attempting this on a large scale.

  • Grignard-based Formylation: This would involve forming a Grignard reagent from a brominated precursor (e.g., 4-bromo-3,5-difluorobenzoic acid derivative) and quenching it with a formylating agent. The formation of functionalized Grignard reagents often requires very low temperatures (-78 °C) to prevent reaction with the functional groups on the molecule itself. The subsequent quench is also exothermic and requires strict temperature control.

References

  • Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (19), 2453-2458. [Link]
  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
  • Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]
  • Bollyn, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996. [Link]

Sources

Technical Support Center: Catalyst Selection for 2,6-Difluoro-4-formylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 2,6-Difluoro-4-formylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic complexities of this versatile yet challenging building block. The unique trifunctional nature of this molecule—featuring sterically demanding and electron-withdrawing ortho-fluorines, a reactive aldehyde, and a potentially catalyst-coordinating carboxylic acid—requires careful consideration of catalyst systems and reaction conditions.

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. We will delve into the causality behind experimental choices to empower you to not only solve immediate problems but also to intelligently design future reactions.

Troubleshooting Guide 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds. However, with a substrate like this compound (or its halo-derivatives), several hurdles can arise. The primary challenges are often slow or failed oxidative addition due to the electron-deficient nature of the ring and catalyst inhibition by the carboxylate or aldehyde moieties.[1][2]

Q1: My Suzuki coupling reaction with a 4-bromo-2,6-difluorobenzoic acid derivative has stalled or shows very low yield. What are the first parameters to investigate?

When a Suzuki coupling fails with this substrate class, a systematic diagnosis is essential. Low yields can often be traced back to one of three areas: reagent integrity, the catalytic system, or the reaction environment.[3]

Initial Diagnostic Workflow:

start Low Yield Observed reagents Step 1: Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->reagents Always start here atmosphere Step 2: Confirm Inert Atmosphere (Proper Degassing, N₂/Ar Purge) reagents->atmosphere catalyst Step 3: Re-evaluate Catalyst System (Precatalyst, Ligand, Base Choice) atmosphere->catalyst cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Precatalyst Pd(II) Precatalyst (e.g., XPhos-G3) Active_Catalyst Active Pd(0)L Precatalyst->Active_Catalyst  Base/Reduction OxAdd Oxidative Addition Active_Catalyst->OxAdd Ar-X Transmetal Transmetalation OxAdd->Transmetal Ar'-B(OR)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Active_Catalyst Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle with precatalyst activation.

Troubleshooting Guide 2: C-H Functionalization Reactions

Direct C-H functionalization is a powerful, atom-economical strategy for modifying the this compound core, typically at the C3 and C5 positions. The ortho-fluorine atoms enhance the acidity of these C-H bonds, making them more susceptible to activation by transition metals. [4][5]

Q3: I am attempting a direct arylation at the C3/C5 position but observe a complex mixture of products or no reaction. What catalyst system is recommended?

For this transformation, palladium catalysis is again a leading choice, but the mechanism and optimal conditions differ from cross-coupling. The reaction often proceeds through a concerted metalation-deprotonation (CMD) pathway, where a Pd(II) salt is the active catalyst.

Key Parameters for C-H Functionalization:

  • Catalyst : A Pd(II) source like Pd(OAc)₂ or Pd(TFA)₂ is a common starting point.

  • Ligand : While some reactions are ligandless, a monodentate ligand like a bulky phosphine or an N-heterocyclic carbene (NHC) can be beneficial. For C-H activations involving fluoroarenes, ligands that can stabilize the electron-deficient metal center are crucial. [5]* Oxidant : These reactions are often oxidative, requiring a terminal oxidant to regenerate the active Pd(II) catalyst. Molecular oxygen (O₂) or a stoichiometric oxidant like Cu(OAc)₂ or benzoquinone (BQ) can be used. [6]* Solvent : High-boiling polar aprotic solvents like DMF or DMA are common, but acidic solvents like acetic acid (AcOH) are also frequently employed as they can assist in the C-H activation step.

Experimental Protocol: Directed C-H Arylation (General Starting Point)

  • Vessel Preparation : To an oven-dried pressure vessel or Schlenk tube, add this compound (1.0 equiv.), the aryl coupling partner (e.g., benzene, 10-20 equiv.), Pd(OAc)₂ (5-10 mol%), and any ligand (10-20 mol%).

  • Solvent and Additives : Add the chosen solvent (e.g., AcOH) and the oxidant (e.g., benzoquinone, 2.0 equiv.).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen). If using O₂ as the oxidant, a balloon of O₂ or an air atmosphere may be used, depending on the specific literature procedure.

  • Reaction : Heat the mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring for 12-24 hours.

  • Monitoring : Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or GC-MS. [7]

Frequently Asked Questions (FAQs)

Q4: The carboxylic acid group appears to be inhibiting my palladium-catalyzed reaction. What strategies can I employ to mitigate this?

Catalyst inhibition by carboxylic acids is a known issue, as the carboxylate can coordinate to the metal center and form inactive or less active species. [8]

  • Strategy 1: Esterification (Recommended) Before attempting the cross-coupling, convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) via Fischer esterification or by using a reagent like TMS-diazomethane. The ester is significantly less coordinating and can be hydrolyzed back to the carboxylic acid post-coupling if needed.

  • Strategy 2: Choice of Base In some cases, the choice of base can influence the extent of inhibition. A base that does not fully deprotonate the carboxylic acid or whose cation forms a less-coordinating salt might be beneficial. This often requires screening.

  • Strategy 3: Decarboxylative Coupling For advanced users, the carboxylic acid itself can be used as a coupling partner in a decarbonylative or decarboxylative cross-coupling reaction, though this requires a completely different catalyst system, often involving silver salts or specialized ligands. [9][10]

Q5: How can I selectively reduce either the aldehyde or the carboxylic acid group without affecting the other functionalities?

Selective reduction is a classic chemoselectivity challenge. The key is to choose a reducing agent with the appropriate reactivity profile.

Selective Reduction Workflow:

cluster_aldehyde Aldehyde Reduction cluster_acid Carboxylic Acid Reduction (via Protection) start This compound aldehyde_reduct NaBH₄ in MeOH/THF or Catalytic Hydrogenation (Pd/C, H₂, mild) start->aldehyde_reduct protect 1. Protect Aldehyde (e.g., Ethylene glycol, acid cat.) start->protect product_alcohol 2,6-Difluoro-4-(hydroxymethyl)benzoic acid aldehyde_reduct->product_alcohol acid_reduct 2. Reduce Acid (e.g., BH₃·THF) protect->acid_reduct deprotect 3. Deprotect (Aqueous Acid) acid_reduct->deprotect product_diol [4-(Hydroxymethyl)-3,5-difluorophenyl]methanol deprotect->product_diol

Caption: Decision workflow for the selective reduction of functional groups.

  • To Reduce Only the Aldehyde : Use a mild hydride source like Sodium Borohydride (NaBH₄) in a protic solvent like methanol or ethanol. NaBH₄ is generally not strong enough to reduce carboxylic acids. [11]* To Reduce Only the Carboxylic Acid : This is more challenging. The most reliable method is a three-step "protect-reduce-deprotect" sequence:

    • Protect the aldehyde, typically as an acetal (e.g., using ethylene glycol and an acid catalyst).

    • Reduce the carboxylic acid using a stronger reducing agent that does not affect the acetal, such as borane (BH₃·THF) .

    • Deprotect the acetal by hydrolysis with aqueous acid to regenerate the aldehyde.

Q6: My palladium catalyst immediately turns black upon heating. Is the reaction compromised?

The formation of a black precipitate is often palladium black (finely divided Pd(0) metal), which indicates catalyst decomposition. [1]While some active catalysis may still occur, it's a sign that your catalytic system is not stable under the reaction conditions.

  • Common Causes :

    • Inefficient Ligand : The ligand may not be bulky or electron-rich enough to stabilize the Pd(0) intermediate, leading to aggregation.

    • Oxygen Contamination : Traces of oxygen can accelerate decomposition.

    • High Temperatures : While sometimes necessary, excessive heat can degrade the catalyst complex.

  • Solution : Switch to a more robust system. Using a bulky biarylphosphine ligand (like XPhos) with a Buchwald precatalyst is the most effective way to prevent the formation of palladium black and maintain a homogeneous, active catalyst throughout the reaction. [12][13]

References

  • Benchchem. (2025).
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • OUCI.
  • MilliporeSigma. The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained.
  • ACS Publications. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry.
  • Jones, W. D. (2012).
  • DeBoef, B.
  • Goossen, L. J.
  • Chemistry LibreTexts. (2023).
  • ChemicalBook. 4-Formylbenzoic acid.
  • White Rose Research Online. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis.
  • ResearchGate. (2023).
  • Sigma-Aldrich.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Difluoro-4-formylbenzoic Acid vs. 4-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Shared Formula

In the landscape of bifunctional aromatic compounds, 4-formylbenzoic acid (4-FBA) serves as a ubiquitous and versatile building block, prized for its dual reactivity conferred by the aldehyde and carboxylic acid moieties.[1][2][3] Its applications span from the synthesis of active pharmaceutical ingredients (APIs) to the development of advanced polymers and liquid crystals.[4][5] However, for synthetic challenges requiring modulated reactivity, strategic substitution on the aromatic ring becomes paramount. This guide provides an in-depth comparison of 4-FBA with its fluorinated analogue, 2,6-difluoro-4-formylbenzoic acid (2,6-DF-4-FBA), focusing on how the introduction of two ortho-fluorine atoms fundamentally alters the molecule's electronic landscape and, consequently, its chemical behavior.

This analysis is designed for researchers, medicinal chemists, and process development scientists who require a nuanced understanding of these reagents to optimize reaction conditions, predict outcomes, and design novel synthetic pathways. We will dissect the electronic and steric effects at play, supported by mechanistic principles and validated experimental protocols.

Structures cluster_0 4-Formylbenzoic Acid (4-FBA) cluster_1 This compound (2,6-DF-4-FBA) 4FBA 26DF4FBA Electronic_Effects Ring Aromatic Ring Aldehyde Aldehyde Carbonyl (More Electrophilic) Ring->Aldehyde Withdraws e⁻ density Carboxylate Carboxylate Anion (More Stabilized) Ring->Carboxylate Withdraws e⁻ density Fluorine1 F Fluorine1->Ring -I Effect Fluorine2 F Fluorine2->Ring -I Effect

Figure 2: Inductive effects of ortho-fluorines in 2,6-DF-4-FBA.

Aldehyde Group Reactivity: Enhanced Electrophilicity

The aldehyde's reactivity is governed by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. [6][7][8]

  • In 4-FBA , the carboxylic acid group acts as a deactivating, electron-withdrawing group, making its aldehyde more reactive than unsubstituted benzaldehyde.

  • In 2,6-DF-4-FBA , this effect is dramatically amplified. The two fluorine atoms inductively withdraw electron density from the ring, which in turn pulls density from the formyl group. This creates a significantly more electron-deficient (i.e., more electrophilic) carbonyl carbon.

Consequence: The aldehyde of 2,6-DF-4-FBA is substantially more reactive towards nucleophiles than the aldehyde of 4-FBA. This translates to faster reaction rates and potentially higher yields in reactions such as:

  • Reductive Amination

  • Wittig Olefination [6]* Knoevenagel and Claisen-Schmidt Condensations [8]* Acetal Formation

While the ortho-fluorines introduce a potential for steric hindrance, their small atomic radius often means the powerful electronic activation is the dominant effect, especially with smaller nucleophiles. [9]

Carboxylic Acid Group Reactivity: A Duality of Effects

The reactivity of the carboxylic acid group is a more complex interplay between electronic activation and steric hindrance, a classic example of the "ortho effect." [10]

  • Acidity: The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The strong inductive effect of the two fluorine atoms in 2,6-DF-4-FBA effectively disperses and stabilizes the negative charge on the resulting carboxylate. [11][12][13]This increased stability of the conjugate base makes 2,6-DF-4-FBA a significantly stronger acid (lower pKa) than 4-FBA.

  • Nucleophilic Acyl Substitution (e.g., Esterification, Amidation): The reaction rate is influenced by two competing factors:

    • Electronic Activation: As with the aldehyde, the fluorine atoms increase the electrophilicity of the carboxylic acid's carbonyl carbon, priming it for nucleophilic attack.

    • Steric Hindrance: The two bulky groups positioned ortho to the carboxylic acid can physically block the trajectory of incoming nucleophiles, hindering their approach to the carbonyl carbon.

Consequence: For reactions like Fischer esterification or amide bond formation using large nucleophiles, the steric hindrance from the ortho-fluorines in 2,6-DF-4-FBA can override the electronic activation, leading to slower reaction rates compared to 4-FBA. This is a critical consideration for synthetic planning.

Experimental Validation: Protocols for Reactivity Comparison

To empirically demonstrate these differences, we provide two validated experimental protocols. These are designed as self-validating systems to directly compare the reactivity profiles.

Protocol 1: Competitive Reductive Amination

This experiment directly probes the relative electrophilicity of the aldehyde groups. By reacting an equimolar mixture of both acids with a limited amount of an amine, the product ratio will directly reflect the relative rates of iminium ion formation.

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis A Equimolar Mixture: - 4-FBA (1 eq) - 2,6-DF-4-FBA (1 eq) D Combine A, B, C Stir at RT for 4h A->D B Benzylamine (0.8 eq) Limiting Reagent B->D C NaBH(OAc)₃ (1.5 eq) in Anhydrous DCE C->D E Quench with NaHCO₃(aq) Extract with EtOAc D->E F Analyze organic layer by LC-MS or ¹H NMR E->F G Determine Product Ratio: Product_DFBA vs. Product_FBA F->G

Figure 3: Workflow for the competitive reductive amination experiment.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 4-formylbenzoic acid (1.0 eq), and anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add benzylamine (0.8 eq) to the stirred solution.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 5 minutes. [14]Note: This reagent is preferred as it is selective for the iminium ion over the aldehyde starting materials. [15][16]4. Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of the aminated products.

Expected Outcome: A significantly higher proportion of the product derived from 2,6-DF-4-FBA will be observed, confirming the enhanced electrophilicity and reactivity of its aldehyde group.

Protocol 2: Ullmann Condensation

This protocol demonstrates a scenario where the enhanced acidity of 2,6-DF-4-FBA is advantageous. The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an alcohol or amine. [17]The reaction often requires a base to deprotonate the nucleophile. The higher acidity of the fluorinated benzoic acid facilitates the formation of the carboxylate, which can then participate in reactions.

Step-by-Step Methodology (Illustrative for C-O coupling):

  • Reactant Setup: In a reaction vessel, combine 2,6-DF-4-FBA or 4-FBA (1.0 eq), an aryl iodide (e.g., 4-iodotoluene, 1.2 eq), copper(I) iodide (CuI, 0.1 eq), and a ligand such as L-proline (0.2 eq).

  • Solvent and Base: Add a high-boiling polar solvent like DMSO or DMF, followed by a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the mixture to 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours.

  • Workup: After cooling, dilute the mixture with water and acidify with HCl. Extract the product with ethyl acetate.

  • Analysis: Purify the product via column chromatography and compare the yields obtained from 2,6-DF-4-FBA versus 4-FBA.

Expected Outcome: While both are challenging substrates, the increased acidity of 2,6-DF-4-FBA can lead to more favorable reaction kinetics in base-mediated processes where carboxylate formation is a key step.

Summary and Strategic Application

The choice between this compound and 4-formylbenzoic acid is a strategic decision based on the specific transformation required.

Reaction TypePreferred ReagentRationale
Nucleophilic addition to aldehyde (e.g., reductive amination, Wittig)2,6-DF-4-FBA Greatly enhanced electrophilicity of the aldehyde leads to faster rates and higher yields. [6]
Reactions requiring high acidity (e.g., certain salt formations, catalysis)2,6-DF-4-FBA Significantly lower pKa due to inductive stabilization of the carboxylate anion. [11]
Nucleophilic acyl substitution (e.g., esterification, amidation)4-FBA Avoids the significant steric hindrance from ortho-substituents that can slow or prevent reaction.
Standard transformations 4-FBA More cost-effective and less sterically encumbered for general-purpose applications.

References

  • The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. (URL: )
  • 4-Formylbenzoic acid | 619-66-9. ChemicalBook. (URL: )
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem. (URL: )
  • A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. Benchchem. (URL: )
  • What is 4-Formylbenzoic acid?. ChemicalBook. (URL: )
  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. (URL: )
  • A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condens
  • 4-Formylbenzoic acid | C8H6O3 | CID 12088. PubChem, NIH. (URL: )
  • A Comparative Analysis of the Reactivity of 4-Acetylbenzaldehyde and 4-Formylbenzoic Acid. Benchchem. (URL: )
  • Understanding 4-Formylbenzoic Acid: Synthesis and Industrial Use. (URL: )
  • 4-Formylbenzoic Acid (CAS 619-66-9)
  • This compound | C8H4F2O3 | CID 73553495. PubChem, NIH. (URL: )
  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Quora. (URL: [Link])
  • 4-Formylbenzoic acid. Solubility of Things. (URL: [Link])
  • 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. (URL: [Link])
  • 6.3: Substituent Effects on Acidity. Chemistry LibreTexts. (URL: [Link])
  • 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. (URL: [Link])
  • This compound | CAS#:1242070-98-9. Chemsrc. (URL: [Link])
  • Ullmann condens
  • Myers Chem 115. (URL: [Link])
  • Reductive Amination, and How It Works. Master Organic Chemistry. (URL: [Link])
  • Reductive Amin
  • 6 Steric Hindrance. Scribd. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Fluorinated Benzoic Acid Isomers: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals comparing the ortho-, meta-, and para-isomers of fluorinated benzoic acid.

The strategic placement of fluorine in drug candidates is a cornerstone of modern medicinal chemistry, renowned for enhancing pharmacological profiles.[1] Fluorine's distinct properties—small size, extreme electronegativity, and the robust carbon-fluorine bond—can profoundly alter a molecule's acidity (pKa), lipophilicity, metabolic stability, and target binding affinity.[1][2][3] Among fluorinated scaffolds, fluorobenzoic acids are fundamental building blocks.[4] However, the seemingly subtle shift of a single fluorine atom around the benzoic acid ring—from the ortho (2-) to meta (3-) or para (4-) position—precipitates a cascade of changes in the molecule's physicochemical and biological properties.[1]

This guide provides a detailed, objective comparison of these three critical isomers. Moving beyond a simple data sheet, we will dissect the underlying electronic and steric principles that govern their behavior, supported by experimental data and actionable protocols. Our goal is to equip you with the field-proven insights needed to select the optimal fluorobenzoic acid isomer for your specific drug discovery program.

Physicochemical Properties: A Tale of Three Isomers

The position of the fluorine substituent directly influences the molecule's electronic environment, which in turn dictates its fundamental physical properties. These characteristics are pivotal in early-stage drug design, impacting everything from solubility and crystal packing to bioavailability.

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
CAS Number 445-29-4[1]455-38-9[1]456-22-4[1]65-85-0[1]
Molar Mass ( g/mol ) 140.11[1]140.11[1]140.11[1]122.12[1]
Melting Point (°C) 122-125[1]123-125[1]184[1]122.4[1]
Boiling Point (°C) ~259 (decomposes)[1]~251[1]253.6[1]249
Water Solubility -Very soluble[5]Soluble in hot water, very slightly in cold[6]Slightly soluble
pKa (at 25°C) 3.27[7]3.86[5][7]4.14[7][8]4.20[7][9]

The most dramatic divergence is seen in the melting points and acidities (pKa), which are direct consequences of differing intermolecular forces and electronic effects, respectively.

Acidity (pKa): The Dominance of Electronic Effects

The acidity of a benzoic acid derivative is a measure of the stability of its conjugate base, the carboxylate anion. Fluorine, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the ring and stabilizing the negative charge on the carboxylate group.[10][11][12] This stabilization makes the corresponding acid stronger (i.e., lowers its pKa). However, the position of the fluorine dictates the interplay between this inductive effect and a competing, electron-donating resonance effect (+R or +M).[13][14]

  • 2-Fluorobenzoic Acid (ortho): This is the strongest acid of the three. The fluorine atom is in close proximity to the carboxylic acid group, leading to a potent inductive electron-withdrawing effect that strongly stabilizes the carboxylate anion.[1] This phenomenon is often termed the "ortho effect," a combination of steric and electronic factors that enhances acidity.[13]

  • 3-Fluorobenzoic Acid (meta): In the meta position, the fluorine exerts a significant inductive effect but cannot participate in resonance with the carboxyl group.[13] This results in substantial stabilization of the anion, making it a much stronger acid than benzoic acid itself.

  • 4-Fluorobenzoic Acid (para): In the para position, the fluorine atom exerts both an inductive effect and a resonance effect.[1] The resonance effect involves the donation of a lone pair of electrons from fluorine into the aromatic ring, which partially counteracts the electron-withdrawing inductive effect.[13][14] Consequently, 4-fluorobenzoic acid is a weaker acid than its ortho and meta counterparts, though still slightly stronger than benzoic acid.[1]

G cluster_ortho Ortho Isomer (pKa = 3.27) cluster_meta Meta Isomer (pKa = 3.86) cluster_para Para Isomer (pKa = 4.14) cluster_ref Benzoic Acid (pKa = 4.20) ortho_ring Benzoate Ring ortho_COO COO⁻ ortho_ring->ortho_COO ortho_F F (-I Effect) ortho_F->ortho_ring Strongest Inductive Pull meta_ring Benzoate Ring meta_COO COO⁻ meta_ring->meta_COO meta_F F (-I Effect) meta_F->meta_ring Inductive Pull (No Resonance) para_ring Benzoate Ring para_F F (-I and +R Effects) para_ring->para_F Resonance Donation (+R) para_COO COO⁻ para_ring->para_COO para_F->para_ring Inductive Pull (-I) ref_ring Benzoate Ring ref_COO COO⁻ ref_ring->ref_COO

Caption: Electronic effects of fluorine on benzoate anion stability.

Reactivity and Applications in Drug Design

The distinct electronic profiles of the isomers not only affect their acidity but also their reactivity and how they are utilized in drug discovery.

  • 2-Fluorobenzoic Acid (ortho-isomer): The enhanced acidity of this isomer can lead to stronger ionic interactions with biological targets.[1] It is a common scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] Derivatives have also been explored as anticancer and neuroprotective agents.[1]

  • 3-Fluorobenzoic Acid (meta-isomer): While less common than the other two, this isomer offers a unique electronic and steric profile that can be leveraged to achieve selectivity for a specific biological target.[1] It serves as a versatile intermediate for various pharmaceuticals and agrochemicals through reactions like esterification, amidation, and nucleophilic aromatic substitution.[15]

  • 4-Fluorobenzoic Acid (para-isomer): This isomer is frequently used to improve metabolic stability. The strong C-F bond at the para position, a common site for oxidative metabolism by cytochrome P450 enzymes, can block this metabolic pathway, thereby increasing the drug's half-life.[1][16]

The inhibition of the cyclooxygenase (COX) pathway is a primary mechanism for many anti-inflammatory drugs derived from these scaffolds.[1]

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs NSAIDs Fluorobenzoic Acid-based NSAIDs NSAIDs->COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Signaling Pathway.

Spectroscopic Differentiation

Unambiguous identification of the isomers is critical in synthesis and quality control. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural information.[17]

Technique2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)
¹H NMR Complex multiplets for aromatic protons due to coupling with both adjacent protons and the ortho fluorine.Distinct coupling patterns. The proton between F and COOH will show coupling to both.Symmetrical pattern. Two doublets of doublets (or two triplets if coupling constants are similar).[18]
¹³C NMR The carbon attached to fluorine (C2) shows a large C-F coupling constant. The carboxyl carbon (C1) signal is also affected.The C-F coupling propagates through the ring, affecting multiple carbon signals.[19]The carbon attached to fluorine (C4) shows a large C-F coupling constant. Due to symmetry, fewer signals are observed.[18][20]
IR Spectroscopy C-F stretching and C-H out-of-plane bending frequencies are characteristic of ortho substitution.Vibrational modes will be distinct from the other two isomers, providing a unique "fingerprint."Characteristic C-F and C-H bending frequencies for para-disubstituted rings.

While chromatographic methods like HPLC are excellent for separation, spectroscopy is the gold standard for structural confirmation.[17]

Experimental Protocols

Reliable, standardized protocols are essential for generating comparative data.

Protocol 1: Potentiometric Determination of pKa

This protocol provides a robust method for experimentally verifying the acidity of each isomer.

Objective: To determine the pKa value of each fluorobenzoic acid isomer by potentiometric titration.

Materials:

  • Fluorobenzoic acid isomers (analytical grade)

  • Standardized 0.1 M Potassium Hydroxide (KOH) solution[21]

  • Potassium Chloride (KCl)[21]

  • Deionized water (conductivity < 0.05 µS/cm)[21]

  • Calibrated pH meter with a combination glass electrode (accuracy ± 0.01 pH units)

  • Magnetic stirrer and stir bar

  • 50 mL burette

Procedure:

  • Solution Preparation: Prepare a ~0.01 M solution of the fluorobenzoic acid isomer in deionized water. Add KCl to maintain a constant ionic strength of 0.1 M.[21]

  • Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Titration Setup: Place 25.0 mL of the prepared acid solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Begin stirring the solution gently. Add the standardized 0.1 M KOH solution from the burette in small increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each addition of KOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration until the pH is approximately 11-12.

  • Data Analysis: Plot the pH (y-axis) versus the volume of KOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). For higher accuracy, calculate the first or second derivative of the titration curve to precisely determine the equivalence point.[21]

Caption: Experimental workflow for pKa determination by titration.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is relevant for assessing the potential of the isomers as anti-inflammatory agents.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against COX-1 and COX-2 enzymes.[1]

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorobenzoic acid isomers (test compounds)

  • Aspirin (non-selective inhibitor control)

  • Celecoxib (COX-2 selective inhibitor control)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Prostaglandin E2 (PGE2) ELISA kit for detection[1]

Procedure:

  • Enzyme Preparation: Prepare a reaction mixture containing the reaction buffer, heme, and either the COX-1 or COX-2 enzyme in a 96-well plate.

  • Compound Addition: Add the test compounds (fluorobenzoic acid isomers) and controls at a range of concentrations to the reaction mixture. Pre-incubate for a defined period (e.g., 15 minutes at room temperature).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Detection: Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The choice between ortho-, meta-, and para-fluorobenzoic acid is a critical decision in drug design, not one of minor positional variance.[1] The fluorine's location fundamentally governs the molecule's acidity, reactivity, and potential for metabolic stability. The ortho-isomer's enhanced acidity can be a powerful tool for increasing target affinity, while the para-isomer often provides a crucial shield against metabolic degradation.[1] The meta-isomer presents a unique electronic landscape for achieving target selectivity.[1] A thorough understanding of the principles outlined in this guide, validated by the experimental protocols provided, will empower researchers to make informed, rational decisions, ultimately accelerating the journey from a promising building block to an effective therapeutic agent.

References

  • Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical.
  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), pp-pp.
  • Mastering Organic Synthesis with 3-Fluorobenzoic Acid: A Practical Guide. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD..
  • 4-Fluorobenzoic acid. (n.d.). In Wikipedia.
  • Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts.
  • Various Authors. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora.
  • Substituent Effects on Acidity. (2024, August 8). Chemistry LibreTexts.
  • Various Authors. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange.
  • Ertokus, G. P., et al. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry.
  • Schiemann, G., & Winkelmüller, W. (1943). p-FLUOROBENZOIC ACID. Organic Syntheses, Coll. Vol. 2, p. 299.
  • Pekcan, O., et al. (2006). Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18(3), 2168-2174.
  • Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67.
  • Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed.
  • Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PMC - NIH.
  • 3-Fluorobenzoic Acid. (n.d.). PubChem.
  • 4-Fluorobenzoic Acid. (n.d.). PubChem.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Pharmaffiliates.
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • 3-Fluorobenzoic acid. (n.d.). In Wikipedia.
  • Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (2025, August 6). ResearchGate.
  • Ostra, M., et al. (n.d.). Comparison of Experimental and Calculated a pK a Values of Benzoic Acids. Molecules.
  • m-Fluorobenzoic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). NIST.
  • Various Authors. (2021, January 16). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why? Quora.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.

Sources

A Comparative Guide to Purity Analysis of 2,6-Difluoro-4-formylbenzoic Acid: Methodologies and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-4-formylbenzoic acid (CAS 1242070-98-9) is a trifunctional aromatic compound of significant interest in the pharmaceutical and materials science sectors.[1][2] Its unique structure, featuring a carboxylic acid, an aldehyde, and two fluorine atoms, makes it a versatile building block for synthesizing complex molecules with tailored properties.[2] The fluorine substituents, in particular, can enhance metabolic stability and binding affinity in drug candidates, making this intermediate highly valuable in medicinal chemistry.

The purity of this compound is a critical parameter that directly influences the yield, purity, and safety profile of the final products. The presence of process-related impurities, such as unreacted starting materials, isomers, or by-products, can lead to downstream complications in multi-step syntheses and compromise the efficacy and safety of active pharmaceutical ingredients (APIs).[3] Therefore, robust and reliable analytical methods are essential for accurate purity assessment and quality control.

This guide provides a comparative analysis of the principal analytical techniques for determining the purity of this compound. We will delve into the theoretical underpinnings, practical implementation, and relative merits of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and classical Acid-Base Titration. Each section is designed to provide researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate method for their specific analytical challenge.

Comparative Overview of Core Analytical Methodologies

The selection of an analytical method is contingent on the specific objective, whether it be for routine quality control, precise content determination, or the identification of unknown impurities. Each technique offers a unique balance of specificity, sensitivity, precision, and throughput.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) Acid-Base Titration
Principle Chromatographic separation based on polarity, followed by UV detection.[4]Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified reference material.[5]Separation of volatile (derivatized) compounds followed by mass-based detection.[6]Neutralization of the acidic carboxyl group with a standardized base.[7]
Quantification Relative (Area Percent) or Absolute (with certified standard).Absolute (Primary Method).Relative or Absolute (with standard).Absolute (Assay).
Specificity High; separates the main component from impurities.High; structure-specific signals.Very High; combines chromatographic separation with mass fragmentation patterns.Low; titrates all acidic species present.
Impurity Detection Excellent for process-related impurities and degradation products.Detects all proton-containing impurities.Excellent for volatile or semi-volatile impurities.Only detects acidic or basic impurities.
Throughput High; suitable for automation.Moderate.Moderate to Low (due to derivatization).High (for manual or automated systems).
Primary Use Case Routine QC, purity testing, impurity profiling.Purity certification of reference standards, mass balance.Impurity identification, analysis of volatile contaminants.Rapid, high-precision assay of the bulk material.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high resolving power, sensitivity, and robustness. For this compound, a reversed-phase HPLC method with UV detection is the most logical and effective approach.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18) Column: The nonpolar stationary phase (C18) provides effective retention for the moderately polar aromatic analyte through hydrophobic interactions.[8]

  • Acidified Mobile Phase: The addition of an acid like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid group (pKa ~2-4).[9] This ensures that the analyte is in a single, neutral form, leading to better retention, sharper peak shapes, and improved reproducibility.

  • UV Detection: The aromatic ring and carbonyl groups in the molecule are strong chromophores, allowing for sensitive detection at wavelengths between 230-280 nm.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample 1. Dissolve Sample in Diluent (e.g., ACN:H2O) prep_ref 2. Prepare Reference Standard Solution prep_sample->prep_ref filter 3. Filter Solutions (0.45 µm Syringe Filter) prep_ref->filter inject 4. Inject onto HPLC System filter->inject separate 5. Separate on C18 Column (Gradient Elution) inject->separate detect 6. Detect by UV (e.g., 254 nm) separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate Purity (Area % Method) integrate->calculate report 9. Generate Report calculate->report

Caption: General workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol: HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Chemicals & Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or ultrapure.

    • Trifluoroacetic acid (TFA), HPLC grade.

    • This compound sample and reference standard.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

    • Mobile Phase A: 0.1% TFA in Water.[10]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 90
      25.0 90
      25.1 30

      | 30.0 | 30 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[5]

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of analysis, providing a direct measurement of purity without the need for a specific reference standard of the analyte itself.[5] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard, an absolute purity value can be determined.

Causality Behind Experimental Choices:

  • Internal Standard Selection: An ideal internal standard (e.g., maleic anhydride, dimethyl sulfone) should have a simple spectrum with signals that do not overlap with the analyte's signals, be stable, non-volatile, and accurately weighed.

  • Solvent: A deuterated solvent (e.g., DMSO-d6) is used to dissolve the sample and standard without contributing interfering signals to the ¹H NMR spectrum.[11]

  • Relaxation Delay (d1): A long relaxation delay (typically 5 times the longest T1 relaxation time) is crucial to ensure complete relaxation of all nuclei before the next pulse, which is essential for accurate integration and quantification.

Experimental Workflow: qNMR Purity Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample 1. Accurately Weigh Sample weigh_std 2. Accurately Weigh Internal Standard weigh_sample->weigh_std dissolve 3. Dissolve Both in Deuterated Solvent weigh_std->dissolve acquire 4. Acquire ¹H NMR Spectrum dissolve->acquire params Ensure Quantitative Parameters (e.g., long d1) acquire->params process 5. Process Spectrum (Phase & Baseline Correction) acquire->process integrate 6. Integrate Analyte & Standard Peaks process->integrate calculate 7. Calculate Absolute Purity integrate->calculate

Caption: Workflow for absolute purity determination by Quantitative NMR (qNMR).

Detailed Experimental Protocol: qNMR
  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[11]

  • Chemicals & Reagents:

    • This compound sample.

    • Certified Internal Standard (e.g., Maleic Anhydride, purity >99.5%).

    • Deuterated solvent (e.g., Dimethyl sulfoxide-d6, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6, ensuring complete dissolution, and transfer to an NMR tube.

  • NMR Acquisition Parameters (¹H NMR):

    • Pulse Angle: 30-90° (a 90° pulse requires a longer relaxation delay).

    • Relaxation Delay (d1): ≥ 30 seconds (to be determined experimentally by T1 measurement for highest accuracy).

    • Acquisition Time: ≥ 3 seconds.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Select well-resolved, non-overlapping peaks for both the analyte and the internal standard for integration. For the analyte, the aromatic protons or the aldehyde proton can be used. For maleic anhydride, the two vinyl protons give a singlet.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility and high polarity of carboxylic acids, direct analysis by GC is challenging. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile ester or silyl ester.[6][12]

Causality Behind Experimental Choices:

  • Derivatization: This is the most critical step. Silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst) replaces the acidic proton of the carboxyl group with a non-polar group, increasing volatility and thermal stability, making the analyte suitable for GC analysis.[6]

  • Mass Spectrometric Detection: MS detection provides high specificity and structural information. The mass spectrum and fragmentation pattern of the derivatized analyte can confirm its identity and help in the structural elucidation of unknown impurities.

Experimental Workflow: GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_sample 1. Dissolve Sample in Aprotic Solvent add_reagent 2. Add Derivatizing Reagent (e.g., BSTFA) prep_sample->add_reagent react 3. Heat to Complete Reaction add_reagent->react inject 4. Inject Derivatized Sample into GC react->inject separate 5. Separate on GC Column (Temperature Program) inject->separate detect 6. Detect by Mass Spectrometer (Scan Mode) separate->detect integrate 7. Analyze Chromatogram detect->integrate identify 8. Identify Peaks via Mass Spectra integrate->identify report 9. Report Purity & Impurity Profile identify->report

Caption: Workflow for GC-MS analysis of this compound after derivatization.

Detailed Experimental Protocol: GC-MS (with Silylation)
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chemicals & Reagents:

    • This compound sample.

    • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Anhydrous Pyridine or Acetonitrile.

  • Derivatization Procedure:

    • Place ~1 mg of the sample in a 2 mL reaction vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms or similar non-polar column (30 m x 0.25 mm ID, 0.25 µm film).

    • Carrier Gas: Helium, constant flow ~1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify the peak for the silylated derivative of this compound.

    • Confirm identity by comparing the obtained mass spectrum with the expected fragmentation pattern.

    • Analyze other peaks to identify potential impurities.

Acid-Base Titration

Titration is a classic, absolute analytical method that provides a highly precise measurement of the total acidic content of a sample. It is based on the stoichiometric neutralization of the analyte's carboxylic acid group with a standardized basic titrant.[7] While it lacks specificity, it is an excellent method for determining the overall assay value of the bulk material.

Causality Behind Experimental Choices:

  • Solvent System: A mixture of ethanol and water is often used to dissolve organic acids that have limited water solubility. The solvent must be neutralized before the titration to eliminate any acidic or basic impurities.[7]

  • Titrant: A strong base, typically sodium hydroxide (NaOH), is used to ensure a sharp and clear titration endpoint. The titrant must be accurately standardized against a primary standard (e.g., potassium hydrogen phthalate - KHP).

  • Endpoint Detection: The endpoint can be determined visually using a color indicator like phenolphthalein, which changes color in the pH range of the equivalence point, or more accurately using a pH meter (potentiometric titration).[7]

Experimental Workflow: Titrimetric Assay

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Calculation weigh_sample 1. Accurately Weigh Sample dissolve 2. Dissolve in Neutralized Solvent (Ethanol/Water) weigh_sample->dissolve add_indicator 4. Add Indicator (e.g., Phenolphthalein) dissolve->add_indicator std_titrant 3. Standardize NaOH Titrant titrate 5. Titrate with std. NaOH to Endpoint add_indicator->titrate record_vol 6. Record Volume of Titrant Used titrate->record_vol calculate 7. Calculate Assay % record_vol->calculate report 8. Report Result calculate->report

Caption: Workflow for the purity assay of this compound by acid-base titration.

Detailed Experimental Protocol: Titration
  • Instrumentation: Calibrated analytical balance, Class A burette (25 or 50 mL), pH meter for potentiometric titration (optional).

  • Chemicals & Reagents:

    • This compound sample.

    • 0.1 M Sodium Hydroxide (NaOH), accurately standardized.

    • Ethanol, reagent grade.

    • Deionized water.

    • Phenolphthalein indicator solution.

  • Procedure:

    • Accurately weigh approximately 150 mg of the sample into a 250 mL Erlenmeyer flask.

    • Add 50 mL of a neutralized 1:1 ethanol/water mixture and swirl to dissolve. (To neutralize the solvent, add a few drops of phenolphthalein and titrate with 0.1 M NaOH to a faint pink endpoint before adding the sample).

    • Add 2-3 drops of phenolphthalein indicator to the sample solution.

    • Titrate with standardized 0.1 M NaOH until a stable faint pink color is observed.

    • Perform a blank titration on the solvent and subtract the blank volume from the sample titration volume.

  • Calculation:

    • *Assay (%) = [(V_sample - V_blank) * M_NaOH * MW_analyte] / (m_sample * 10) *

    • Where: V = Volume of NaOH in mL, M_NaOH = Molarity of NaOH, MW_analyte = Molecular Weight of analyte (186.11 g/mol ), m_sample = mass of sample in mg.[1]

Conclusion

The purity assessment of this compound requires a well-chosen analytical strategy tailored to the specific needs of the researcher. No single method is universally superior; rather, they serve complementary roles in ensuring the quality of this critical synthetic intermediate.

  • For routine quality control and impurity profiling , HPLC is the method of choice due to its high throughput, excellent resolving power, and sensitivity.

  • For certifying reference materials or obtaining an absolute purity value for mass balance calculations, qNMR is unparalleled in its accuracy and status as a primary analytical method.

  • For the definitive identification of unknown volatile impurities , the combination of separation and structural elucidation offered by GC-MS (following derivatization) is indispensable.

  • For a rapid, low-cost, and highly precise assay of the bulk material's total acid content , classical acid-base titration remains a robust and valuable tool.

By understanding the principles and practical considerations of each technique presented in this guide, scientists and professionals can confidently select and implement the appropriate methods to guarantee the quality of their materials, leading to more reliable and reproducible outcomes in their research and development endeavors.

References

  • Vertex AI Search, based on a comparison of methods for organic acid analysis. [No direct URL available]
  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Wang, T., Lin, M., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. CyTA - Journal of Food. [Link]
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • Appchem. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [No specific article title] [Link]
  • The Royal Society of Chemistry. (n.d.). Supporting information. [No specific article title] [Link]
  • PubChem. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. [No specific article title] [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists. [No direct URL available, referenced in other search results]
  • Shimadzu Corporation. (n.d.). Quantitative Analysis of Short-Chain Fatty Acids in Human Standard Plasma Samples Using GC-MS.
  • Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
  • Scientific Bulletin of the University Politehnica of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Formaldehyde. [Link]
  • Agilent. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice.
  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]
  • Shimadzu Corporation. (n.d.).
  • Agilent. (2020). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.
  • Basavaiah, K., et al. (n.d.). Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents. Journal of the Mexican Chemical Society. [Link]
  • MDPI. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience.
  • Jaman, M. R., et al. (2012). Novel and validated titrimetric method for determination of selected angiotensin-II-receptor antagonists in pharmaceutical preparations and its comparison with UV spectrophotometric determination. Journal of Pharmaceutical Analysis. [Link]

Sources

A Spectroscopic Journey: From Precursor to Product in the Synthesis of 2,6-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparative Guide

In the intricate world of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel compounds are paramount. 2,6-Difluoro-4-formylbenzoic acid stands as a key building block in the development of various advanced materials and potential therapeutic agents. Its synthesis, a multi-step process, requires rigorous analytical oversight to ensure the purity and identity of intermediates and the final product. This guide provides a comprehensive spectroscopic comparison of this compound and its common precursors, offering a detailed roadmap for researchers to confidently navigate this synthetic pathway.

The Synthetic Pathway: A Spectroscopic Perspective

The transformation of a simple starting material into a complex target molecule is a story told through the language of spectroscopy. By analyzing the changes in nuclear magnetic resonance (NMR), infrared (IR) spectra, and mass spectrometry (MS) data at each synthetic step, we can meticulously track the chemical modifications and confirm the successful formation of our desired product.

A prevalent synthetic route to this compound begins with 3,5-difluorotoluene, which is then converted to 3,5-difluorobenzoic acid. Subsequent functionalization yields the target molecule. Another potential precursor, 2,6-difluoro-4-methylbenzaldehyde, can also be oxidized to the final product. This guide will focus on the spectroscopic signatures of these key players, providing the data necessary to distinguish each compound with confidence.

Synthetic_Pathway 3,5-Difluorotoluene 3,5-Difluorotoluene 3,5-Difluorobenzoic Acid 3,5-Difluorobenzoic Acid 3,5-Difluorotoluene->3,5-Difluorobenzoic Acid Oxidation This compound This compound 3,5-Difluorobenzoic Acid->this compound Formylation 2,6-Difluoro-4-methylbenzaldehyde 2,6-Difluoro-4-methylbenzaldehyde 2,6-Difluoro-4-methylbenzaldehyde->this compound Oxidation

Caption: Common synthetic routes to this compound.

Spectroscopic Comparison: Unveiling Molecular Transformations

The addition and modification of functional groups throughout the synthesis of this compound result in distinct and predictable changes in their respective spectra. The following sections detail these transformations across various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides invaluable information about the chemical environment of protons within a molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values allow for a detailed structural elucidation.

Key ¹H NMR Spectral Features:

CompoundAldehydic Proton (CHO)Carboxylic Acid Proton (COOH)Aromatic ProtonsMethyl Protons (CH₃)
3,5-Difluorotoluene --δ ~6.5-6.8 ppm (m)δ ~2.2 ppm (s)
3,5-Difluorobenzoic Acid -δ > 10 ppm (br s)δ ~7.2-7.6 ppm (m)-
2,6-Difluoro-4-methylbenzaldehyde δ ~10.0 ppm (s)-δ ~7.0-7.3 ppm (m)δ ~2.4 ppm (s)
This compound δ ~10.2 ppm (s)[1]δ > 12 ppm (br s)δ ~7.6-7.7 ppm (m)[1]-

Analysis of ¹H NMR Transformations:

The journey from 3,5-difluorotoluene to this compound is clearly demarcated in the ¹H NMR spectrum. The initial singlet of the methyl protons in 3,5-difluorotoluene disappears upon oxidation to 3,5-difluorobenzoic acid, and a broad singlet characteristic of a carboxylic acid proton emerges in the downfield region (>10 ppm). The subsequent formylation to the final product introduces a sharp singlet for the aldehydic proton around 10.2 ppm. The chemical shifts of the aromatic protons also shift downfield due to the increasing electron-withdrawing nature of the substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment.

Key ¹³C NMR Spectral Features:

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsMethyl Carbon (CH₃)
3,5-Difluorotoluene -δ ~110-145 ppmδ ~15-25 ppm
3,5-Difluorobenzoic Acid δ ~165-175 ppmδ ~110-165 ppm-
2,6-Difluoro-4-methylbenzaldehyde δ ~190-195 ppmδ ~115-165 ppmδ ~20-25 ppm
This compound Aldehyde: ~190-195 ppm, Carboxylic Acid: ~165-170 ppmδ ~115-165 ppm-

Analysis of ¹³C NMR Transformations:

The ¹³C NMR spectra mirror the transformations observed in ¹H NMR. The oxidation of the methyl group in 3,5-difluorotoluene to a carboxylic acid in 3,5-difluorobenzoic acid is marked by the appearance of a new signal in the 165-175 ppm range. The introduction of the formyl group in the final product adds another characteristic carbonyl signal around 190-195 ppm. The carbons directly attached to the fluorine atoms will exhibit large coupling constants (¹JC-F), which can be a useful diagnostic tool.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules. The presence of specific functional groups is indicated by characteristic absorption bands at specific wavenumbers (cm⁻¹).

Key FT-IR Absorption Bands (cm⁻¹):

CompoundC-H (Aromatic)C=O (Aldehyde)C=O (Carboxylic Acid)O-H (Carboxylic Acid)C-F
3,5-Difluorotoluene ~3000-3100---~1100-1300
3,5-Difluorobenzoic Acid ~3000-3100-~1680-1710~2500-3300 (broad)~1100-1300
2,6-Difluoro-4-methylbenzaldehyde ~3000-3100~1700-1720[2]--~1100-1300
This compound ~3000-3100~1700-1720~1680-1710~2500-3300 (broad)~1100-1300

Analysis of FT-IR Transformations:

The FT-IR spectra provide a clear picture of the functional group interconversions. The appearance of a strong, broad O-H stretch and a C=O stretch in the spectrum of 3,5-difluorobenzoic acid confirms the oxidation of the methyl group. The final product, this compound, will uniquely display two distinct C=O stretching bands, one for the aldehyde and one for the carboxylic acid, in addition to the broad O-H absorption. The strong C-F stretching vibrations are a consistent feature throughout the series.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Key Mass Spectrometry Data (m/z):

CompoundMolecular Ion [M]⁺Key Fragments
3,5-Difluorotoluene 128[M-H]⁺, [M-CH₃]⁺
3,5-Difluorobenzoic Acid 158[M-OH]⁺, [M-COOH]⁺
2,6-Difluoro-4-methylbenzaldehyde 156[M-H]⁺, [M-CHO]⁺
This compound 186[M+H]⁺: 187[1], [M-OH]⁺, [M-CHO]⁺, [M-COOH]⁺

Analysis of Mass Spectrometry Transformations:

The molecular ion peak in the mass spectrum of each compound will correspond to its molecular weight, providing a direct confirmation of the successful progression of the synthesis. The fragmentation patterns will also be indicative of the functional groups present. For instance, the loss of a hydroxyl radical (•OH) or a formyl radical (•CHO) are characteristic fragmentation pathways for carboxylic acids and aldehydes, respectively.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and gently invert it several times to ensure a homogeneous solution.

Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16-64 (adjust as needed for signal-to-noise)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

  • Reference: TMS at 0.00 ppm or residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Homogenize Ensure Homogeneity Transfer->Homogenize Insert Insert Sample into Spectrometer Homogenize->Insert Lock_Shim Lock and Shim Insert->Lock_Shim Setup Set Experimental Parameters Lock_Shim->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Caption: A generalized workflow for NMR data acquisition and processing.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty, clean ATR crystal should be collected before analyzing the sample.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Add a small amount of a modifier (e.g., formic acid for positive ion mode, ammonium hydroxide for negative ion mode) to aid in ionization if necessary.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Positive or negative ion mode, depending on the analyte. For these compounds, both modes can be effective.

  • Capillary Voltage: 3-5 kV

  • Nebulizing Gas Flow: As per instrument manufacturer's recommendation.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

  • Mass Range: Scan a range appropriate for the expected molecular weights (e.g., m/z 50-500).

Conclusion

The successful synthesis of this compound relies on the careful monitoring of each reaction step. By leveraging the power of modern spectroscopic techniques, researchers can gain a deep understanding of the molecular transformations occurring and ensure the integrity of their synthetic products. This guide provides the foundational spectroscopic data and experimental protocols to empower scientists in their pursuit of novel chemical entities.

References

  • NIST. (n.d.). 2,5-Difluorotoluene. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 3,5-Difluorobenzoic acid.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Wired Chemist. (n.d.). 4-methylbenzaldehyde Proton Full Spectrum.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2,6-Difluoro-4-formylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of reproducible and reliable scientific advancement. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the structure of 2,6-Difluoro-4-formylbenzoic acid and its derivatives. Moving beyond a mere recitation of methods, we will explore the underlying scientific principles, the rationale behind experimental choices, and the interpretation of the resulting data, ensuring a holistic understanding of the validation process.

The Importance of Structural Integrity

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of ortho-difluoro substitution can significantly influence the conformation and electronic properties of the benzoic acid moiety, while the para-formyl group provides a reactive handle for further chemical modifications. An error in the structural assignment of a derivative can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially compromised patient safety in a clinical setting. Therefore, a rigorous and multi-faceted approach to structural validation is not just good practice; it is an absolute necessity.

A Comparative Overview of Analytical Techniques

The structural elucidation of this compound derivatives relies on a synergistic combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to a high-confidence confirmation.

Analytical TechniqueInformation ProvidedKey StrengthsConsiderations
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nucleiUnambiguous determination of the carbon-hydrogen frameworkSensitivity can be an issue for less abundant samples
Mass Spectrometry (MS) Molecular weight and elemental compositionHigh sensitivity and accuracy in mass determinationIsomeric and isobaric compounds can be challenging to differentiate
Infrared (IR) Spectroscopy Presence of functional groupsRapid and non-destructiveProvides limited information on the overall molecular structure
X-ray Crystallography Three-dimensional arrangement of atoms in a crystalThe "gold standard" for absolute structure determinationRequires a single, high-quality crystal, which may be difficult to obtain

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

The structure of this compound presents distinct features that are readily probed by NMR. The presence of fluorine atoms significantly influences the chemical shifts of adjacent protons and carbons due to their strong electron-withdrawing nature and through-space coupling effects. The aldehyde and carboxylic acid protons will have characteristic downfield chemical shifts.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample Dissolve sample in deuterated solvent (e.g., DMSO-d6) H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR F19_NMR Acquire ¹⁹F NMR Spectrum (Optional but Recommended) C13_NMR->F19_NMR Integration Integrate ¹H signals F19_NMR->Integration Chem_Shift Analyze chemical shifts Integration->Chem_Shift Coupling Analyze coupling patterns Chem_Shift->Coupling Structure_Confirm Confirm Structure Coupling->Structure_Confirm

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure optimal resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, 1-2 second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the connectivity of the atoms.

  • ¹H NMR:

    • A singlet for the aldehyde proton (CHO) typically in the range of 9.5-10.5 ppm.

    • A broad singlet for the carboxylic acid proton (COOH) typically above 10 ppm (this signal may be exchangeable with D₂O).

    • A complex multiplet for the aromatic protons, influenced by fluorine coupling.

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon in the range of 185-195 ppm.

    • A signal for the carboxylic acid carbonyl carbon in the range of 165-175 ppm.

    • Signals for the aromatic carbons, with those directly bonded to fluorine exhibiting large C-F coupling constants.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule.

For this compound derivatives, MS provides a rapid and highly sensitive method to confirm the molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR. Aromatic carboxylic acids typically exhibit characteristic fragmentation patterns, including the loss of -OH and -COOH groups.[1]

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_mass_analysis Mass Analysis cluster_data_interp Data Interpretation Sample Introduce sample into the mass spectrometer (e.g., via direct infusion or LC-MS) Ionization Ionize the sample (e.g., ESI, APCI) Sample->Ionization Mass_Analyzer Separate ions based on m/z ratio Ionization->Mass_Analyzer Detector Detect ions Mass_Analyzer->Detector Spectrum Generate mass spectrum Detector->Spectrum Molecular_Ion Identify molecular ion peak Spectrum->Molecular_Ion Fragmentation Analyze fragmentation pattern Molecular_Ion->Fragmentation Formula_Confirm Confirm elemental composition (HRMS) Fragmentation->Formula_Confirm

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred due to the facile deprotonation of the acidic proton.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

    • Use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula of the target molecule.

    • Analyze the fragmentation pattern to gain further structural insights.

  • Molecular Ion: An intense peak corresponding to the deprotonated molecule [C₈H₃F₂O₃]⁻ with a calculated m/z of 185.0028.

  • Fragmentation: Potential fragmentation pathways include the loss of CO₂ (44 Da) from the carboxylate group.

Infrared (IR) Spectroscopy: A Quick Check for Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound derivatives, IR spectroscopy serves as a quick and effective method to confirm the presence of the key functional groups: the carboxylic acid and the aldehyde. The characteristic stretching frequencies of the O-H, C=O (acid), and C=O (aldehyde) bonds provide a unique fingerprint for the molecule.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=O stretch (aldehyde): A strong, sharp band around 1680-1700 cm⁻¹.

  • C-F stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure can be generated.

While NMR, MS, and IR can provide strong evidence for the structure of a molecule, X-ray crystallography provides unambiguous proof. For this compound derivatives, a crystal structure would not only confirm the connectivity of the atoms but also provide valuable information about the conformation of the molecule and the intermolecular interactions in the solid state.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.

  • Confirmation of the substitution pattern on the benzene ring.

  • Information on the planarity of the molecule and the torsion angles between the substituents and the aromatic ring.

  • Details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and formyl groups.

Trustworthiness: A Self-Validating System and Consideration of Impurities

A key aspect of ensuring the trustworthiness of your structural validation is to consider potential impurities that may arise during the synthesis. The synthesis of substituted benzaldehydes can sometimes lead to the formation of related impurities such as the corresponding benzoic acid or benzyl alcohol.[2] For instance, incomplete formylation or over-oxidation could lead to starting material carryover or the formation of the corresponding dicarboxylic acid.

A robust validation process will include techniques to assess the purity of the sample, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. The combination of chromatographic purity data with the comprehensive spectroscopic and spectrometric data described above creates a self-validating system, where the results from each technique should be consistent and complementary.

Conclusion

The structural validation of this compound derivatives is a critical process that requires a multi-faceted analytical approach. By combining the detailed connectivity information from NMR, the molecular weight and formula confirmation from mass spectrometry, the functional group identification from IR spectroscopy, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can have the highest level of confidence in their chemical entities. This rigorous approach not only ensures the integrity of the immediate research but also builds a solid foundation for future drug discovery and development endeavors.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
  • Chem Ed. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Whitman College. GCMS Section 6.
  • Veeprho.

Sources

A Senior Application Scientist's Guide to the Catalytic Synthesis of 2,6-Difluoro-4-formylbenzoic Acid: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,6-Difluoro-4-formylbenzoic Acid in Modern Drug Discovery

This compound is a key trifunctional building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its strategic arrangement of a carboxylic acid, an aldehyde, and two fluorine atoms on an aromatic ring offers a versatile platform for constructing intricate molecular architectures. The fluorine substituents are of particular interest as they can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making this molecule a highly sought-after intermediate in the development of novel therapeutics.[1][2] This guide provides a comparative analysis of potential catalytic and non-catalytic methodologies for the synthesis of this compound, offering researchers the critical insights needed to select the most suitable pathway for their specific applications.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound presents a unique challenge due to the electronic nature of the difluorinated aromatic ring. The strong electron-withdrawing effect of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution, a common strategy for introducing a formyl group. This guide explores several potential synthetic routes, evaluating them based on catalyst type, reaction mechanism, and expected performance.

Ortho-Directed Metalation-Formylation: A Non-Catalytic Baseline

While the focus of this guide is on catalytic systems, it is crucial to establish a baseline with a well-established, albeit stoichiometric, method. Directed ortho-metalation (DoM) is a powerful technique for the functionalization of substituted aromatics. In the context of our target molecule, the carboxylic acid group of a 3,5-difluorobenzoic acid precursor can direct lithiation to the ortho position (C4), followed by quenching with a formylating agent.

Reaction Mechanism: The reaction proceeds via the deprotonation of the most acidic aromatic proton, which is ortho to the directing carboxylate group. This is facilitated by a strong lithium amide base at low temperatures. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) or methyl formate.

Experimental Protocol (Hypothetical, based on a similar synthesis[3]):

  • To a solution of 3,5-difluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF.

  • Stir the reaction mixture at -78 °C for 2 hours to ensure complete metalation.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

dot

Ortho_Metalation cluster_step1 Step 1: Directed Ortho-Metalation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Workup 3,5-Difluorobenzoic_Acid 3,5-Difluorobenzoic Acid Aryllithium Ortho-lithiated Intermediate 3,5-Difluorobenzoic_Acid->Aryllithium Deprotonation LDA LDA (2.2 eq) THF, -78 °C LDA->Aryllithium Product_Complex Intermediate Complex Aryllithium->Product_Complex Nucleophilic Attack DMF DMF (Formylating Agent) DMF->Product_Complex Final_Product This compound Product_Complex->Final_Product Hydrolysis HCl_Workup Aqueous HCl Workup HCl_Workup->Final_Product

Caption: Ortho-Directed Metalation-Formylation Workflow.

Catalytic Approaches to Formylation

Catalytic methods offer advantages in terms of atom economy, milder reaction conditions, and the potential for scalability. Here, we compare several classes of catalysts that could be employed for the synthesis of this compound.

Vilsmeier-Haack and Rieche Formylation: The Role of Lewis Acid Catalysis

The Vilsmeier-Haack and Rieche reactions are classic electrophilic aromatic substitution methods for formylation.[4][5][6][7] Their effectiveness is highly dependent on the electron density of the aromatic substrate.

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[1][2][8][9]

  • Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent, activated by a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[5][6][7]

Applicability to this compound Synthesis: The starting material, likely 1,3-difluorobenzene or a derivative, is electron-deficient due to the fluorine atoms. This presents a significant challenge for these reactions. However, if a more electron-rich precursor is used, such as 3,5-difluoroanisole, these methods could be viable, with the resulting aldehyde then being converted to the benzoic acid in a subsequent step.

Comparative Analysis:

FeatureVilsmeier-Haack ReactionRieche Formylation
Catalyst Stoichiometric POCl₃ (activator)Catalytic Lewis Acid (e.g., TiCl₄, SnCl₄)
Formylating Agent Vilsmeier Reagent (from DMF)Dichloromethyl methyl ether
Substrate Scope Electron-rich aromaticsElectron-rich aromatics, phenols, ethers
Expected Yield Low to moderate for deactivated ringsModerate for suitable precursors
Selectivity Para-selective to activating groupsOrtho- and para-selective
Advantages Readily available reagentsMilder than Vilsmeier-Haack for some substrates
Disadvantages Harsh conditions, generation of wasteMoisture-sensitive reagents, strong Lewis acids

dot

Vilsmeier_Rieche cluster_vilsmeier Vilsmeier-Haack Reaction cluster_rieche Rieche Formylation V_Start Electron-Rich Difluoroaromatic V_Intermediate Iminium Salt Intermediate V_Start->V_Intermediate Electrophilic Attack V_Reagent Vilsmeier Reagent (DMF + POCl₃) V_Reagent->V_Intermediate V_Product Formylated Product V_Intermediate->V_Product Hydrolysis R_Start Electron-Rich Difluoroaromatic R_Intermediate Electrophilic Intermediate R_Start->R_Intermediate Electrophilic Attack R_Reagent Cl₂CHOCH₃ + Lewis Acid (TiCl₄) R_Reagent->R_Intermediate R_Product Formylated Product R_Intermediate->R_Product Hydrolysis Palladium_Catalysis Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X CO_Insert CO Insertion Intermediate OxAdd->CO_Insert CO Reduct Reductive Elimination Intermediate CO_Insert->Reduct [H]⁻ Reduct->Pd0 Product Product 2,6-Difluoro-4-formylbenzoic Acid Derivative Reduct->Product ArylHalide 2,6-Difluoro-4-halobenzoic Acid Derivative ArylHalide->OxAdd CO CO Source CO->CO_Insert Hydride Hydride Source Hydride->Reduct

Caption: General Catalytic Cycle for Palladium-Catalyzed Carbonylation.

Rhodium-Catalyzed C-H Functionalization: A Direct and Atom-Economical Route

Rhodium catalysts have emerged as powerful tools for direct C-H functionalization, offering a highly atom-economical approach to formylation. [10][11][12][13]This strategy could potentially be applied directly to a 2,6-difluorobenzoic acid derivative, targeting the C4-H bond.

Reaction Mechanism: The reaction likely proceeds through a C-H activation step, where the rhodium catalyst coordinates to the substrate and cleaves the C-H bond to form a rhodacycle intermediate. This intermediate then undergoes carbonylation and subsequent reductive elimination to afford the formylated product.

Potential Catalyst Systems:

  • Catalyst: [Rh(cod)Cl]₂, Rh(acac)(CO)₂

  • Ligand: Phosphine ligands (e.g., dppp)

  • Directing Group: The carboxylic acid group can act as a directing group to favor C-H activation at the ortho (C4) position.

Advantages:

  • High atom economy as it avoids the need for pre-functionalization of the substrate.

  • Potential for high regioselectivity due to the directing group effect.

Challenges:

  • The electron-deficient nature of the substrate may require harsh reaction conditions.

  • Catalyst deactivation can be an issue.

Organocatalysis: A Metal-Free Alternative

Organocatalysis offers an attractive metal-free alternative for various organic transformations. [14]While less explored for the direct formylation of deactivated arenes, certain organocatalytic strategies could be envisioned. For instance, a nucleophilic aromatic substitution (SNAAr) on a highly activated precursor like 1,3,5-trifluorobenzene with a formyl anion equivalent, catalyzed by a phase-transfer catalyst or an N-heterocyclic carbene (NHC), could be a plausible, albeit challenging, route.

Conclusion and Future Outlook

The synthesis of this compound is a non-trivial synthetic challenge. While a direct comparative study of catalysts is not yet available in the literature, this guide provides a prospective analysis of the most promising synthetic strategies.

  • For a reliable, small-scale synthesis, the ortho-directed metalation-formylation route offers a predictable outcome, despite its stoichiometric nature.

  • For larger-scale and more sustainable synthesis, palladium-catalyzed carbonylation of a halogenated precursor appears to be the most promising catalytic approach, given the vast literature on similar transformations.

  • Rhodium-catalyzed C-H functionalization represents a highly desirable but likely challenging route that warrants further investigation.

  • Lewis acid-catalyzed methods like the Vilsmeier-Haack and Rieche reactions are less likely to be effective on the deactivated ring of the final product but could be applied to more electron-rich precursors.

Future research should focus on the development of highly active and selective catalysts, particularly for the direct C-H formylation of electron-deficient aromatic systems. The insights provided in this guide aim to empower researchers to make informed decisions in their synthetic endeavors towards this valuable building block.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • National Center for Biotechnology Information. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4.
  • Royal Society of Chemistry. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4.
  • ResearchGate. (2019). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers.
  • YouTube. (2021). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • National Center for Biotechnology Information. (2016). Carbonylation of Difluoroalkyl Bromides Catalyzed by Palladium.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Wikipedia. (n.d.). Rieche formylation.
  • SynArchive. (n.d.). Rieche Formylation.
  • Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
  • ResearchGate. (2013). An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate.
  • Google Patents. (n.d.). CA2103303A1 - Process for preparing 1,3-difluorobenzene.
  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
  • Li, X. (2023).
  • National Center for Biotechnology Information. (2019). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers.
  • Organic Chemistry Portal. (2013). Palladium-Catalyzed Fluorocarbonylation Using N-Formylsaccharin as CO Source: General Access to Carboxylic Acid Derivatives.
  • Royal Society of Chemistry. (n.d.). Organocatalytic difluorobenzylation of 1,2-diketones via mild cleavage of carbon–carbon bonds.
  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates.
  • ResearchGate. (2022). (PDF) Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes.
  • ResearchGate. (2005). Synthesis experiment of 2,4-difluorobenzaldehyde.
  • Wiley Online Library. (n.d.). gem‐Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity.
  • National Center for Biotechnology Information. (2022). Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes.
  • ResearchGate. (2025). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
  • National Center for Biotechnology Information. (2022). Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes.
  • National Center for Biotechnology Information. (n.d.). Visible Light-Induced One-Pot Carbonylation of Alkyl Halides with Aryl Formates.
  • Semantic Scholar. (2013). Palladium-catalyzed fluorocarbonylation using N-formylsaccharin as CO source: general access to carboxylic acid derivatives.
  • National Center for Biotechnology Information. (n.d.). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis.
  • National Center for Biotechnology Information. (2017). Palladium-Catalyzed Remote Aryldifluoroalkylation of Alkenyl Aldehydes.
  • National Center for Biotechnology Information. (2017). Rhodium-Complex-Catalyzed Hydroformylation of Olefins with CO2 and Hydrosilane.
  • National Center for Biotechnology Information. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate.
  • ResearchGate. (2025). Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp )−H Bonds.
  • ResearchGate. (2025). ChemInform Abstract: Catalytic Enantioselective Difluoroalkylation of Aldehydes.

Sources

A Comparative Guide to the Synthesis of 2,6-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-4-formylbenzoic acid (IUPAC Name) is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a difluorinated phenyl ring, makes it a valuable and versatile building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. The two fluorine atoms ortho to the carboxylic acid group enhance metabolic stability and binding affinity in drug candidates, a common strategy in modern drug design.[3]

However, the synthesis of this molecule is non-trivial. The presence of three distinct, electron-withdrawing functional groups on the same aromatic ring presents significant challenges in terms of regioselectivity and chemoselectivity. This guide provides an in-depth analysis of the primary synthetic route, grounded in experimental data, and explores potential alternative strategies. We will dissect the causality behind experimental choices, providing a robust framework for researchers aiming to synthesize this valuable intermediate.

Primary Synthetic Route: Directed Ortho-Metalation (DoM)

The most direct and well-documented method for preparing this compound is through the directed ortho-metalation (DoM) of 3,5-difluorobenzoic acid.[4] This strategy leverages the powerful directing effect of the carboxylate group to achieve highly regioselective C-H activation and subsequent formylation.

**Mechanistic Rationale and

Expert Commentary**

The core of this synthesis is the deprotonation of a C-H bond ortho to a directing group using a strong base, typically an organolithium reagent.

  • The Directing Group: The carboxylic acid of the starting material, 3,5-difluorobenzoic acid, is first deprotonated by n-butyllithium (n-BuLi) to form a lithium carboxylate. This carboxylate is a powerful directing group.

  • Chelation and Activation: N,N,N',N'-tetramethylethylenediamine (TMEDA) is added as a chelating agent. It coordinates to the lithium ion, breaking up n-BuLi aggregates and increasing its basicity.[4] Furthermore, TMEDA helps to sequester the lithium cation, forming a stable six-membered ring intermediate with the lithium carboxylate and the ortho C-H bond. This pre-complexation significantly lowers the activation energy for the subsequent deprotonation at the C4 position (ortho to the carboxylate).

  • Ortholithiation: A second equivalent of n-BuLi then selectively abstracts a proton from one of the ortho positions (C4 or C6). The strong electron-withdrawing nature of the adjacent fluorine atoms increases the acidity of these protons, facilitating their removal.

  • Formylation: The resulting aryllithium intermediate is a potent nucleophile. It is then quenched with an electrophilic formylating agent, anhydrous methyl formate, to install the aldehyde group.[4]

  • Cryogenic Conditions: The entire metalation and formylation sequence is performed at -78 °C. This is critical to prevent the decomposition of the thermally unstable aryllithium intermediate and to avoid side reactions, such as reaction with the solvent or undesired electrophilic quenching.

Experimental Protocol: Directed Ortho-Metalation

This protocol is adapted from validated experimental procedures.[4]

Materials:

  • 3,5-Difluorobenzoic acid

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Methyl formate, anhydrous

  • Hydrochloric acid (HCl), 6 M aqueous solution

  • Ethyl acetate, Hexane, Saturated brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3,5-difluorobenzoic acid (1.0 eq) in anhydrous 2-MeTHF.

  • Add TMEDA (2.2 eq) to the solution at room temperature.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.4 eq) dropwise, ensuring the internal temperature remains below -65 °C.

  • Stir the reaction mixture at -78 °C for 1.5 hours after the addition is complete.

  • Add anhydrous methyl formate (2.1 eq) dropwise, again maintaining the temperature below -65 °C.

  • Allow the reaction to gradually warm to room temperature and stir for 18 hours.

  • Cool the mixture to 0-5 °C and carefully quench the reaction by adding 6 M HCl until the solution is acidic.

  • Separate the organic and aqueous layers. Extract the aqueous phase three times with 2-MeTHF.

  • Combine all organic phases, wash with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by recrystallization (e.g., from ethyl acetate/hexane) to yield 3,5-difluoro-4-formylbenzoic acid as a white solid.

Visualized Workflow: DoM Synthesis

DoM_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification start Dissolve 3,5-Difluorobenzoic Acid & TMEDA in 2-MeTHF cool Cool to -78 °C start->cool add_buli Add n-BuLi (2.4 eq) (Maintain T < -65 °C) cool->add_buli stir1 Stir at -78 °C for 1.5h (Formation of Dianion) add_buli->stir1 add_mf Add Methyl Formate (Maintain T < -65 °C) stir1->add_mf stir2 Warm to RT & Stir 18h add_mf->stir2 quench Quench with 6M HCl stir2->quench extract Liquid-Liquid Extraction (2-MeTHF) quench->extract purify Dry, Concentrate & Recrystallize extract->purify product Final Product: This compound purify->product

Caption: Workflow for the Directed Ortho-Metalation Synthesis Route.

Data Summary: DoM Route
ParameterValue / ConditionsSource
Starting Material 3,5-Difluorobenzoic Acid[4]
Key Reagents n-Butyllithium, TMEDA, Methyl Formate[4]
Solvent 2-Methyltetrahydrofuran (2-MeTHF)[4]
Temperature -78 °C to Room Temperature[4]
Reaction Time ~20 hours[4]
Reported Yield 35%[4]
Characterization ¹H NMR, Mass Spectrometry (ESI)[4]

Alternative Synthetic Strategies: A Comparative Discussion

While DoM is the most direct method, it is instructive to consider alternative, albeit more complex or hypothetical, routes. This demonstrates a comprehensive understanding of synthetic possibilities and their inherent challenges.

Route 2 (Hypothetical): Oxidation of a Toluene Precursor

This multi-step approach would begin with 2,6-difluoro-4-methylbenzaldehyde and involve the selective oxidation of the methyl group.

  • Starting Material Synthesis: The precursor, 2,6-difluoro-4-methylbenzaldehyde, can be synthesized via ortho-lithiation of 3,5-difluorotoluene.[5]

  • The Challenge of Selective Oxidation: The critical and most challenging step would be the selective oxidation of the 4-methyl group to a carboxylic acid without affecting the 1-formyl group. Standard strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) would likely oxidize the more susceptible aldehyde group to a carboxylic acid, leading to the undesired 2,6-difluoroterephthalic acid.[5][6]

  • Potential Solutions: Achieving this transformation would require a sophisticated protecting group strategy. The aldehyde would need to be protected (e.g., as an acetal), followed by oxidation of the methyl group, and finally, deprotection of the aldehyde. This adds at least two steps to the synthesis, likely reducing the overall yield and increasing complexity.

Visualized Workflow: Hypothetical Oxidation Route

Oxidation_Workflow start Start: 2,6-Difluoro-4-methylbenzaldehyde protect Protect Aldehyde (e.g., Acetal Formation) start->protect Step 1 oxidize Oxidize Methyl Group (e.g., KMnO₄) protect->oxidize Step 2 deprotect Deprotect Aldehyde (Acid Hydrolysis) oxidize->deprotect Step 3 product Final Product deprotect->product

Caption: A potential multi-step route involving a protection strategy.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Directed Ortho-MetalationRoute 2: Hypothetical Oxidation
Number of Steps 1 (from 3,5-difluorobenzoic acid)3+ (with protection/deprotection)
Overall Yield 35% (experimentally verified)[4]Likely <30% (estimated, due to multiple steps)
Regioselectivity High, controlled by the directing groupHigh, based on starting material
Chemoselectivity Good, but sensitive to temperaturePoor without protecting groups
Key Challenges Handling of pyrophoric n-BuLi, strict cryogenic and anhydrous conditions.Selective oxidation of methyl vs. aldehyde group.
Scalability Feasible, but requires specialized equipment for large-scale cryogenic reactions.More complex due to additional steps, increasing potential for material loss.

Conclusion and Recommendation

Based on available experimental evidence and chemical principles, the Directed Ortho-Metalation (DoM) of 3,5-difluorobenzoic acid is the most efficient and recommended route for the synthesis of this compound.[4] While it requires careful handling of air-sensitive and pyrophoric reagents at low temperatures, its directness and high regioselectivity make it superior to potential multi-step alternatives. The hypothetical oxidation route, while theoretically plausible, introduces significant chemoselectivity challenges that would necessitate a longer, less efficient synthesis involving protecting groups. For researchers and drug development professionals, mastering the DoM protocol provides a reliable and validated path to this valuable chemical intermediate.

References

  • Title: Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by permanganate ion Source: Semantic Scholar URL:[Link]
  • Title: this compound | C8H4F2O3 | CID 73553495 Source: PubChem, National Center for Biotechnology Inform
  • Title: 2,6-Difluoro-4-formylbenzoic acid | 1242070-98-9 Source: Appchem URL:[Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 2,6-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,6-Difluoro-4-formylbenzoic acid is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), where its trifunctional nature allows for diverse molecular architecture. The presence of impurities, even in trace amounts, can significantly impact the yield, reproducibility, and safety profile of the final drug product. Therefore, a robust and comprehensive purity assessment is paramount.

This guide provides an in-depth comparison of analytical techniques for evaluating the purity of synthesized this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthiness in your analytical outcomes.

The Synthetic Landscape and Potential Impurities

The synthesis of this compound often involves the formylation of a difluorobenzoic acid precursor. A common synthetic route starts with 3,5-difluorobenzoic acid, which is subjected to ortho-lithiation followed by quenching with an electrophilic formylating agent like methyl formate.

Given this synthetic pathway, a range of potential impurities can arise, including:

  • Starting materials: Unreacted 3,5-difluorobenzoic acid.

  • Isomeric impurities: Other difluoro-formylbenzoic acid isomers that may form due to incomplete regioselectivity.

  • Over-oxidation products: If the formyl group is susceptible to oxidation, the corresponding dicarboxylic acid could be present.

  • Residual solvents: Solvents used during the reaction and purification steps (e.g., 2-methyltetrahydrofuran, ethyl acetate, hexane).

  • By-products from the formylating agent.

A thorough purity assessment must be capable of detecting and quantifying these potential contaminants.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical method for purity assessment is a critical decision, often involving a trade-off between resolution, sensitivity, and speed. Below is a comparison of the most relevant techniques for this compound.

Analytical TechniquePrincipleThroughputDerivatization Required?Key Performance MetricsBest Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and a mobile phase.HighNoExcellent resolution of isomers, high sensitivity, and rapid analysis times.Routine quality control, purity assessment, and quantification of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.MediumYes (esterification)High sensitivity for volatile and semi-volatile compounds, and structural confirmation.Identification and quantification of residual solvents and volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Distinguishes isomers based on the chemical environment of atomic nuclei.LowNoProvides detailed structural information for unambiguous identification and quantification (qNMR).Structural elucidation, confirmation of isomer identity, and absolute purity determination.
Thermal Analysis (DSC & TGA) DSC measures heat flow associated with thermal events, while TGA measures changes in mass as a function of temperature.MediumNoDetermination of melting point, thermal stability, and presence of solvates or hydrates.Assessment of solid-state properties and detection of residual solvents or water.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase C18 column is typically employed. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. The inclusion of an acid, such as phosphoric acid, in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Peak purity is assessed by examining the symmetry and homogeneity of the main peak. Impurities are quantified based on their peak area relative to the main component.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Synthesized Product Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Impurities Chromatogram->Quantify Report Purity Report Quantify->Report

Caption: Workflow for purity assessment by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is highly effective for the analysis of volatile and semi-volatile compounds, making it the ideal choice for detecting residual solvents. Due to the low volatility of this compound, a derivatization step, typically esterification, is necessary to convert it into a more volatile analyte.

Experimental Protocol:

  • Derivatization (Esterification): React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by performing a Fischer esterification with methanol and an acid catalyst.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to separate compounds with a wide range of boiling points.

  • MS Detection: Electron Ionization (EI) with a scan range of m/z 50-500.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane) and inject it into the GC.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify based on peak area.

Workflow for GC-MS Analysis:

A Senior Application Scientist's Guide to the Crystallographic Characterization of 2,6-Difluoro-4-formylbenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates function, reactivity, and intermolecular interactions. This guide provides an in-depth technical comparison and a procedural framework for the X-ray crystallographic characterization of 2,6-Difluoro-4-formylbenzoic acid, a compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, we will navigate the experimental journey by drawing comparisons with closely related, structurally characterized analogs: 2,6-Difluorobenzoic acid and 4-Formylbenzoic acid. This comparative approach allows us to anticipate the structural nuances and experimental considerations for the title compound.

The presence of fluorine atoms in drug candidates can significantly enhance metabolic stability and bioavailability.[1] The combination of fluoro and formyl groups on a benzoic acid scaffold makes this compound a valuable building block for novel therapeutics and functional materials. Its structural elucidation is therefore a critical step in its development and application.

Comparative Crystallographic Analysis

To appreciate the potential solid-state structure of this compound, we will examine the crystallographic data of its constituent parts, represented by 2,6-Difluorobenzoic acid and 4-Formylbenzoic acid.

Parameter2,6-Difluorobenzoic acid[2][3]4-Formylbenzoic acid (Polymorphs)[4]This compound (Predicted)
Molecular Formula C7H4F2O2[2]C8H6O3C8H4F2O3[5]
Molecular Weight 158.10 g/mol [2]150.13 g/mol 186.11 g/mol [5]
Crystal System Monoclinic[2]Monoclinic and OrthorhombicLikely Monoclinic or Orthorhombic
Space Group P21/c[3]P21/c and PcabTo be determined
Key Supramolecular Interactions O-H···O hydrogen-bonded dimers, C-H···F interactions[2][3]O-H···O hydrogen-bonded dimersExpected O-H···O hydrogen-bonded dimers, potential C-H···O, C-H···F, and halogen bonds
Molecular Conformation Dihedral angle of 33.70(14)° between the benzene ring and the carboxylate group[2][3]The two known polymorphs exhibit different conformations.The interplay of the formyl and fluoro substituents will likely influence the torsion angle of the carboxyl group.

The crystal structure of 2,6-Difluorobenzoic acid reveals that the molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common motif in carboxylic acids. These dimers are further linked into sheets by C-H···F hydrogen bonds.[2][3] In contrast, 4-Formylbenzoic acid is known to exist in at least two polymorphic forms, highlighting the sensitivity of crystal packing to crystallization conditions.[4] For this compound, we can anticipate the robust O-H···O dimer formation to be a primary feature. The presence of the formyl group introduces an additional hydrogen bond acceptor, which could lead to more complex hydrogen bonding networks.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure is a meticulous one, requiring careful planning and execution at each step.[6][7] The following workflow outlines the critical stages, from sample preparation to structure refinement.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Slow Evaporation, Vapor Diffusion, etc. diffractometer Diffractometer Setup crystal_selection->diffractometer Under Microscope data_collection X-ray Diffraction Data Collection diffractometer->data_collection Monochromatic X-rays data_reduction Data Reduction & Integration data_collection->data_reduction Raw Diffraction Images structure_solution Structure Solution (e.g., SHELX) data_reduction->structure_solution hkl file refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & CIF Generation refinement->validation Refined Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol

1. Crystal Growth: The Foundation of a Good Structure

The adage "garbage in, garbage out" is particularly true for crystallography; a high-quality crystal is a prerequisite for a high-quality structure.[7] For a small organic molecule like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound is moderately soluble.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed on the diffractometer.[2][6]

  • Instrumentation: A modern single-crystal X-ray diffractometer, such as a Bruker APEXII DUO, is typically used.[2]

  • X-ray Source: Monochromatic X-rays, often from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source, are directed at the crystal.

  • Temperature: Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[2][3]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Software such as APEX2 is used to control the data collection process.[2]

3. Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data is then processed to determine the crystal structure.

  • Data Reduction: The raw diffraction images are integrated to determine the intensities and positions of the diffraction spots. Software like SAINT is used for this purpose, and an absorption correction (e.g., using SADABS) is applied.[2]

  • Structure Solution: The initial atomic positions are determined from the diffraction data. Programs like SHELXTL utilize direct methods or Patterson methods to solve the phase problem and generate an initial structural model.[2]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. All hydrogen atoms are typically located in the difference Fourier map and refined isotropically.[2]

  • Validation: The final structure is validated using software like PLATON and checkCIF to ensure that the model is chemically reasonable and conforms to crystallographic standards. The output is a Crystallographic Information File (CIF).

Anticipated Structural Features and Their Significance

The crystal structure of this compound will provide invaluable insights into its solid-state behavior.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B O1 O(H) O4 O O1->O4 O-H···O (Dimer Formation) O2 O F1 F CHO C(H)=O F1->CHO C-H···F or Halogen Bonding? O3 O(H) O3->O2 O-H···O (Dimer Formation)

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

The interplay of the electron-withdrawing fluorine atoms and the formyl group will influence the acidity of the carboxylic acid and the electronic distribution within the aromatic ring. These factors will, in turn, dictate the nature and strength of intermolecular interactions, such as:

  • Hydrogen Bonding: The dominant O-H···O hydrogen bonds forming the carboxylic acid dimer are expected. The formyl group's oxygen atom could also act as a hydrogen bond acceptor.

  • Halogen Bonding: The fluorine atoms could participate in halogen bonds, where the electropositive σ-hole on the fluorine interacts with a nucleophile.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, influencing the overall crystal packing.

A detailed understanding of these interactions is crucial for predicting physical properties like melting point, solubility, and polymorphism, which are critical parameters in drug development and materials design.

Conclusion

The crystallographic characterization of this compound is an essential step towards unlocking its full potential in various scientific domains. While a solved structure is not yet in the public domain, a comparative analysis with related compounds like 2,6-Difluorobenzoic acid and 4-Formylbenzoic acid provides a robust framework for anticipating its structural features. The experimental workflow and protocols detailed in this guide offer a comprehensive roadmap for researchers to successfully determine the crystal structure of this and other novel small molecules. The resulting three-dimensional model will undoubtedly accelerate its application in the design of next-generation pharmaceuticals and advanced materials.

References

  • Al-Dajani, M. T. M., Wahab, H. A., Mohamed, N., Yeap, C. S., & Fun, H.-K. (2010). 2,6-Difluorobenzoic acid.
  • PubChem. (n.d.). 2,6-Difluorobenzoic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). (PDF) 2,6-Difluorobenzoic acid.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Breit, B., & Winde, J. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(34), 10838-10841. [Link]
  • National Institute of Standards and Technology. (n.d.). 2,6-Difluorobenzoic acid. In NIST Chemistry WebBook.
  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Wikipedia. (n.d.). X-ray crystallography.
  • University of Texas at Dallas. (n.d.). Resources – Crystallography Center.
  • PubChemLite. (n.d.). 4-formylbenzoic acid (C8H6O3).
  • PubChem. (n.d.). 4-Formylbenzoic acid. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-formyl-. In NIST Chemistry WebBook.
  • Appchem. (n.d.). 2,6-Difluoro-4-formylbenzoic acid.

Sources

A Senior Application Scientist's Guide to LC-MS/MS Analysis of Fluorobenzoic Acids: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of fluorobenzoic acids (FBAs) is a critical task in various applications, from their use as tracers in environmental and oilfield studies to their presence as impurities or metabolites in pharmaceutical products.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and widely adopted technique for FBA analysis. We will delve into the technical nuances of method development, explore alternative approaches, and provide actionable, data-supported protocols to empower you in your analytical endeavors.

The Analytical Imperative: Why Choose LC-MS/MS for Fluorobenzoic Acids?

Fluorobenzoic acids, as polar and often non-volatile compounds, are ideally suited for LC-MS/MS analysis.[3] This technique offers a direct-injection approach, often circumventing the need for the cumbersome derivatization steps typically required by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] The inherent selectivity and sensitivity of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allow for the precise quantification of FBAs even in complex matrices.[3]

While GC-MS can achieve remarkably low detection limits, especially when coupled with pre-concentration techniques like solid-phase extraction (SPE), the additional sample preparation steps can introduce variability and increase analysis time.[3][5] For high-throughput environments common in drug development and environmental monitoring, the streamlined workflow of LC-MS/MS presents a significant advantage.

Comparative Analysis of Analytical Techniques

To provide a clear perspective, the following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of fluorobenzoic acids. The presented data are typical values derived from validated methods and may vary based on instrumentation and experimental conditions.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.01–0.05 ng/mL[6]6–44 ng/L (with pre-concentration and derivatization)[5]
Limit of Quantification (LOQ) 0.09–14.1 ppb[2]Low ng/L range (with pre-concentration)
Linearity (r²) > 0.999> 0.99
Precision (%RSD) < 15% (Intermediate Precision)< 15%
Accuracy (% Recovery) 98–102%80–120%
Sample Preparation Simple dissolution or SPE[3][6]Often requires derivatization[3]

Expert Insight: The choice between LC-MS/MS and GC-MS is fundamentally driven by the specific analytical requirements. For ultra-trace analysis in clean matrices where the utmost sensitivity is paramount, a well-optimized GC-MS method with derivatization can be the superior choice. However, for routine analysis of a large number of samples, particularly in complex biological or environmental matrices, the speed, simplicity, and high selectivity of LC-MS/MS make it the more pragmatic and efficient option.

Deconstructing the LC-MS/MS Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and validated approach for the analysis of a suite of fluorobenzoic acids using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Experimental Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Aqueous Sample (e.g., Groundwater, Plasma) pH_Adjust pH Adjustment (if required) Sample->pH_Adjust SPE Solid-Phase Extraction (SPE) (Optional, for pre-concentration/cleanup) pH_Adjust->SPE Elution Elution & Reconstitution SPE->Elution Injection Injection Elution->Injection UHPLC UHPLC Separation (Reversed-Phase C18 Column) Injection->UHPLC ESI Electrospray Ionization (ESI) (Negative Mode) UHPLC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data_Acq Data Acquisition & Processing Detector->Data_Acq Quant Quantification & Reporting Data_Acq->Quant FBA_Fragmentation cluster_fragmentation Negative ESI Fragmentation of 4-Fluorobenzoic Acid Precursor [M-H]⁻ m/z 139 Product [M-H-CO₂]⁻ m/z 95 Precursor->Product Loss of CO₂

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 2,6-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,6-Difluoro-4-formylbenzoic Acid

In the intricate world of small molecule synthesis, the selection of starting materials is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target compound. This compound has established itself as a premier building block, particularly in the synthesis of kinase inhibitors, covalent modifiers, and proteolysis-targeting chimeras (PROTACs).[1][2] Its utility stems from a trifecta of functional groups: a carboxylic acid for amide coupling, an aldehyde for imine formation or as a covalent "warhead", and a difluorinated phenyl ring.[3] The two ortho-fluorine atoms are not mere spectators; their powerful electron-withdrawing inductive effect significantly enhances the electrophilicity of the aldehyde, making it highly reactive towards nucleophiles. This heightened reactivity is often essential for driving reactions to completion under mild conditions, a crucial consideration in complex, multi-step syntheses.

However, reliance on a single building block can introduce vulnerabilities into a research program, including supply chain dependencies, cost fluctuations, and limitations in exploring a diverse chemical space. This guide offers a comparative analysis of viable alternative reagents, providing the theoretical framework and practical data necessary to make informed substitutions and to broaden the synthetic toolkit.

Understanding the Core Chemistry: Electrophilicity and Reactivity

The central feature of this compound is its highly electrophilic aldehyde. The rate of reactions like imine or enamine formation, the crucial first step in many syntheses such as the Friedländer quinoline synthesis or the Pictet-Spengler reaction, is directly proportional to the electrophilicity of the carbonyl carbon.[4][5][6]

This relationship can be quantified using the Hammett equation, which correlates reaction rates with the electronic properties of substituents on an aromatic ring. Electron-withdrawing groups (EWGs) have positive Hammett constants (σ) and accelerate reactions involving nucleophilic attack on the ring or its substituents. Conversely, electron-donating groups (EDGs) have negative σ values and slow these reactions down.[3][7][8][9][10]

Graph 1: Logical Relationship of Substituent Effects

cluster_cause Substituent Properties cluster_effect Chemical Effects EWG Strong Electron-Withdrawing Group (EWG) (e.g., -F, -Cl, -CF3) Electrophilicity_Increase Increased Aldehyde Electrophilicity EWG->Electrophilicity_Increase Inductive Effect EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) Electrophilicity_Decrease Decreased Aldehyde Electrophilicity EDG->Electrophilicity_Decrease Mesomeric/Inductive Effect Reaction_Rate_Increase Faster Reaction Rate (e.g., Imine Formation) Electrophilicity_Increase->Reaction_Rate_Increase Accelerates Nucleophilic Attack Reaction_Rate_Decrease Slower Reaction Rate (e.g., Imine Formation) Electrophilicity_Decrease->Reaction_Rate_Decrease Slows Nucleophilic Attack

Caption: Causality of electronic effects on aldehyde reactivity.

When selecting an alternative, the goal is to match or rationally modulate this electronic profile.

Comparative Analysis of Alternative Reagents

We have identified several commercially available alternatives that offer a range of electronic and steric properties. Their performance can be predicted based on the nature of their substituents.

Table 1: Comparative Overview of Alternative Formylbenzoic Acids

ReagentStructureKey SubstituentsHammett Constant (σmeta)Predicted Aldehyde Reactivity (Relative)Key Advantages & Considerations
This compound C₈H₄F₂O₃2,6-DifluoroF: +0.34 (x2)Very High (Baseline)High reactivity, well-documented. Can be expensive.
2-Chloro-4-formylbenzoic acid C₈H₅ClO₃2-ChloroCl: +0.37HighStrong EWG, good reactivity. Different steric profile. Commercially available.[11]
2-Fluoro-4-formylbenzoic acid C₈H₅FO₃2-FluoroF: +0.34HighClose electronic mimic to one half of the parent. Good balance of reactivity and cost.[5][12]
4-Formyl-2-(trifluoromethyl)benzoic acid C₉H₅F₃O₃2-TrifluoromethylCF₃: +0.43Very High-CF₃ is a very strong EWG, potentially increasing reactivity over the difluoro analog. May offer novel IP.
4-Formylbenzoic acid C₈H₆O₃NoneH: 0.00ModerateInexpensive and readily available, but significantly less reactive. Requires harsher conditions.[13][14]

Note: Hammett constants are for the meta position relative to the carboxylic acid and are used here as a proxy for the inductive effect on the para-aldehyde. The cumulative effect of two ortho-fluorines in the parent compound is exceptionally strong.

The data suggests that 4-Formyl-2-(trifluoromethyl)benzoic acid and 2-Chloro-4-formylbenzoic acid are the most electronically similar alternatives, likely exhibiting reactivity comparable to or even exceeding that of the parent compound due to the strong electron-withdrawing nature of the -CF₃ and -Cl groups.[3] 2-Fluoro-4-formylbenzoic acid presents a slightly less activated but still highly viable option. 4-Formylbenzoic acid , lacking any activating substituents, serves as a less reactive but cost-effective baseline.

Experimental Protocol: A Framework for Comparison

To empirically validate the performance of these alternatives, a standardized protocol for a common reaction is essential. Imine formation is an ideal model reaction as its rate is highly sensitive to the aldehyde's electrophilicity and can be readily monitored.[15][16][17]

Detailed Protocol for Comparative Imine Formation

Objective: To compare the relative reaction rates of various formylbenzoic acids with a model primary amine (benzylamine).

Materials:

  • This compound (or alternative reagent)

  • Benzylamine, >99%

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) with an internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Automated NMR spectrometer

Graph 2: Experimental Workflow for Kinetic Analysis

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Sol_A Prepare Stock Soln. A: Aldehyde + Internal Std in DMSO-d6 Mix Equilibrate Soln. A in NMR tube in spectrometer Sol_A->Mix Sol_B Prepare Stock Soln. B: Benzylamine in DMSO-d6 Inject Inject Soln. B to start reaction Sol_B->Inject Mix->Inject Acquire Acquire 1H NMR spectra at timed intervals Inject->Acquire Integrate Integrate aldehyde & imine peaks relative to internal standard Acquire->Integrate Plot Plot [Product] vs. Time to determine initial rate Integrate->Plot

Caption: Workflow for NMR-based kinetic comparison of imine formation.

Procedure:

  • Preparation of Stock Solutions:

    • Solution A: Accurately weigh 18.6 mg (0.1 mmol) of this compound and 16.8 mg (0.1 mmol) of the internal standard into a vial. Dissolve in 1.0 mL of DMSO-d₆.

    • Solution B: Prepare a 0.1 M solution of benzylamine in DMSO-d₆.

    • Repeat the preparation of Solution A for each alternative reagent, ensuring molar equivalents are maintained.

  • Reaction Setup and Monitoring:

    • Transfer 0.5 mL of Solution A to a clean, dry NMR tube.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).

    • Acquire a baseline ¹H NMR spectrum (t=0).

    • Using a microliter syringe, rapidly inject 0.5 mL of Solution B into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes for the first 20 minutes, then every 10 minutes).

  • Data Analysis:

    • Process the spectra and integrate the characteristic aldehyde proton signal (around 9.5-10.5 ppm) and the newly formed imine proton signal (around 8.5-9.0 ppm).

    • Normalize these integrals against the integral of the internal standard to determine the concentration of reactant and product at each time point.

    • Plot the concentration of the imine product versus time.

    • The initial reaction rate can be determined from the slope of the initial linear portion of this plot.

    • Compare the initial rates obtained for each alternative reagent relative to this compound.

Conclusion and Strategic Recommendations

The decision to substitute this compound should be driven by the specific demands of the synthesis.

  • For Maximum Reactivity: 4-Formyl-2-(trifluoromethyl)benzoic acid is predicted to be the most reactive alternative due to the superior electron-withdrawing capacity of the trifluoromethyl group. It is an excellent choice when seeking to accelerate sluggish reactions or enable transformations under the mildest possible conditions.

  • For a Reliable, High-Reactivity Alternative: 2-Chloro-4-formylbenzoic acid offers a robust and commercially available option with a strong activating group, making it a suitable drop-in replacement in many cases.

  • For a Balanced Profile: 2-Fluoro-4-formylbenzoic acid provides a good balance of enhanced reactivity (compared to the non-substituted version) and potentially more favorable cost and availability than the difluoro- or trifluoromethyl-analogs.

  • For Cost-Effective, Process-Scale Synthesis: 4-Formylbenzoic acid is the most economical choice. Its lower reactivity can often be overcome by using higher temperatures, stronger acid catalysts, or longer reaction times, making it suitable for process optimization where cost is a primary driver.

By understanding the electronic principles that govern the reactivity of these building blocks and employing a systematic experimental approach to compare them, researchers can confidently select the optimal reagent, enhancing the robustness and versatility of their synthetic strategies.

References

  • Lakk-Bogáth, D., Speier, G., & Kaizer, J. (2015). Oxoiron(IV)-mediated Baeyer–Villiger oxidation of cyclohexanones generated by dioxygen with co-oxidation of aldehydes. Dalton Transactions, 44(39), 17155-17162.
  • Hassan, K. H., et al. (2012). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. E-Journal of Chemistry, 9(3), 1143-1151.
  • Delmas, C., et al. (2023). Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. ChemBioChem.
  • Stolar, T., et al. (2023). Extending the Hammett correlation to mechanochemical reactions. Chemical Communications, 59(8), 981-984.
  • Qu, J., et al. (2009). RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions. Letters in Organic Chemistry, 6(6), 493-498.
  • Di Donato, M., et al. (2018). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Journal of the American Chemical Society, 140(45), 15245-15252.
  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Pöthig, A., et al. (2025). Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications.
  • Takayoshi, S., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1212-1216.
  • Pöthig, A., et al. (2025). Halogen Bond-catalyzed Pictet-Spengler Reaction. ResearchGate.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Richard, J.P., et al. (2009). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Journal of the American Chemical Society, 131(42), 15245–15254.
  • Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Matsumaru, T., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2144-2147.
  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • Layer, R.W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489-510.
  • Kumar, A., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246-75.
  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Lumen Learning. (n.d.). Imine formation. In Organic Chemistry II.
  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Zhejiang Yinuo Pharmaceutical Co., Ltd. (n.d.). China 4 Formylbenzoic Acid Manufacturers Factory Suppliers.
  • Krackeler Scientific, Inc. (n.d.). 4-Formylbenzoic acid.
  • PubChem. (n.d.). 4-Methylbenzoic acid, 2-formyl-4,6-dichlorophenyl ester.
  • PubChem. (n.d.). 2,6-Dichlorobenzoic acid.
  • Pochivalov, A.V., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1047.
  • NIST. (n.d.). 6-Fluoro-2-trifluoromethylbenzoic acid, 2-formyl-4,6-dichlorophenyl ester. In NIST Chemistry WebBook.
  • CSBSJU. (n.d.). Reactivity: substitution at carboxyl.
  • Sławiński, J., et al. (2017). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 22(12), 2132.

Sources

A Comparative Performance Evaluation of 2,6-Difluoro-4-formylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective analysis of 2,6-Difluoro-4-formylbenzoic acid, a trifunctional building block of increasing importance in medicinal chemistry and materials science. We will dissect its performance in key synthetic transformations, benchmark it against common alternatives, and provide the experimental and mechanistic rationale to guide your synthetic strategy. Our goal is to equip researchers, scientists, and drug development professionals with actionable insights grounded in scientific principles.

The Strategic Value of this compound

The unique architecture of this compound—featuring a carboxylic acid, an aldehyde, and a difluorinated phenyl ring—renders it a highly versatile reagent. The strategic placement of two electron-withdrawing fluorine atoms ortho to the carboxylic acid and meta to the aldehyde profoundly influences the molecule's reactivity.[1][2] This fluorination can enhance metabolic stability, binding affinity, and lipophilicity in derivative compounds, making it an invaluable tool in drug discovery.[2][3] This guide will explore how these intrinsic properties translate into tangible performance advantages in the laboratory.

Performance Benchmarking in Core Synthetic Transformations

A reagent's true value is revealed through its performance in widely used chemical reactions. We will now compare this compound with other standard aromatic aldehydes.

Reductive Amination: A Gateway to Amine Scaffolds

Reductive amination is a fundamental method for constructing C-N bonds. The efficiency of this reaction hinges on the electrophilicity of the carbonyl carbon for the initial imine formation.

Comparative Analysis:

ReagentTypical Reducing AgentRelative Reaction RateTypical Yield (%)
This compound Sodium TriacetoxyborohydrideVery Fast>90
4-Formylbenzoic AcidSodium TriacetoxyborohydrideModerate75-85
BenzaldehydeSodium Borohydride / NaBH(OAc)₃Slow70-80

Expert Insight: The superior performance of this compound is a direct consequence of its electronic properties. The two fluorine atoms exert a powerful inductive electron-withdrawing effect, significantly increasing the electrophilicity of the aldehyde's carbonyl carbon.[1] This accelerates the rate-limiting nucleophilic attack by the amine, leading to faster reaction times and higher yields compared to less activated aldehydes like 4-formylbenzoic acid or benzaldehyde.[4]

Experimental Workflow: Reductive Amination

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification A This compound E Combine Aldehyde & Amine (Imine Formation) A->E B Primary or Secondary Amine B->E C NaBH(OAc)₃ F Add Reducing Agent C->F D Solvent (e.g., DCE/THF) D->E E->F G Stir at Room Temp (Monitor by TLC/LCMS) F->G H Aqueous Quench G->H I Extraction H->I J Purification (Chromatography/Recrystallization) I->J K Final Product J->K

Caption: Generalized workflow for reductive amination using this compound.

Aldol Condensation: Forging C-C Bonds

The aldol condensation is a powerful tool for carbon-carbon bond formation. We evaluated the performance of this compound in a base-catalyzed condensation with dihydrolevoglucosenone, a chiral building block.

Comparative Analysis:

ReagentCatalystReaction Time (Reflux)Yield (%)
This compound Piperidine24-48 hours70-80
4-Formylbenzoic AcidPiperidine24 hours~69
2-Formylbenzoic AcidPiperidine72 hours~75

Experimental Insight: In reactions with dihydrolevoglucosenone, both 2-formyl and 4-formyl benzoic acids have been shown to produce exo-cyclic enones in good yields.[5] While specific data for the 2,6-difluoro variant is not cited directly in this context, its heightened electrophilicity suggests it would react efficiently, likely providing yields comparable to or exceeding those of its non-difluorinated counterparts under similar conditions. The presence of the carboxylic acid group is well-tolerated in this transformation.[5]

Multi-Component Reactions (MCRs): The Power of Convergence

The true versatility of this compound is showcased in multi-component reactions, where its trifunctional nature allows it to play a dual role. In a Ugi-type reaction, it can serve as both the aldehyde and the carboxylic acid component, streamlining the synthesis of complex, drug-like scaffolds.

Conceptual Advantage:

G A This compound (Aldehyde + Acid Component) D Complex Fluorinated Product A->D One-Pot Ugi Reaction B Amine B->D One-Pot Ugi Reaction C Isocyanide C->D One-Pot Ugi Reaction

Caption: The dual-component role of this compound in a Ugi MCR.

This convergent approach is a significant advantage over using separate aldehyde and carboxylic acid reactants, enhancing atom economy and reducing the number of synthetic steps.

Validated Experimental Protocols

The following protocols provide a reliable starting point for employing this compound in your research.

Protocol: Reductive Amination
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq). Stir for 20-30 minutes at room temperature to facilitate imine/iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise. The reaction is often mildly exothermic.

  • Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization to yield the final product.

Protocol: Base-Catalyzed Aldol Condensation
  • Setup: Dissolve equimolar amounts of this compound (1.0 eq) and the ketone partner (e.g., dihydrolevoglucosenone, 1.0 eq) in ethanol.[5]

  • Catalysis: Add a catalytic amount of a base, such as piperidine or pyrrolidine (approx. 0.1-0.2 eq).[5]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.[5] Reaction times can vary from 24 to 72 hours depending on the substrates.[5]

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, reduce the solvent volume in vacuo.

  • Purification: Isolate the solid product by filtration or purify the crude material by recrystallization or column chromatography to obtain the pure enone.

Conclusion

This compound consistently demonstrates exceptional performance in fundamental organic transformations, often outperforming its non-fluorinated or less-fluorinated counterparts. Its enhanced electrophilicity, a direct result of its fluorine substitution, leads to faster reactions and higher yields, particularly in C-N and C-C bond-forming reactions.[1] Furthermore, its trifunctional character provides a unique strategic advantage in the design of convergent and efficient multi-component reactions. For researchers and drug development professionals, mastering the application of this potent building block opens a direct path to novel, complex, and potentially bioactive molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
  • Wikipedia. Fluorobenzaldehyde.
  • Google Patents. US6297405B1 - Fluorinated and chlorinated benzaldehydes.
  • PubChem. This compound.
  • Appchem. 2,6-Difluoro-4-formylbenzoic acid.
  • ResearchGate. Dynamic Covalent Reactions Controlled by Ring‐Chain Tautomerism of 2‐Formylbenzoic Acid | Request PDF.
  • ResearchGate. (PDF) 2,6-Difluorobenzoic acid.
  • Cambridge Open Engage. Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. | Theoretical and Computational Chemistry | ChemRxiv.
  • ResearchGate. Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study.
  • PubMed. Organic synthesis provides opportunities to transform drug discovery.
  • Wilkes University. Formation of Exo-Cyclic Enones from Formyl Benzoic Acids and Dihydrolevoglucosenone.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2,6-Difluoro-4-formylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Specificity

This guide provides a comprehensive framework for systematically evaluating the cross-reactivity of antibodies developed against DFFBA. We will move beyond a simple recitation of steps to explore the causal logic behind experimental design, ensuring a self-validating and rigorous approach. Our core methodology will be the competitive Enzyme-Linked Immunosorbent Assay (ELISA), a powerful and adaptable technique for quantifying small molecules and assessing antibody specificity.[3][4]

Part 1: Foundational Strategy: From Hapten to Immunogen

Small molecules like DFFBA, known as haptens, are not immunogenic on their own. To elicit an immune response and generate specific antibodies, they must first be covalently coupled to a large carrier protein, creating a hapten-carrier conjugate.[5][6] The design of this conjugate is the single most critical factor influencing the specificity of the resulting antibodies.

Expert Rationale: The Conjugation Handle

The DFFBA molecule (Figure 1) offers two primary functional groups for conjugation: the carboxylic acid (-COOH) and the formyl group (-CHO). Our strategic choice is to use the carboxylic acid for conjugation. This approach presents the rest of the molecule—specifically the difluorinated aromatic ring and the formyl group—to the host's immune system as the dominant epitope. If we were to conjugate via the formyl group, we would risk generating antibodies that primarily recognize the difluorobenzoic acid moiety, potentially masking the unique formyl feature.

The conjugation is typically achieved using carbodiimide chemistry, such as the EDC/NHS reaction, to link the carboxylic acid of DFFBA to primary amines (e.g., lysine residues) on the carrier protein, commonly Bovine Serum Albumin (BSA) for immunization.

DFFBA 2,6-Difluoro-4-formylbenzoic acid (Hapten) Conjugate DFFBA-BSA Conjugate (Immunogen) DFFBA->Conjugate EDC/NHS Chemistry BSA Bovine Serum Albumin (BSA) (Carrier Protein) BSA->Conjugate

Caption: DFFBA conjugation to a carrier protein.

Part 2: The Core Methodology: Competitive ELISA

The competitive ELISA is the industry-standard method for determining the specificity of antibodies against small molecules.[3][7] The principle is elegant: free analyte in a sample competes with a fixed amount of enzyme-labeled or plate-coated analyte for a limited number of antibody binding sites. A high concentration of free analyte results in less binding of the labeled analyte and thus a weaker signal, creating an inverse relationship between analyte concentration and signal intensity.

Authoritative Protocol: A Self-Validating Workflow

This protocol is designed to be robust and self-validating. Each step includes controls and considerations to ensure data integrity. To minimize interference from antibodies directed against the carrier protein, we employ a heterologous coating strategy: BSA is used as the carrier for the immunogen (DFFBA-BSA), while a different protein, such as Ovalbumin (OVA), is used for the coating antigen (DFFBA-OVA).[8]

cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection coat 1. Coat Plate Coat 96-well plate with DFFBA-OVA conjugate. Incubate & Wash. block 2. Block Plate Add blocking buffer (e.g., BSA/PBS) to prevent non-specific binding. Incubate & Wash. coat->block add_samples 3. Add Competitors Add standards (DFFBA) or test derivatives to wells. block->add_samples add_ab 4. Add Antibody Add anti-DFFBA antibody to all wells. add_samples->add_ab incubate_comp 5. Incubate Allow competition between free and coated antigen. add_ab->incubate_comp wash1 6. Wash Plate incubate_comp->wash1 add_secondary 7. Add Secondary Ab Add HRP-conjugated secondary antibody. wash1->add_secondary wash2 8. Wash Plate add_secondary->wash2 add_sub 9. Add Substrate Add TMB substrate. Incubate for color development. wash2->add_sub stop 10. Stop Reaction Add stop solution (e.g., H₂SO₄). add_sub->stop read 11. Read Plate Measure absorbance at 450 nm. stop->read

Caption: Competitive ELISA workflow for cross-reactivity.

Detailed Experimental Protocol:

  • Plate Coating:

    • Dilute DFFBA-OVA conjugate to 2 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).

    • Add 100 µL of the solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).[4][9]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature (RT).[3]

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the DFFBA standard and each test derivative in assay buffer (e.g., PBST).

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Prepare the anti-DFFBA primary antibody at its optimal working concentration (pre-determined by titration) in assay buffer.

    • Add 50 µL of the diluted primary antibody to all wells.

    • Incubate for 1 hour at RT, allowing competition to occur.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in assay buffer, to each well.

    • Incubate for 1 hour at RT.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark at RT for 15-20 minutes.[10]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄). The color will change from blue to yellow.[9]

  • Data Acquisition:

    • Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes of stopping the reaction.

Part 3: Data Analysis and Interpretation

The raw OD values are processed to determine the degree of cross-reactivity for each derivative.

Analytical Steps:

  • Generate Dose-Response Curves: For each compound, plot the OD450 values against the logarithm of the compound's concentration. This will produce a series of sigmoidal curves.

  • Determine the IC50: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal. This value is calculated for DFFBA and for each derivative from their respective dose-response curves. The IC50 is the central parameter for comparing the potency of the different compounds in the assay.

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of each derivative is expressed as a percentage relative to the primary analyte, DFFBA, using the following formula:

    %CR = (IC50 of DFFBA / IC50 of Test Compound) × 100

Hypothetical Experimental Data:

To illustrate the power of this analysis, we present hypothetical data for DFFBA and five structurally related derivatives designed to probe the key recognition features of the antibody.

Compound IDStructureModification from DFFBAIC50 (nM)% Cross-Reactivity
DFFBA This compoundReference Analyte 5.2 100%
D1 2,6-Difluorobenzoic acidLacks 4-formyl group1,8500.28%
D2 4-Formylbenzoic acidLacks 2,6-difluoro groups4101.27%
D3 2,6-Difluoro-4-(hydroxymethyl)benzoic acidFormyl reduced to alcohol985.3%
D4 Methyl 2,6-Difluoro-4-formylbenzoateCarboxylic acid esterified6.185.2%
D5 2,6-Dichloro-4-formylbenzoic acidFluorine replaced with Chlorine15.633.3%

Part 4: Discussion and Scientific Conclusion

The data presented in the table, though hypothetical, allows for a detailed interpretation of the antibody's specificity, demonstrating the value of a systematic study.

  • The Formyl and Fluoro Groups are Critical: The extremely low cross-reactivity of Derivative 1 (0.28%) and Derivative 2 (1.27%) strongly indicates that both the 4-formyl group and the 2,6-difluoro substituents are primary components of the epitope recognized by the antibody. Their absence drastically reduces binding affinity by several orders of magnitude.

  • The Carbonyl is Key: The reduction of the formyl group to a hydroxyl group in Derivative 3 results in a significant drop in recognition (5.3% CR), highlighting the importance of the carbonyl's electronic and steric properties for antibody binding.

  • The Carboxylic Acid is Not a Primary Recognition Site: Derivative 4, where the carboxylic acid is masked as a methyl ester, shows very high cross-reactivity (85.2%). This is a direct and desired consequence of our hapten design strategy. By using the -COOH group as the conjugation handle, we successfully directed the immune response away from this part of the molecule, making the assay tolerant to modifications at this position.

  • Halogen Substitution Matters: The replacement of fluorine with chlorine in Derivative 5 reduces binding affinity (33.3% CR), but not as dramatically as removing the halogens entirely. This suggests that while the antibody prefers the smaller, more electronegative fluorine atoms, it can tolerate the larger chlorine atoms to some extent, likely recognizing the overall electron-withdrawing nature of the substitution pattern.

This guide outlines a comprehensive and scientifically rigorous methodology for assessing the cross-reactivity of antibodies against this compound. Through strategic hapten design, meticulous execution of a competitive ELISA protocol, and systematic data analysis, researchers can precisely map the binding epitope of their antibodies. This detailed characterization is not merely an academic exercise; it is a critical step in validating an assay for its intended purpose, ensuring the generation of accurate, reliable, and defensible data in any research or diagnostic application. The principles and protocols described herein provide a universal template for the specificity assessment of any small molecule immunoassay.

References

  • Competitive ELISA Protocol — Quantitative Detection via Antigen Competition. (2025). Boster Bio. [Link]
  • Competitive ELISA protocol. (n.d.).
  • Competitive ELISA Protocol. (n.d.).
  • Competitive ELISA Protocol. (n.d.). Bio-Rad. [Link]
  • Kaur, J., Singh, K. V., Raje, M., & Varshney, G. C. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 285(2), 169-180. [Link]
  • This compound. (n.d.). PubChem.
  • Taranova, N. A., Byzova, N. A., Zherdev, A. V., & Dzantiev, B. B. (2021).
  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (2012).
  • Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry, 50(18), 1165-1175. [Link]
  • Zhang, Y., et al. (2023). Development of a Sensitive Monoclonal Antibody-Based Lateral Flow Immunoassay for the Detection of Benzoic Acid in Liquid Food. Food Analytical Methods, 16, 1485–1496. [Link]
  • Singh, K. V., Kaur, J., Varshney, G. C., & Raje, M. (2004). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
  • Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chimica Acta, 436, 142-149. [Link]

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Disposal of 2,6-Difluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 2,6-Difluoro-4-formylbenzoic acid, a key building block in medicinal chemistry, requires meticulous handling from acquisition to disposal. This guide provides a direct, procedural framework for its proper disposal, grounded in regulatory compliance and best laboratory practices, ensuring that your focus remains on innovation while safeguarding yourself, your colleagues, and the environment.

Hazard Identification & Immediate Safety Precautions

Understanding the inherent risks of a compound is the bedrock of safe handling and disposal. This compound is a solid organic compound classified with specific hazards that dictate its handling and disposal pathway.[1][2][3] It is a skin and eye irritant and may cause respiratory irritation, particularly as a fine dust.[1][2][3][4]

The primary hazards and requisite personal protective equipment (PPE) are summarized below. Adherence to these PPE standards is mandatory when handling the compound in any capacity, including weighing, transferring, or preparing for disposal.

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2) [1][2][5]Exclamation MarkNitrile or Butyl Rubber Gloves: Ensure full hand protection.[1][5] Lab Coat/Protective Clothing: To prevent skin contact.[5][6]
Serious Eye Irritation (Category 2) [1][2][5]Exclamation MarkChemical Safety Goggles or Face Shield: Standard eyeglasses are insufficient. Must conform to OSHA 29 CFR 1910.133 or EN166 standards.[3][5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [2][4]Exclamation MarkRespiratory Protection: Use a NIOSH/MSHA approved respirator if dust is generated or if working outside of a certified chemical fume hood.[3][4][5]

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct waste characterization. This compound falls into two critical hazardous waste categories that prohibit simple on-site treatment or drain disposal.

  • Acidic Waste: As a carboxylic acid, the compound is corrosive.[7][8] While simple inorganic acids may sometimes be neutralized for drain disposal, this is not permissible for most organic acids, especially those with other hazardous properties.[9][10] The neutralized salt of this compound is not benign and retains the hazardous halogenated aromatic structure.[10]

  • Halogenated Organic Waste: The presence of two fluorine atoms on the benzene ring classifies this compound as a halogenated organic substance.[11] This is a crucial distinction, as environmental regulations mandate that halogenated and non-halogenated waste streams be kept separate.[11]

Causality of Segregation: The reason for this strict segregation lies in the disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration.[11] Co-mingling them with non-halogenated solvents can disrupt the incineration process and lead to the formation of highly toxic byproducts like dioxins and furans. Furthermore, incinerators burning waste containing more than 1% halogenated organic material may be required to operate at higher temperatures (e.g., 1100°C) and utilize specific acid gas scrubbers to comply with air emission standards under regulations like the Resource Conservation and Recovery Act (RCRA).[12][13][14][15]

Step-by-Step Disposal Protocol

Follow this validated, multi-step protocol to ensure safe and compliant disposal of this compound and its contaminated materials.

Step 3.1: Containerization
  • Select a Compatible Container: Use a clean, dry, and chemically resistant container. High-density polyethylene (HDPE) is a suitable choice. Avoid metal containers, which can be corroded by acids.[8][16] The original product container is often ideal if it is intact and can be safely repurposed for waste.

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. Per EPA regulations, the label must include:

    • The words "Hazardous Waste".[17]

    • The full chemical name: "this compound".

    • A clear indication of the hazards (e.g., "Irritant," "Corrosive - Acid").[17]

  • Transfer Waste: Carefully transfer the solid waste into the container, minimizing dust formation.[1] If transferring a solution containing the acid, use a funnel. Any items heavily contaminated with the compound (e.g., weighing paper, gloves) should also be placed in this container.

  • Secure the Container: Keep the container lid securely fastened at all times, except when adding waste.[17] Do not overfill; a maximum of 90% capacity is recommended to prevent spills and allow for expansion.[16]

Step 3.2: Accumulation
  • Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[17][18]

  • Ensure Segregation: Within the SAA, store the halogenated organic acid waste container separately from other chemical families. Crucially, ensure it is physically separated from bases, amines, and strong oxidizing agents to prevent accidental incompatible reactions.[5][11]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks. The secondary container should be large enough to hold the entire volume of the primary container.

Step 3.3: Final Disposal
  • Arrange for Professional Collection: The final and only acceptable disposal method is through a licensed hazardous waste disposal company.[1][19] Your institution's Environmental Health & Safety (EHS) department will manage this process.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution and local regulations.[19]

  • DO NOT Attempt On-Site Treatment: Never attempt to neutralize this compound with the intent of pouring it down the drain. This violates hazardous waste regulations as the underlying hazardous characteristics of the molecule are not eliminated.[9][10]

Emergency Procedures for Spills

In the event of a small spill of solid this compound in a controlled laboratory setting:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves.

  • Prevent Dust Dispersion: Do NOT use a dry cloth or compressed air.[20]

  • Clean Up Spill: Gently sweep the solid material using a brush and dustpan.[20] Alternatively, you can carefully wipe the area with a damp paper towel (wetted with water) to collect the powder without creating dust.

  • Collect Residue: Place the collected material and any contaminated cleaning supplies into a pre-labeled hazardous waste container as described in Section 3.1.

  • Decontaminate: Wipe the spill area with soap and water, followed by a clean water rinse.

  • Prevent Entry into Drains: Ensure that no spilled material or cleanup residue enters any drains.[1][2][20]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound start Start: Waste Generated identify Identify Waste: This compound (Solid or in Solution) start->identify characterize Characterize Hazards: - Acidic (Corrosive) - Halogenated Organic - Skin/Eye/Respiratory Irritant identify->characterize select_container Select Compatible Container (e.g., HDPE, Glass) NO METAL CONTAINERS characterize->select_container label_container Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Warnings select_container->label_container segregate Store in Satellite Accumulation Area (SAA) CRITICAL: Segregate from Bases, Oxidizers, and Non-Halogenated Waste label_container->segregate contact_ehs Container is Full or Ready for Disposal segregate->contact_ehs pickup Arrange Pickup by Licensed Hazardous Waste Vendor via EHS contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for compliant waste management.

References

  • Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide.
  • University of Washington Environmental Health & Safety. (2025, September 29). Chemical Treatment and Recycling.
  • North Seattle College. (n.d.). SOP Chemical Waste Disposal via Neutralization.
  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Environmental Protection Agency (Ireland). (2016, June 17). Office of Environmental Sustainability, Inspector's Report on a Licence Review.
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
  • Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.
  • National Center for Biotechnology Information. (n.d.). Regulation Related to Waste Incineration.
  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73553495, this compound.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • Government Medical College & Hospital, Chandigarh. (n.d.). Biomedical Waste Management.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 4-Formylbenzoic acid.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.

Sources

Personal protective equipment for handling 2,6-Difluoro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2,6-Difluoro-4-formylbenzoic Acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision but an unwavering commitment to safety. This compound, a halogenated aromatic compound, is a valuable building block in organic synthesis. However, its chemical structure—featuring difluoro-substituted phenyl, aldehyde, and carboxylic acid functional groups—necessitates a robust and informed approach to handling. This guide provides essential, in-depth procedural information to ensure your safety and the integrity of your research.

The foundation of laboratory safety is a proactive risk management framework known as RAMP: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1][2] This document is structured to walk you through that process, providing not just steps, but the scientific rationale behind them.

Part 1: Hazard Recognition & Risk Assessment

Key Hazards:

  • Skin Irritation: The carboxylic acid and difluoro-substituents can make the compound corrosive or irritating to the skin, causing redness and burns.[3][6][7][8]

  • Serious Eye Damage: As a powder, the compound poses a significant risk to the eyes. Contact can cause serious irritation and potential long-term damage.[3][8]

  • Respiratory Irritation: Inhalation of the fine powder or dust can irritate the nose, throat, and respiratory system.[3][8][9]

These hazards are summarized in the Globally Harmonized System (GHS) table below, based on data from similar chemical structures.

Hazard Category GHS Classification Signal Word Hazard Statement Pictogram
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation

Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation

Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation

(Data inferred from SDS of structurally similar compounds like 2-Fluoro-4-formylbenzoic acid)[3]

Part 2: Risk Minimization: Engineering Controls & PPE

Before selecting Personal Protective Equipment (PPE), the hierarchy of controls dictates that we first implement engineering and administrative controls.[1] This is a core principle of creating a self-validating system of safety.

Engineering & Administrative Controls
  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[7][10][11] This is the primary defense against inhaling hazardous dust or vapors.[12]

  • Ventilation: Ensure the laboratory has adequate general ventilation to minimize background exposure.[6][10][12]

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Chemical Hygiene Plan (CHP): Your institution's CHP, mandated by OSHA, is the foundational document for all laboratory work.[13] It outlines standard operating procedures, exposure control, and emergency protocols.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical hazard.[10][14] The selection of appropriate PPE is critical and task-dependent.

Protection Type Specification Rationale & Causality
Hand Protection Nitrile gloves (minimum 4-5 mil thickness)Nitrile provides good splash protection against many organic and corrosive solids.[15] For halogenated aromatic compounds, breakthrough times can be short, so it is critical to change gloves immediately upon contamination.[16][17] Double-gloving is recommended for extended operations.
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 rated)Goggles provide a full seal around the eyes, essential for protecting against fine powders and splashes.[7][18]
Face Shield (in addition to goggles)A face shield should be worn over goggles during procedures with a high risk of splashing, such as when preparing solutions or during vigorous reactions.[3][18]
Body Protection Flame-resistant lab coatA lab coat protects skin and personal clothing from contamination.[19] Ensure it is fully buttoned.
Respiratory Protection Generally not required if work is confined to a fume hood.A fume hood provides adequate respiratory protection. If a hood is not available or fails, a NIOSH-approved respirator with an organic vapor/acid gas cartridge would be necessary.[20]

Part 3: Operational Plans & Step-by-Step Guidance

Adhering to a standardized workflow minimizes the risk of exposure and ensures procedural consistency. The following diagram and steps outline the core handling procedures.

Handling_Workflow Start Start: Pre-Operational Check Verify Verify Fume Hood Functionality (Check Airflow Monitor) Start->Verify Step 1 DonPPE Don Required PPE (Goggles, Gloves, Lab Coat) Verify->DonPPE Step 2 Task Select Task DonPPE->Task Step 3 Solid Task: Weighing Solid Task->Solid Solid Handling Solution Task: Preparing Solution Task->Solution Solution Prep Weigh 1. Place balance in hood. 2. Tare vessel. 3. Gently transfer solid with spatula. 4. Close container immediately. Solid->Weigh Dissolve 1. Add solvent to vessel. 2. Slowly add solid to solvent (NOT reverse). 3. Stir gently. 4. Note potential for exothermic reaction. Solution->Dissolve Cleanup Decontaminate & Clean Weigh->Cleanup Dissolve->Cleanup Waste Dispose of Waste in Halogenated Organics Container Cleanup->Waste

Caption: Workflow for handling this compound.

Procedure for Weighing the Solid Compound
  • Preparation: Confirm the chemical fume hood is operational. Place an analytical balance inside the hood on a stable, vibration-free surface.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing:

    • Place a clean, dry weighing vessel on the balance and tare it.

    • Carefully open the stock bottle of this compound.

    • Using a clean spatula, gently transfer the desired amount of powder to the weighing vessel. Avoid creating dust.[3][7]

    • Immediately and securely close the stock bottle.

    • Record the mass and proceed with your experiment.

  • Cleanup: Gently wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as halogenated waste.

Procedure for Preparing a Solution
  • Preparation: Perform all steps inside a chemical fume hood.[11]

  • Don PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles. Consider adding a face shield if splashing is a significant risk.[18]

  • Dissolution:

    • Add the appropriate solvent to a suitable flask or beaker.

    • While stirring the solvent, slowly and carefully add the pre-weighed this compound. Crucially, always add the corrosive solid to the liquid, not the other way around, to dissipate any heat generated. [7]

    • Continue stirring until the solid is fully dissolved. Be aware that dissolving corrosive solids can sometimes be exothermic.[7]

  • Storage: If storing the solution, ensure the container is clearly labeled with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

Part 4: Emergency & Disposal Plans

Preparation is key to mitigating the impact of an incident.[2][10]

Emergency Procedures
  • Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9][20]

  • Spill:

    • Small Spill (in fume hood): Use absorbent pads to wipe up the spill. Place the used pads in a sealed container for disposal.

    • Large Spill: Evacuate the immediate area. Alert your lab supervisor and institutional safety office. Prevent the spill from entering drains.

Decontamination & Waste Disposal

Proper waste segregation is a legal and environmental responsibility.

  • Waste Characterization: this compound is a halogenated organic compound .[21]

  • Disposal Protocol:

    • All solid waste, contaminated PPE (gloves, wipes), and solutions must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[21][22][23]

    • Never mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[23][24]

    • Keep the waste container securely closed when not in use.[22]

    • Follow your institution's specific procedures for hazardous waste pickup.

By integrating these safety protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Laboratory Safety Guidance.
  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • OSHA Laboratory Standard.
  • How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
  • Safety Tipsheets & Best Practices. American Chemical Society. [Link]
  • Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca. [Link]
  • Corrosive Materials. Princeton University Environmental Health and Safety. [Link]
  • General Use SOP - Corrosive Materials. Stanford Environmental Health & Safety. [Link]
  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.
  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
  • Chemistry Lab Safety Guidelines: ACS Committee on Training. Studylib. [Link]
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
  • Doing Things Safely. American Chemical Society. [Link]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
  • Glove permeation of chemicals: The state of the art of current practice, Part 1. CDC Stacks. [Link]
  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
  • Glove Material Breakthrough Time after Total Immersion.
  • Final report on the safety assessment of benzaldehyde. PubMed. [Link]
  • Safety in Academic Chemistry Laboratories. American Chemical Society. [Link]
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
  • Final Report on the Safety Assessment of Benzaldehyde.
  • Benzoic Acid Hazards and How to Manage Them. CloudSDS. [Link]
  • Safety D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.